Product packaging for Folic Acid-d2(Cat. No.:CAS No. 69022-87-3)

Folic Acid-d2

Cat. No.: B588965
CAS No.: 69022-87-3
M. Wt: 443.4 g/mol
InChI Key: OVBPIULPVIDEAO-AJEQZRFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Folic Acid-d2, a deuterium-labeled analog of folic acid (Vitamin B9), is a high-purity chemical standard essential for advanced analytical research. This compound features two deuterium atoms, which provide a distinct mass difference from endogenous folate, making it ideal for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods . Its primary research value lies in enabling the accurate and precise quantification of natural folate levels in complex biological matrices such as plasma, tissues, and fortified food products, thereby correcting for analyte loss during preparation and ionization variability during analysis . Folic acid is a B-group vitamin that functions as a critical cofactor in one-carbon transfer reactions. It is essential for the de novo synthesis of purines and thymidylate, and is therefore fundamental to DNA and RNA synthesis and cellular division . To become biologically active, folic acid must be enzymatically reduced by dihydrofolate reductase (DHFR) to dihydrofolate (DHF) and then to tetrahydrofolate (THF) . Researchers leverage this compound to study folate metabolism and pharmacokinetics, particularly in investigations of nutrient absorption, bioavailability of supplements, and folate status in various physiological or disease states. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N7O6 B588965 Folic Acid-d2 CAS No. 69022-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPIULPVIDEAO-AJEQZRFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747821
Record name N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69022-87-3
Record name N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Folic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Folic Acid-d2, a deuterated form of folic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction

This compound is a stable isotope-labeled version of Folic Acid (Vitamin B9), where two hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in a variety of research applications, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical behavior is nearly identical to its non-labeled counterpart, allowing for accurate quantification in complex biological matrices.

General and Physicochemical Properties

This compound shares most of its fundamental chemical and physical characteristics with unlabeled folic acid. The primary difference lies in its increased molecular weight due to the presence of two deuterium atoms.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl-d2]amino]benzoyl]-L-glutamic acidN/A
CAS Number 69022-87-3[1][2]
Molecular Formula C₁₉H₁₇D₂N₇O₆[1][2]
Molecular Weight 443.41 g/mol [1]
Appearance Yellow to orange crystalline powder
Melting Point ~250 °C (decomposes) (for unlabeled Folic Acid)
pKa pKa1 ≈ 2.3, pKa2 ≈ 4.7, pKa3 ≈ 8.2 (for unlabeled Folic Acid)N/A
logP (XLogP3) -1.1 (computed)N/A
Isotopic Purity Typically >98%N/A

Solubility and Stability

The solubility and stability of this compound are critical considerations for its use in experimental settings. As with unlabeled folic acid, its solubility is pH-dependent.

Table 2: Solubility Data

SolventSolubilityReference
Water Sparingly soluble
DMSO ≥ 33.33 mg/mL
Dimethylformamide SolubleN/A
Aqueous Buffers Sparingly soluble; solubility increases with pHN/A
Dilute Alkali Hydroxide Solutions Soluble

This compound, like its unlabeled form, is sensitive to several environmental factors that can lead to degradation.

Table 3: Stability Profile

ConditionStabilityReference
Light Unstable; sensitive to UV light. Solutions should be protected from light.
Temperature Sensitive to heat, especially in acidic solutions.
pH Most stable in neutral to slightly alkaline solutions (pH 6-8). Degradation increases in acidic and strongly alkaline conditions.
Oxygen Sensitive to oxidation, particularly in alkaline solutions.

Experimental Protocols

The following sections outline detailed methodologies for key experiments related to the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the chemical purity of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in mobile phase or a suitable solvent prep2 Filter through a 0.45 µm syringe filter prep1->prep2 hplc_system HPLC System with UV Detector prep2->hplc_system data_acq Record chromatogram hplc_system->data_acq column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) column->hplc_system mobile_phase Isocratic or gradient elution with a mixture of phosphate buffer and methanol/acetonitrile mobile_phase->hplc_system detection UV detection at 280 nm detection->hplc_system data_an Calculate purity based on the area percentage of the main peak data_acq->data_an

HPLC Purity Assessment Workflow

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.5) and an organic modifier like methanol or acetonitrile in an appropriate ratio (e.g., 85:15 v/v).

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

  • Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This protocol provides a method for determining the isotopic purity of this compound.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve this compound in a suitable solvent (e.g., methanol/water) lcms_system LC-MS/MS System with ESI source prep1->lcms_system data_acq Acquire mass spectra for precursor and product ions lcms_system->data_acq column C18 reverse-phase column column->lcms_system mobile_phase Gradient elution with formic acid in water and acetonitrile mobile_phase->lcms_system ms_detection Multiple Reaction Monitoring (MRM) mode ms_detection->lcms_system data_an Determine the relative abundance of d0, d1, and d2 species data_acq->data_an

LC-MS/MS Isotopic Purity Workflow

Methodology:

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of methanol and water to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute folic acid.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Folic Acid (d0): e.g., m/z 442.1 -> 295.1

      • Folic Acid-d1: e.g., m/z 443.1 -> 296.1

      • This compound: e.g., m/z 444.1 -> 297.1

  • Analysis: Infuse the sample into the LC-MS/MS system and acquire data in MRM mode.

  • Isotopic Purity Calculation: Determine the peak areas for each of the d0, d1, and d2 transitions. Calculate the isotopic purity as the percentage of the d2 peak area relative to the sum of the areas of all monitored isotopic forms.

Signaling Pathway and Biological Role

Folic acid and its derivatives are essential cofactors in one-carbon metabolism, which is crucial for the synthesis of nucleotides (DNA and RNA) and the methylation of various substrates.

folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf serine Serine glycine Glycine serine->glycine serine->methylene_thf methylene_thf->thf dTMP dTMP methylene_thf->dTMP methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR dUMP dUMP dUMP->dTMP dna_synthesis DNA Synthesis dTMP->dna_synthesis methyl_thf->thf homocysteine Homocysteine methionine Methionine homocysteine->methionine Methionine Synthase (Vitamin B12 dependent) sam S-Adenosylmethionine (SAM) methionine->sam methylation Methylation Reactions sam->methylation

Folate Metabolism Pathway

Conclusion

This compound is a high-purity, stable isotope-labeled compound that serves as an essential tool for researchers in various scientific disciplines. Its well-characterized chemical properties, coupled with established analytical methodologies, ensure its reliability and accuracy in demanding applications such as pharmacokinetic studies and clinical diagnostics. This guide provides a foundational understanding of its key attributes to facilitate its effective use in research and development.

References

Synthesis and Characterization of Folic Acid-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Folic Acid-d2 (CAS Number: 69022-87-3), a crucial isotopically labeled internal standard for quantitative bioanalytical studies. Due to the proprietary nature of its commercial synthesis, this document outlines a plausible synthetic approach based on established pteridine chemistry and provides expected characterization data derived from the known properties of folic acid.

Introduction

This compound is a stable isotope-labeled version of Folic Acid (Vitamin B9), where two hydrogen atoms are replaced by deuterium. This modification results in a molecule with a higher molecular weight but chemically identical behavior to its unlabeled counterpart in biological systems.[1] This property makes it an ideal internal standard for mass spectrometry-based quantification of folic acid and its metabolites in complex biological matrices, as it can correct for variations during sample preparation and analysis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number69022-87-3[2][3][4]
Molecular FormulaC₁₉H₁₇D₂N₇O₆
Molecular Weight443.41 g/mol
AppearanceSolid
Storage Temperature-20°C
SolubilitySoluble in DMSO

Plausible Synthesis of this compound

A definitive, publicly available, step-by-step synthesis protocol for this compound is not available. However, based on general knowledge of pterin chemistry and synthetic routes for other deuterated folate analogs, a plausible pathway involves the deuteration of a pterin precursor followed by condensation with the p-aminobenzoyl-L-glutamic acid side chain. The deuteration is presumed to be at the C7 position of the pterin ring, a common site for functionalization in pterin derivatives.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, starting from a suitable pterin derivative. A key step is the introduction of deuterium at the C7 position.

Synthesis_Workflow Proposed Synthesis Workflow for this compound cluster_0 Pterin Backbone Formation cluster_1 Deuteration cluster_2 Side Chain Coupling A Pyrimidinediamine C 6-Substituted Pterin A->C Condensation B Dicarbonyl Compound B->C D 6-Substituted Pterin E Halogenation at C7 (e.g., NBS) D->E G 7,7-dideutero-6-substituted Pterin E->G Catalytic Deuterogenolysis (e.g., Pd/C) F Deuterium Gas (D2) F->G H 7,7-dideutero-6-formylpterin J This compound H->J Reductive Amination I p-Aminobenzoyl-L-glutamic acid I->J

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 6-Formylpterin (Hypothetical)

This is a general procedure for the formation of the pterin backbone.

  • A mixture of 2,4,5-triamino-6-hydroxypyrimidine and a suitable three-carbon synthon (e.g., dihydroxyacetone) in an aqueous solution is heated under reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization to yield 6-(hydroxymethyl)pterin.

  • The alcohol is then oxidized to the aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) to give 6-formylpterin.

Protocol 2.2.2: Deuteration of 6-Formylpterin at the C7 Position (Plausible)

This protocol is based on methods for deuteration of aromatic systems.

  • 6-Formylpterin is subjected to a halogenation reaction, for example, with N-bromosuccinimide (NBS), to introduce a halogen at the C7 position.

  • The resulting 7-bromo-6-formylpterin is then subjected to catalytic deuterogenolysis.

  • The compound is dissolved in a suitable solvent (e.g., methanol-d4) with a palladium on carbon (Pd/C) catalyst.

  • The reaction vessel is purged with deuterium gas (D₂), and the reaction is stirred under a D₂ atmosphere.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield 7,7-dideutero-6-formylpterin.

Protocol 2.2.3: Condensation to form this compound (Plausible)

This step is based on established methods for folic acid synthesis.

  • 7,7-dideutero-6-formylpterin and p-aminobenzoyl-L-glutamic acid are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), is added to the mixture.

  • The reaction is stirred at room temperature until completion, as monitored by HPLC.

  • The final product, this compound, is purified by preparative HPLC.

Characterization of this compound

The successful synthesis of this compound must be confirmed by a suite of analytical techniques to verify its structure, purity, and isotopic enrichment.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and isotopic purity of this compound.

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueParameterExpected Value
High-Resolution MS (HRMS)[M+H]⁺m/z 444.16 (Calculated for C₁₉H₁₈D₂N₇O₆⁺)
[M-H]⁻m/z 442.14 (Calculated for C₁₉H₁₆D₂N₇O₆⁻)
Tandem MS (MS/MS)Major Fragment Ion (from [M-H]⁻)m/z ~311 (corresponding to the loss of the glutamic acid moiety)

Protocol 3.1.1: LC-MS/MS Analysis

  • Chromatography: A C18 reverse-phase column is used with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The analysis is performed on a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Data Analysis: The mass spectra are analyzed to confirm the presence of the parent ion corresponding to this compound and its characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structure of the molecule. The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled folic acid, with the key difference being the absence of the signal corresponding to the protons at the deuterated position.

Table 3: Expected ¹H NMR Chemical Shifts for this compound (in D₂O)

ProtonExpected Chemical Shift (ppm)Notes
H7AbsentSignal for the C7 proton should be absent due to deuteration.
H11, H15~7.6Doublet, aromatic protons of the PABA moiety.
H12, H14~6.6Doublet, aromatic protons of the PABA moiety.
H9~4.5Singlet, methylene protons.
Hα (Glu)~4.2Multiplet, alpha-proton of glutamic acid.
Hγ (Glu)~2.3Multiplet, gamma-protons of glutamic acid.
Hβ (Glu)~2.0Multiplet, beta-protons of glutamic acid.

Protocol 3.2.1: NMR Spectroscopy

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O with a small amount of NaOD to aid solubility.

  • Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and integrations are analyzed to confirm the structure and the position of deuteration.

Purity Analysis

The chemical purity of the synthesized this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 4: HPLC Purity Analysis Parameters

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of aqueous buffer and acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Expected Purity>95%

Application Workflow

This compound is primarily used as an internal standard in quantitative bioanalysis. The general workflow for its application is depicted below.

Application_Workflow Workflow for this compound as an Internal Standard A Biological Sample (e.g., Plasma, Urine) B Spike with this compound A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Quantification D->E Ratio of Analyte to Internal Standard

Caption: General workflow for the use of this compound in quantitative analysis.

Conclusion

This technical guide has outlined a plausible synthesis and detailed the expected characterization of this compound. While a definitive, published synthetic protocol is not available, the proposed methods are based on well-established chemical principles. The provided characterization data serves as a benchmark for researchers and scientists working with this important internal standard. The use of this compound is critical for accurate and precise quantification of folic acid in various research and clinical settings, aiding in our understanding of its role in health and disease.

References

Folic Acid-d2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Folic Acid-d2, a deuterated form of Folic Acid. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds. This document outlines its chemical properties, primary applications, and a representative experimental workflow.

Core Chemical Identifiers

This compound is a stable isotope-labeled version of Folic Acid (Vitamin B9), an essential nutrient vital for DNA synthesis, repair, and methylation.[1][2] The incorporation of deuterium, a stable isotope of hydrogen, allows for its differentiation from the endogenous, unlabeled form in various analytical techniques. This property makes it an invaluable tool in pharmacokinetic and metabolic studies.[1][3][4]

IdentifierValue
CAS Number 69022-87-3
Molecular Weight 443.41 g/mol
Molecular Formula C₁₉H₁₇D₂N₇O₆

Primary Applications in Research and Development

The primary utility of this compound lies in its application as a tracer and an internal standard in quantitative analyses.

1. In Vivo Kinetic and Metabolic Studies: Deuterium-labeled Folic Acid is used to evaluate the in vivo kinetics of this essential vitamin in human subjects. By administering this compound and subsequently measuring the isotopic enrichment in biological samples such as serum, erythrocytes, and urine, researchers can model and understand the absorption, distribution, metabolism, and excretion of folate. This methodology provides critical data for assessing folate turnover and total body pool sizes.

2. Internal Standard for Quantitative Analysis: In bioanalytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the endogenous analyte (Folic Acid), ensuring similar behavior during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. This co-elution with the target analyte, but distinct mass-to-charge ratio, enables accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response.

Representative Experimental Workflow: Quantitative Analysis by LC-MS

The following diagram illustrates a typical workflow for the quantification of Folic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike Addition of IS extract Protein Precipitation & Extraction spike->extract Matrix Removal lc_separation LC Separation extract->lc_separation Injection ms_detection MS/MS Detection & Quantification lc_separation->ms_detection Elution peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation concentration_determination Determine Folic Acid Concentration ratio_calculation->concentration_determination

Caption: Workflow for Folic Acid quantification using this compound as an internal standard.

Detailed Experimental Protocol Considerations

While a universally applicable protocol is not feasible due to variations in instrumentation and specific research goals, the following outlines key considerations for developing a quantitative LC-MS method for Folic Acid using this compound:

  • Preparation of Standards:

    • Prepare stock solutions of both Folic Acid and this compound in a suitable solvent, such as a mixture of 0.1% ammonium hydroxide and methanol, to ensure stability.

    • Protect solutions from light to prevent degradation.

    • Create a series of calibration standards by spiking a blank biological matrix with known concentrations of Folic Acid.

    • Prepare quality control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the assay.

  • Sample Preparation:

    • To an aliquot of the biological sample (e.g., plasma, serum), add a known amount of the this compound internal standard solution.

    • Perform protein precipitation, typically with a cold organic solvent like methanol or acetonitrile, to remove larger molecules that can interfere with the analysis.

    • Centrifuge the mixture and collect the supernatant for injection into the LC-MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Employ a C18 reverse-phase column for the separation of Folic Acid and this compound from other matrix components. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run under either isocratic or gradient conditions.

    • Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source, typically in positive or negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Folic Acid and this compound are monitored for high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the chromatographic peak areas for both the analyte (Folic Acid) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Folic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

The Application of Deuterium-Labeled Folic Acid in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled folic acid has emerged as an indispensable tool in nutritional science, pharmacology, and clinical research. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H), creates a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This property allows researchers to trace, quantify, and differentiate exogenous (labeled) folic acid from the endogenous (unlabeled) pool within a biological system. This technical guide provides an in-depth overview of the core applications of deuterium-labeled folic acid, focusing on its use in bioavailability studies, metabolic tracking, and as an internal standard for precise quantification.

Core Applications

The unique characteristics of deuterium-labeled folic acid make it ideal for several key research applications:

  • Bioavailability and Pharmacokinetic Studies: It allows for the precise determination of the absorption, distribution, metabolism, and excretion (ADME) of folic acid from various sources, including fortified foods and supplements. By administering a known dose of labeled folic acid and tracking its appearance in biological fluids, researchers can calculate its bioavailability without the confounding influence of the subject's existing folate levels.[1][2][3]

  • Metabolic Tracing and Kinetic Modeling: Deuterium labeling enables the investigation of in vivo folate kinetics, providing insights into the turnover rates and pool sizes of different folate pools within the body.[4][5] These studies are crucial for understanding how factors like diet, genetics, and disease states affect folate metabolism.

  • Internal Standards in Analytical Chemistry: In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterium-labeled folic acid serves as an ideal internal standard. Since it co-elutes with the unlabeled analyte and has nearly identical ionization and fragmentation properties, it can accurately correct for variations in sample preparation and instrument response, leading to highly accurate measurements.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing deuterium-labeled folic acid. These data highlight the typical dosages, kinetic parameters, and bioavailability metrics reported in human studies.

Table 1: Bioavailability and Kinetic Studies of Deuterium-Labeled Folic Acid in Humans

Study ParameterValueStudy Population & ConditionsLabeled Compound(s)Source
Oral Dose 677 nmol11 adult male subjects, fasting[³',5'-²H₂]folic acid & [glutamate-²H₄]folic acid
Urinary Excretion (48h) 5-6% of ingested dose11 adult male subjects[³',5'-²H₂]folic acid & [glutamate-²H₄]folic acid
Chronic Supplementation 3.6 µmol/day (1.6 mg/day) for 4 weeks6 healthy men (22-31 years)[³',5'-²H₂]folic acid
Serum Folate Peak ~18 days6 healthy men during supplementation[³',5'-²H₂]folic acid
Slow-Phase Half-Life (Serum) 18.7 ± 2.3 days6 healthy men post-supplementation[³',5'-²H₂]folic acid
Total Body Folate Pool Turnover 4.5% per day6 healthy men[³',5'-²H₂]folic acid
Total Body Folate Pool (Pre-supplementation) 10 µmol (4.4 mg)6 healthy menN/A
Total Body Folate Pool (Post-supplementation) 98.9 µmol (43.7 mg)6 healthy men[³',5'-²H₂]folic acid
Chronic Administration Dose 0.227 µmol/day (100 µ g/day ) for 8 weeks4 healthy men[²H₄]folic acid
Whole-Body Folate Pool Turnover ≤ 1% per day4 healthy men[²H₄]folic acid

Table 2: Relative Bioavailability of Different Folate Forms Using a Dual-Isotope Method

Oral Folate FormIsotope Excretion Ratio (Bioavailability Criterion)Labeled Compound (Oral)Labeled Compound (IV Control)Source
Folic Acid (PteGlu)1.53[³',5'-²H₂]folic acid[glutamate-²H₄]folic acid
10-formyl-H₄folate1.02[³',5'-²H₂]-10-formyl-H₄folate[glutamate-²H₄]folic acid
5-methyl-H₄folate0.99[³',5'-²H₂]-5-methyl-H₄folate[glutamate-²H₄]folic acid
5-formyl-H₄folate1.13[³',5'-²H₂]-5-formyl-H₄folate[glutamate-²H₄]folic acid
H₄folate0.71[³',5'-²H₂]-H₄folate[glutamate-²H₄]folic acid

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are synthesized protocols for key experiments involving deuterium-labeled folic acid.

Protocol for a Human Folate Bioavailability Study

This protocol is a composite based on methodologies described in published studies.

Objective: To determine the relative bioavailability of an oral dose of deuterium-labeled folic acid.

Materials:

  • Deuterium-labeled folic acid (e.g., [³',5'-²H₂]folic acid for oral administration).

  • A different deuterium-labeled folic acid for intravenous injection as a reference (e.g., [glutamate-²H₄]folic acid).

  • Sterile saline solution for IV administration.

  • Urine collection containers with preservatives.

  • LC-MS/MS system for folate analysis.

Methodology:

  • Subject Preparation: Recruit healthy adult subjects. For one week prior to the study, subjects are given a daily "saturation" dose of unlabeled folic acid (e.g., 2 mg/day) to standardize body folate pools.

  • Fasting: Subjects fast overnight before the administration of the labeled doses.

  • Dose Administration:

    • An oral dose of the test folate (e.g., 677 nmol of [³',5'-²H₂]folic acid) is administered, often dissolved in a beverage like apple juice.

    • Simultaneously or shortly thereafter, an intravenous dose of the reference folate (e.g., [glutamate-²H₄]folic acid) is administered.

  • Sample Collection: All urine is collected for a 48-hour period post-administration into containers to prevent folate degradation.

  • Sample Preparation: Urine samples are centrifuged and may be subjected to a clean-up procedure, such as strong anion exchange chromatography, to isolate folate vitamers.

  • Analysis: The concentrations of the different labeled folates in the urine are quantified using a validated LC-MS/MS method.

  • Calculation: The relative bioavailability is calculated based on the molar ratio of the orally administered label to the intravenously administered label recovered in the urine over the 48-hour period. A ratio close to 1.0 indicates bioavailability comparable to the intravenous reference.

Protocol for Quantification of Folates in Plasma using LC-MS/MS with a Deuterium-Labeled Internal Standard

This protocol outlines the general steps for using deuterium-labeled folic acid as an internal standard for accurate quantification.

Objective: To accurately measure the concentration of folic acid and its metabolites in human plasma.

Materials:

  • Plasma samples collected in appropriate anticoagulant tubes (e.g., EDTA).

  • Deuterium-labeled folic acid (e.g., [²H₄]folic acid) as an internal standard (IS).

  • Methanol or other protein precipitation solvent, often containing antioxidants like 2-mercaptoethanol to prevent folate degradation.

  • Solid-phase extraction (SPE) or strong anion exchange (SAX) cartridges for sample clean-up.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Methodology:

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of unlabeled folates into a blank matrix (e.g., vitamin-depleted serum).

  • Sample Preparation:

    • To a known volume of plasma sample, calibrator, or QC, add a fixed amount of the deuterium-labeled internal standard solution.

    • Precipitate proteins by adding a cold solvent (e.g., methanol). Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube.

  • Sample Clean-up (Optional but Recommended):

    • The supernatant may be further purified using SPE or SAX to remove interfering matrix components.

    • Elute the folates and evaporate the solvent under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the folates using a suitable C18 column with a gradient elution.

    • Detect and quantify the unlabeled analyte and the deuterium-labeled internal standard using multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each compound.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve. The internal standard corrects for any loss during sample processing and for variations in instrument response.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Folic_Acid_Metabolism FA Folic Acid (FA) (Exogenous, Labeled) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Purine Purine Synthesis THF->Purine One-Carbon Donation MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR DNA DNA Synthesis (dTMP) MethyleneTHF->DNA TS MetCycle Methionine Cycle (Homocysteine -> Methionine) MethylTHF->MetCycle

Caption: Simplified metabolic pathway of folic acid.

Bioavailability_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Sat 1. Folate Saturation (1 week, unlabeled FA) Fast 2. Overnight Fasting Sat->Fast OralDose 3a. Oral Dose (e.g., [²H₂]Folic Acid) Fast->OralDose IVDose 3b. IV Dose (Reference) (e.g., [²H₄]Folic Acid) Fast->IVDose Collect 4. Urine Collection (48h) Analyze 5. LC-MS/MS Analysis (Quantify [²H₂]FA & [²H₄]FA) Collect->Analyze Calc 6. Calculate Bioavailability (Ratio of Urinary Labels) Analyze->Calc Internal_Standard_Logic Sample Biological Sample [Unlabeled] Folic Acid (Analyte) Process {Sample Preparation|1. Add IS to Sample 2. Protein Precipitation 3. Extraction / Clean-up} Sample->Process IS Internal Standard [Deuterium-Labeled] Folic Acid IS->Process LCMS {LC-MS/MS Analysis|Co-elution of Analyte & IS Differential Detection by Mass} Process->LCMS Result {Final Result|Ratio (Analyte / IS) corrects for: - Sample Loss - Matrix Effects - Instrument Variability } LCMS->Result

References

Navigating the Stability Landscape of Folic Acid-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Folic Acid-d2. While specific, in-depth stability studies on the deuterated form are not extensively available in public literature, this document extrapolates from the well-established stability profile of folic acid and incorporates the theoretical impact of deuterium substitution. All quantitative data is presented in structured tables, and detailed experimental protocols for stability assessment are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of folic acid, a vital B vitamin (B9) essential for numerous metabolic processes, including DNA synthesis and repair.[1] The deuterium atoms are typically located on the methylene group bridging the pteridine ring and the p-aminobenzoic acid moiety. This isotopic substitution makes this compound a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from endogenous folic acid. Understanding its stability is critical for its proper storage, handling, and use in research and development.

Physical and Chemical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart. It is an odorless, orange-yellow crystalline powder. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC19H17D2N7O6[2]
Molecular Weight443.41 g/mol [2]
Purity (typical)>95% (by HPLC)[2]
Storage Temperature+4°C[2]

Chemical Stability Profile

The stability of folic acid is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific kinetic data for this compound is scarce, the degradation pathways are expected to be similar to those of folic acid. The primary degradation involves the cleavage of the C9-N10 bond.

The Kinetic Isotope Effect (KIE): A Theoretical Consideration

The presence of deuterium in this compound introduces the possibility of a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step in a particular degradation pathway, the rate of degradation for this compound could be slower than that of folic acid. However, without experimental data, this remains a theoretical advantage.

Influence of pH

Folic acid is most stable in neutral to slightly alkaline conditions (pH 7-8). It exhibits increased degradation in both acidic and strongly alkaline environments.

Table 1: pH-Dependent Stability of Folic Acid (Extrapolated for this compound)

pHStabilityDegradation Rate
< 4LowHigh
4 - 6ModerateModerate
7 - 8HighLow
> 9ModerateIncreasing
Thermal Stability

Elevated temperatures accelerate the degradation of folic acid. The degradation typically follows first-order kinetics.

Table 2: Thermal Degradation of Folic Acid (Extrapolated for this compound)

TemperatureStabilityNotes
4°CHighRecommended storage temperature.
25°C (Room Temp)ModerateGradual degradation over time.
> 40°CLowSignificant degradation.
Photostability

Folic acid is highly sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation, resulting in the formation of inactive by-products.

Table 3: Photostability of Folic Acid (Extrapolated for this compound)

ConditionStabilityRecommendation
Protected from lightHighStore in light-resistant containers.
Exposed to ambient lightLowMinimize exposure during handling.
Exposed to UV lightVery LowAvoid direct exposure.
Oxidative Stability

Folic acid is susceptible to oxidation, which can be catalyzed by the presence of oxygen and certain metal ions. The addition of antioxidants can help to mitigate oxidative degradation.

Table 4: Oxidative Stability of Folic Acid (Extrapolated for this compound)

ConditionStabilityMitigation
AnaerobicHighHandle under an inert atmosphere for long-term solution stability.
AerobicModerate to LowUse of antioxidants (e.g., ascorbic acid).

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve a stability-indicating analytical method and forced degradation studies to identify potential degradation products and pathways.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (HPLC) method is suitable for the quantitative determination of this compound and its degradation products.

Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 280 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute with the mobile phase to the desired concentration. Protect solutions from light.

Forced Degradation Studies

Forced degradation (stress testing) is essential to understand the intrinsic stability of the molecule and to validate the stability-indicating nature of the analytical method.

Protocol:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method. Peak purity analysis should be performed to ensure that the this compound peak is free from co-eluting degradation products.

Visualizations

Metabolic Pathway of Folic Acid

Folic acid is biologically inactive and must be reduced to its active form, tetrahydrofolate, by the enzyme dihydrofolate reductase (DHFR).

Folic_Acid_Metabolism cluster_1 Folic_Acid This compound DHF Dihydrofolate-d2 (DHF-d2) Folic_Acid->DHF Reduction Folic_Acid->DHF DHFR THF Tetrahydrofolate-d2 (THF-d2) DHF->THF Reduction DHF->THF DHFR NADP1 NADP+ DHF->NADP1 One_Carbon One-Carbon Metabolism (e.g., DNA Synthesis) THF->One_Carbon NADPH1 NADPH NADPH1->DHF DHFR1 Dihydrofolate Reductase (DHFR)

Caption: Metabolic activation of this compound to Tetrahydrofolate-d2.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow Start This compound Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Storage Long-Term Stability Storage (Defined Temp/Humidity) Start->Storage Analysis Stability-Indicating HPLC Analysis Stress->Analysis Storage->Analysis Data Data Evaluation (Assay, Impurities, Degradation Kinetics) Analysis->Data Report Stability Report Data->Report

Caption: Workflow for this compound stability assessment.

Conclusion

The physical and chemical stability of this compound is a critical parameter for its application in research and development. While direct stability data is limited, a robust stability profile can be inferred from the extensive knowledge of non-deuterated folic acid. The key factors influencing its stability are pH, temperature, light, and oxygen. The potential for a positive kinetic isotope effect on stability is a noteworthy consideration that warrants further experimental investigation. The provided experimental protocols offer a framework for conducting comprehensive stability studies to ensure the quality and reliability of this compound in its intended applications.

References

A Technical Guide to High-Purity Folic Acid-d2 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated Folic Acid (Folic Acid-d2), a critical tool in pharmaceutical research and development. This document outlines commercial suppliers, presents key quality attributes, details analytical methodologies for purity and isotopic enrichment assessment, and illustrates the metabolic context of folic acid.

Introduction to this compound

This compound is a stable isotope-labeled version of Folic Acid (Vitamin B9), where two hydrogen atoms on the methylene group bridging the pteridine ring and the p-aminobenzoic acid moiety are replaced with deuterium. This isotopic substitution makes this compound an invaluable internal standard for quantitative bioanalysis by mass spectrometry (MS) and a tracer in metabolic studies. Its use allows for precise differentiation from endogenous folic acid, enabling accurate pharmacokinetic and drug metabolism studies.

Commercial Suppliers of High-Purity this compound

A number of reputable suppliers offer high-purity this compound for research and pharmaceutical applications. The following table summarizes key information for some of the prominent commercial sources. Researchers are advised to request lot-specific Certificates of Analysis for the most current and detailed quality information.

SupplierProduct NameCAS NumberMolecular FormulaPurity (Typical)Isotopic Enrichment (Typical)
MedchemExpress This compound69022-87-3C₁₉H₁₇D₂N₇O₆>98%Information not readily available
GlpBio This compound69022-87-3C₁₉H₁₇D₂N₇O₆>98%Information not readily available
Santa Cruz Biotechnology This compound69022-87-3C₁₉H₁₇D₂N₇O₆Information not readily availableInformation not readily available
LGC Standards This compound69022-87-3C₁₉H₁₇D₂N₇O₆Information not readily availableInformation not readily available

Note: Purity and isotopic enrichment values can vary between lots. It is imperative to obtain a lot-specific Certificate of Analysis from the supplier.

Quality Control and Experimental Protocols

The utility of this compound in research is critically dependent on its chemical and isotopic purity. The following sections outline the typical experimental methodologies used to ascertain these parameters.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound and separating it from any potential impurities or degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent such as methanol or acetonitrile.

  • Detection: UV detection is generally performed at a wavelength of 280 nm.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often the mobile phase, and injected into the HPLC system.

  • Data Analysis: The purity is determined by calculating the area of the main peak corresponding to this compound as a percentage of the total peak area in the chromatogram.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the identity and determining the isotopic enrichment of this compound. Proton (¹H) NMR is particularly useful for assessing the degree of deuteration.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal resolution.

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or a buffered deuterium oxide (D₂O) solution.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methylene protons confirms successful deuteration.

  • Data Analysis: The isotopic enrichment can be quantified by comparing the integral of the residual methylene proton signal to the integrals of other non-deuterated protons in the molecule.

Metabolic Pathway of Folic Acid

Folic acid plays a crucial role in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various biomolecules.[1][2][3] Understanding this pathway is critical for interpreting data from studies utilizing this compound.

The following diagram illustrates the central role of folic acid in the folate and methionine cycles.

FolicAcidMetabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Purine Purine Synthesis MethyleneTHF->Purine formyl-THF Thymidylate Thymidylate Synthesis (dTMP) MethyleneTHF->Thymidylate dTMP dTMP MethylTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine dUMP dUMP dUMP->dTMP

Folate and Methionine Cycles

Experimental Workflow for Quality Control

A generalized workflow for the quality control of incoming high-purity this compound is depicted below. This ensures that the material meets the stringent requirements for use in regulated studies.

QC_Workflow Start Receive this compound Lot Documentation Review Certificate of Analysis Start->Documentation Visual Visual Inspection (Appearance, Color) Documentation->Visual Sampling Sample for In-house Testing Visual->Sampling HPLC Chemical Purity by HPLC Sampling->HPLC NMR Identity and Isotopic Enrichment by NMR Sampling->NMR Decision Compare Results to Specifications HPLC->Decision NMR->Decision Pass Lot Accepted for Use Decision->Pass Pass Fail Lot Rejected (Contact Supplier) Decision->Fail Fail

References

Navigating the Nuances of Deuterated Compounds: A Technical Guide to the Safe Handling of Folic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Folic Acid-d2, a deuterated form of Folic Acid. While specific safety and toxicity data for this compound are not extensively available, this document extrapolates best practices from the well-established safety profile of Folic Acid. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this stable isotope-labeled compound.

Physicochemical Properties

This compound shares a similar foundational structure with its non-deuterated counterpart, with the key difference being the substitution of two hydrogen atoms with deuterium. This isotopic labeling is crucial for various analytical and research applications, particularly in metabolic studies.

Table 1: Physicochemical Data of this compound and Folic Acid

PropertyThis compoundFolic Acid
Molecular Formula C₁₉H₁₇D₂N₇O₆[1][2]C₁₉H₁₉N₇O₆[3][4]
Molecular Weight 443.41 g/mol [1]441.40 g/mol
CAS Number 69022-87-359-30-3
Appearance Yellow-orange needles or plateletsYellow or yellowish-orange crystalline powder
Melting Point >119°C (dec.)250 °C / 482 °F
Solubility Insoluble in polar and non-polar solvents. Soluble in dilute solutions of alkali hydroxides and carbonates.Very slightly soluble in water; insoluble in alcohol. Readily soluble in dilute solutions of alkali hydroxides and carbonates.
pH 4.0-4.8 in water4.0-4.8 in aqueous solution

Safety and Toxicology

Table 2: Toxicological Data for Folic Acid

MetricValueSpecies
Oral LD50 10 g/kgMouse
Intraperitoneal LD50 85 mg/kgMouse

Key Safety Considerations:

  • Masking of Vitamin B12 Deficiency: High doses of folic acid can mask the hematological signs of pernicious anemia, a condition caused by vitamin B12 deficiency. This can allow neurological damage to progress.

  • Carcinogenicity: this compound is not classified as a carcinogen. No component of folic acid at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

  • Dust Explosion Hazard: As with many fine organic powders, there is a risk of dust explosion.

Handling and Storage

Proper handling and storage are paramount to ensure the stability and safety of this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: In case of high dust concentration, use a dust mask.

Storage:

  • Store in a tightly closed container in a dry and cool place.

  • Protect from light and heat. Aqueous solutions of folic acid are heat sensitive and decompose in the presence of light.

  • Recommended storage temperature is often -20°C for long-term stability.

Experimental Protocols: Best Practices

While specific experimental protocols for this compound will vary depending on the application, the following general guidelines should be followed.

Solution Preparation:

  • Solvent Selection: Due to its poor solubility in water and common organic solvents, this compound should be dissolved in dilute alkaline solutions, such as dilute sodium hydroxide or sodium carbonate.

  • Aiding Dissolution: Physical methods like vortexing, sonication, or gentle warming in a water bath can aid in dissolution.

  • Fresh Preparation: Aqueous solutions are sensitive to heat and light and should be prepared fresh and protected from light.

  • Storage of Stock Solutions: If storage is necessary, it is recommended to store solutions in separate aliquots at -20°C to avoid repeated freeze-thaw cycles.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or water courses.

  • Contaminated packaging should be disposed of as unused product.

Visualized Workflows

To further aid researchers, the following diagrams illustrate key logical workflows.

G cluster_prep Preparation cluster_diss Dissolution cluster_use Use & Storage cluster_clean Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh this compound in a well-ventilated area B->C D Select appropriate solvent (e.g., dilute NaOH) C->D E Add solvent to this compound D->E F Aid dissolution (vortex, sonicate) E->F G Use solution in experiment F->G H Store remaining solution appropriately (-20°C, protected from light) G->H I Decontaminate work surfaces H->I J Dispose of waste according to institutional guidelines I->J

Caption: Safe Handling Workflow for this compound.

G A Need for a stable isotope-labeled standard? B Is a deuterated standard available? A->B Yes G Evaluate alternative quantification strategy A->G No C Is the isotopic purity sufficient for the assay? B->C Yes F Consider alternative (e.g., ¹³C, ¹⁵N) labeled standard B->F No D Are there potential isotope effects? C->D Yes C->F No E Select this compound D->E No significant effect expected D->F Yes, or unknown

Caption: Decision-making for using a deuterated standard.

References

The Role of Deuterated Folic Acid in Advancing Folate Metabolism Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of deuterated folic acid, specifically Folic Acid-d2, in the nuanced field of folate metabolism research. Stable isotope labeling with deuterium has become an indispensable tool for accurately tracing and quantifying the intricate pathways of folate uptake, distribution, and biotransformation. This document details the application of this compound and other deuterated analogues as internal standards and tracers in metabolic studies, presents quantitative data from key research, and outlines detailed experimental protocols. Furthermore, it provides visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the methodologies and their applications.

This compound as an Internal Standard in Stable Isotope Dilution Assays

Deuterated folic acid, including this compound and Folic Acid-d4, serves as an ideal internal standard for stable isotope dilution assays (SIDAs) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This methodology allows for the precise quantification of various folate vitamers and their catabolites in complex biological matrices such as plasma, urine, and tissue samples.[1][2] The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest, which allows it to co-elute during chromatography and ionize similarly in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.[3]

Table 1: Applications of Deuterated Folic Acid in Stable Isotope Dilution Assays

ApplicationDeuterated Compound UsedMatrixAnalytes QuantifiedReference
Folate Vitamer Analysis[2H4]-Folic acid, [2H4]-5-methyltetrahydrofolic acid, [2H4]-5-formyltetrahydrofolic acid, [2H4]-tetrahydrofolic acid, [2H4]-10-formylfolic acidPlasma, TissueFolic acid, 5-CH3-H4folate, 10-CHO-folate, 5-CHO-H4folate, H4folate, 5,10-CH+-H4folate
Folate Catabolite Analysis[2H4]-p-aminobenzoyl glutamate, [2H4]-p-acetamidobenzoyl glutamateUrine[13C5]-labeled and unlabeled p-aminobenzoyl glutamate and p-acetamidobenzoyl glutamate
Unmetabolised Folic Acid in PlasmaFolic acid-d4Human PlasmaUnmetabolised folic acid

This compound as a Tracer in Metabolic Research

The use of deuterated folic acid as a tracer has provided significant insights into the in vivo kinetics, bioavailability, and metabolism of folates. By administering a known dose of labeled folic acid and subsequently measuring its appearance and the appearance of its labeled metabolites in biological fluids and tissues over time, researchers can model the dynamics of folate turnover and distribution.

A study involving healthy men utilized a chronic-administration protocol with [2H4]folic acid to investigate in vivo folate kinetics. The results were consistent with a kinetic model featuring both a rapid and a slow turnover pool, highlighting the slow turnover of the whole-body folate pool at less than or equal to 1% per day. Another study evaluated two deuterium-labeled forms of folic acid to assess relative bioavailability by measuring the urinary excretion of the labeled compounds. The molar ratio of the labeled folates in the urine was not significantly different from the ingested dose, indicating equivalent absorption and metabolism.

Table 2: Quantitative Data from In Vivo Studies Using Deuterated Folic Acid

Study ParameterDeuterated CompoundDosageKey FindingReference
Folate Kinetics[2H4]folic acid0.227 µmol/day for 8 weeksWhole-body folate pool turnover of ≤ 1% per day.
Bioavailability3',5'-labeled bideuterofolic acid and glutamate-labeled tetradeuterofolic acid677 nmol each (single dose)48-h urinary excretion represented 5-6% of the ingested dose.

Experimental Protocols

This protocol is adapted from studies developing multiple stable isotope dilution assays for folate analysis.

  • Preparation of Internal Standard Solution: Prepare a solution containing deuterated folates ([2H4]-5-methyltetrahydrofolic acid, [2H4]-5-formyltetrahydrofolic acid, [2H4]-tetrahydrofolic acid, [2H4]-10-formylfolic acid, and [2H4]-folic acid) at known concentrations.

  • Sample Preparation:

    • To a plasma or tissue homogenate sample, add the internal standard solution.

    • Perform protein precipitation, typically with an organic solvent like methanol.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant, containing the folates, is collected for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Chromatographic separation is typically achieved using a C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the unlabeled (endogenous) and deuterated (internal standard) folates.

  • Quantification:

    • Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of each folate vitamer in the sample by comparing its peak area ratio to the calibration curve.

This protocol is based on a study investigating in vivo folate kinetics in healthy men.

  • Study Design:

    • Pre-trial Period (2 weeks): Subjects consume a daily dose of unlabeled folic acid (e.g., 0.453 µmol) to ensure folate saturation.

    • Labeling Period (8 weeks): Subjects consume a daily dose consisting of a mixture of labeled ([2H4]folic acid, e.g., 0.227 µmol) and unlabeled folic acid (e.g., 0.227 µmol).

    • Washout Period (8 weeks): Subjects revert to consuming only the unlabeled folic acid dose.

  • Sample Collection: Collect urine and blood samples at regular intervals throughout the 18-week study period.

  • Sample Analysis:

    • Process the collected samples to extract folates.

    • Analyze the samples using LC-MS/MS to determine the isotopic enrichment of urinary and plasma folate.

  • Kinetic Modeling: Use the isotopic enrichment data to develop and validate a kinetic model of folate metabolism, allowing for the determination of pool sizes and turnover rates.

Visualizing Folate Metabolism and Experimental Workflows

The following diagrams illustrate the central folate metabolism pathway and a typical experimental workflow for folate analysis using deuterated internal standards.

Folate_Metabolism cluster_cycles Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Formyl_THF 10-Formyl-THF THF->Formyl_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->DHF Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dUMP dUMP Methylene_THF->dUMP TS Methyl_THF->THF MS Homocysteine Homocysteine Methyl_THF->Homocysteine Methionine Methionine Homocysteine->Methionine dTMP dTMP (DNA Synthesis) dUMP->dTMP Purines Purines (DNA/RNA Synthesis) Formyl_THF->Purines

Caption: Core pathways in one-carbon metabolism involving folate.

SIDA_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound/d4 Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition (MRM of Analyte & IS) LC_MS->Data Quant Quantification (Peak Area Ratio vs. Calibration Curve) Data->Quant

Caption: Workflow for folate quantification using SIDA with deuterated standards.

References

Methodological & Application

Application Note & Protocol: Quantification of Folic Acid in Human Plasma by LC-MS/MS Using Folic Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous biological processes, including nucleotide synthesis and red blood cell formation.[1][2] Accurate quantification of folic acid in biological matrices is essential for clinical research, nutritional monitoring, and pharmacokinetic studies.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. This document provides a detailed protocol for the quantification of folic acid in human plasma using Folic Acid-d2 as an internal standard to ensure accuracy and reproducibility.

Folic acid and its derivatives are sensitive to light and oxidation; therefore, proper sample handling and storage are critical to prevent degradation. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis.

Experimental Workflow

The overall experimental workflow for the quantification of folic acid in human plasma using LC-MS/MS is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile or Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (optional) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography Chromatographic Separation (Reversed-Phase C18) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Folic Acid analysis.

Folate Metabolism Signaling Pathway

Folic acid is a precursor to tetrahydrofolate (THF), which acts as a one-carbon donor in various metabolic pathways, including the synthesis of purines and pyrimidines, essential for DNA synthesis and repair.

folate_pathway FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine_Synth Purine Synthesis THF->Purine_Synth Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase dUMP dUMP dUMP->dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth Purine_Synth->DNA_Synth

Caption: Simplified folate metabolism pathway.

Experimental Protocols

1. Materials and Reagents

  • Folic Acid reference standard

  • This compound internal standard

  • HPLC grade water

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ascorbic acid (as an antioxidant)

  • Human plasma (blank, for calibration curve and quality controls)

2. Standard and Internal Standard Stock Solution Preparation

  • Prepare stock solutions of Folic Acid and this compound in a suitable solvent, such as a mixture of methanol and water containing an antioxidant like ascorbic acid to prevent degradation.

  • Store stock solutions at -20°C or below, protected from light.

  • Prepare working solutions by diluting the stock solutions with the reconstitution solvent.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Folic Acid.

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 column (e.g., 50 x 3.0 mm, 3 µm)
Column Temperature30 °C
Mobile Phase A0.1% Formic acid in Water or 1 mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.4 mL/min
Injection Volume5-10 µL
GradientIsocratic or gradient elution can be used. A typical gradient starts with a low percentage of organic phase, ramped up to elute the analyte, followed by a re-equilibration step.
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive or Negative Mode
Nebulizer Gas50 psi
Sheath Gas Flow11 L/min
Sheath Gas Temperature290 °C
Capillary Voltage3000 V

5. Multiple Reaction Monitoring (MRM) Transitions

The following table details the MRM transitions for Folic Acid and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Folic Acid442.2295.222
This compound444.2297.222

Note: The optimal collision energy may vary depending on the instrument and should be optimized.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS method for Folic Acid.

ParameterTypical Value
Linearity Range0.25 - 20 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.25 ng/mL
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of folic acid in human plasma using this compound as an internal standard. The method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. Proper sample handling and the use of a stable isotope-labeled internal standard are critical for achieving accurate and reliable results.

References

Application Note and Protocol for the Quantitative Analysis of Folic Acid in Plasma using Folic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of folic acid in human plasma using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) with Folic Acid-d2 as an internal standard.

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for various metabolic processes, including nucleotide synthesis and red blood cell formation[1][2]. Accurate quantification of folic acid in plasma is essential in clinical research and drug development to assess nutritional status, diagnose deficiencies, and evaluate the pharmacokinetics of folate-related therapies. This method utilizes a stable isotope-labeled internal standard (this compound) and UHPLC-MS/MS for sensitive and selective quantification.

Experimental Workflow

The following diagram outlines the major steps in the analytical protocol.

Folic Acid Analysis Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Collection spike Spike with this compound (IS) start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Inject into UHPLC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (SRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantification using Calibration Curve calculate->quantify report Report Concentration quantify->report

References

Application Note: Quantitative Analysis of Folic Acid in Biological and Food Matrices using Folic Acid-d2 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Folic acid (Vitamin B9) is a water-soluble B vitamin essential for numerous biological processes, including DNA synthesis, cell division, and amino acid metabolism.[1] Accurate quantification of folic acid in various matrices is critical for clinical diagnostics, nutritional assessment, and ensuring the efficacy of food fortification programs. This application note details robust sample preparation protocols for the analysis of folic acid in human serum/plasma and fortified flour using Folic Acid-d2 as a stable isotope-labeled internal standard (IS). The use of a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity, specificity, and accuracy by correcting for matrix effects and variations in sample recovery.[2][3]

Principle of the Method The methodology is based on stable isotope dilution analysis. This compound, which is chemically identical to folic acid but has a different mass, is spiked into the sample at the beginning of the preparation process. The IS undergoes the same extraction, purification, and ionization processes as the endogenous analyte. By measuring the ratio of the analyte to the internal standard via LC-MS/MS, precise quantification can be achieved, as the ratio remains constant regardless of sample loss during preparation or fluctuations in instrument response.

General Considerations & Best Practices

  • Analyte Stability: Folates are highly susceptible to degradation from light, heat, and oxidation.[4][5] All sample preparation steps should be performed under low-light conditions (e.g., using amber vials).

  • Antioxidants: The use of antioxidants in extraction buffers and solvents is crucial to prevent folate degradation. Ascorbic acid and 2-mercaptoethanol are commonly used for this purpose.

  • Glassware: Use low-actinic (amber) volumetric glassware for the preparation of all standards and samples to protect light-sensitive compounds.

Protocol 1: Analysis of Folic Acid in Human Serum/Plasma

This protocol outlines the procedure for extracting folic acid from serum or plasma samples, incorporating protein precipitation followed by solid-phase extraction for cleanup.

G Workflow for Folic Acid Analysis in Serum/Plasma cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis A 1. Aliquot 200 µL Serum/Plasma B 2. Spike with this compound (IS) A->B C 3. Protein Precipitation (e.g., add 600 µL cold Methanol with 1% Ascorbic Acid) B->C D 4. Vortex & Incubate (-20°C for 20 min) C->D E 5. Centrifuge (e.g., 14,000g for 15 min at 4°C) D->E F Collect Supernatant E->F G 6. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash) F->G H 7. Elute Folic Acid G->H I 8. Evaporate to Dryness (under Nitrogen stream) H->I J 9. Reconstitute (in Mobile Phase A) I->J K 10. LC-MS/MS Analysis J->K

Caption: Workflow for Folic Acid Analysis in Serum/Plasma.

Experimental Protocol: Serum/Plasma

  • Sample Handling: Thaw frozen serum or plasma samples at 4°C. Once thawed, vortex gently.

  • Internal Standard Spiking: To a 200 µL aliquot of serum or plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 600 µL of cold methanol containing 1% (w/v) ascorbic acid to the sample. The ascorbic acid acts as a stabilizer.

  • Mixing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Use a suitable SPE cartridge (e.g., Strong Anion Exchange, SAX).

    • Condition: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Apply the supernatant to the conditioned cartridge.

    • Wash: Wash the cartridge with 1 mL of water to remove unbound impurities.

    • Elute: Elute the folic acid and this compound with an appropriate solvent, such as 5 mL of 0.1 M sodium acetate with 1% (w/v) ascorbic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.5% Acetic Acid in water).

  • Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Analysis of Folic Acid in Fortified Flour

This protocol is designed for the extraction of folic acid from a complex solid matrix like fortified wheat flour, requiring an enzymatic digestion step to release the analyte.

G Workflow for Folic Acid Analysis in Fortified Flour cluster_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis A 1. Weigh 2.0g of Flour Sample B 2. Spike with this compound (IS) A->B C 3. Add Extraction Buffer (e.g., 40 mL Ammonium Acetate, pH 7) B->C D 4. Enzymatic Digestion (Add α-amylase, incubate at 37°C) C->D E 5. Centrifuge (e.g., 4,000 rpm for 15 min) D->E F Collect Supernatant E->F G 6. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash) F->G H 7. Elute Folic Acid G->H I 8. Evaporate to Dryness (under Nitrogen stream) H->I J 9. Reconstitute (in Mobile Phase A) I->J K 10. LC-MS/MS Analysis J->K

Caption: Workflow for Folic Acid Analysis in Fortified Flour.

Experimental Protocol: Fortified Flour

  • Sample Preparation: Weigh approximately 2.0 g of the fortified flour sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the flour.

  • Extraction Buffer: Add 40 mL of an extraction buffer, such as 75 mM ammonium acetate solution (pH 7.0) containing 1% (w/v) ascorbic acid.

  • Enzymatic Digestion: Add an enzyme like α-amylase to break down the starch matrix. Vortex the sample and incubate in a shaking incubator (e.g., at 37°C for 2 hours) to release the bound folic acid.

  • Centrifugation: After incubation, centrifuge the samples at 4,000 rpm for 15 minutes to pellet the solid material.

  • Supernatant Collection: Collect the clear supernatant for the cleanup step.

  • Solid-Phase Extraction (SPE):

    • Use a suitable SPE cartridge (e.g., Phenyl or SAX). Phenyl cartridges can be more selective and avoid the high salt concentrations needed for elution from ion-exchange sorbents.

    • Condition, Load, Wash, and Elute as described in Protocol 1, using appropriate solutions for the chosen cartridge chemistry.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject a 20 µL aliquot of the sample solution into the LC-MS/MS system.

LC-MS/MS Method Parameters and Performance

The following tables summarize typical instrument parameters and performance characteristics for the quantitative analysis of folic acid.

Table 1: Typical LC-MS/MS Instrumental Parameters

ParameterSettingReference
LC System
ColumnC18 Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.5% Acetic Acid in Water
Mobile Phase B80:20 Methanol:Acetonitrile
Flow Rate0.35 mL/min
Column Temp.30°C
Injection Vol.10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MRM Transition (Folic Acid)Specific to instrument tuning (e.g., m/z 442 -> 295)
MRM Transition (this compound)Specific to instrument tuning (e.g., m/z 444 -> 297)

Note: MRM transitions must be optimized empirically on the specific mass spectrometer being used.

Table 2: Summary of Quantitative Performance Data

ParameterValueMatrixReference
Linearity Range 0.01 ng/mL - 1000 ng/mLSerum
0.249 ng/mL - 19.9 ng/mLPlasma
0.02 µg/mL - 1.20 µg/mLFoodstuffs
Limit of Detection (LOD) pg/mL levelsBiological Samples
0.006 µg/mLFoodstuffs
Limit of Quantitation (LOQ) 0.02 µg/mLFoodstuffs
Precision (%CV) < 10%Serum
Accuracy/Recovery < 10% deviation from targetSerum
78% - 93%Fruit Juices
≥ 96%Fortified Foods

Conclusion The protocols described provide a robust framework for the sample preparation and accurate quantification of folic acid in both clinical and food matrices. The integration of this compound as an internal standard is essential for mitigating matrix-induced variability and ensuring high-quality, reliable data. The combination of optimized enzymatic digestion (for food), protein precipitation, and solid-phase extraction cleanup with sensitive LC-MS/MS analysis allows for the detection and quantification of folic acid at physiologically relevant concentrations.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Folic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Folic Acid-d2. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of folic acid in various biological matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and optimized mass spectrometry parameters. The provided methodologies are intended to guide researchers in developing and implementing reliable bioanalytical assays for pharmacokinetic studies, clinical research, and drug development.

Introduction

Folic acid, a synthetic form of the B vitamin folate, plays a critical role in numerous physiological processes, including nucleotide synthesis, DNA repair, and methylation reactions.[1][2][3] Accurate measurement of folic acid levels is essential in various research and clinical settings. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response. This application note outlines a complete workflow for the detection and quantification of this compound using LC-MS/MS.

Folic Acid Metabolism

Folic acid is a precursor to a group of coenzymes that are vital for one-carbon transfer reactions.[3] Upon absorption, folic acid is reduced to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[4] THF can then be converted into various derivatives, such as 5-methyltetrahydrofolate (5-MTHF), which is the primary circulating form of folate in the body and a key methyl donor for the conversion of homocysteine to methionine.

FolicAcidMetabolism Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MTHF 5-Methyl-THF THF->MTHF MTHFR One-Carbon Donors One-Carbon Donors THF->One-Carbon Donors MTHF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MTR Serine Serine Serine->THF Glycine Glycine Serine->Glycine Nucleotide Synthesis Nucleotide Synthesis One-Carbon Donors->Nucleotide Synthesis Amino Acid Metabolism Amino Acid Metabolism One-Carbon Donors->Amino Acid Metabolism

Figure 1: Simplified diagram of the Folic Acid metabolic pathway.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.

Materials:

  • Human plasma/serum

  • This compound standard solution

  • Methanol (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

Mass Spectrometry Parameters:

The following parameters are provided as a starting point and may require optimization based on the specific instrument used. The precursor ion for this compound is m/z 444.2, reflecting the addition of two deuterium atoms to the folic acid molecule (MW = 441.4 g/mol ). The most abundant and stable product ion is typically generated by the loss of the glutamic acid moiety.

Table 1: Mass Spectrometry Parameters for this compound Detection

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Precursor Ion (Q1) 444.2 m/z
Product Ion (Q3) 295.2 m/z
Dwell Time 100 ms
Collision Energy (CE) 20-30 eV (optimize)
Cone Voltage/Fragmentor 90-110 V (optimize)
Capillary Voltage 3.0-4.0 kV
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C

Table 2: MRM Transitions for Folic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Folic Acid442.2295.2
This compound 444.2 295.2

Experimental Workflow

The overall experimental workflow for the detection of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma/Serum Sample add_is Add this compound (IS) sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Figure 2: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the sensitive and accurate detection of this compound. The described sample preparation protocol, chromatographic conditions, and mass spectrometry parameters serve as a comprehensive guide for researchers in the fields of pharmacology, clinical chemistry, and drug development. The use of this compound as an internal standard is critical for achieving reliable quantitative results in complex biological matrices.

References

Application of Folic Acid-d2 in Pharmacokinetic Studies of Folate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of folate pharmacokinetics is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME), which is essential for establishing dietary reference intakes, assessing the efficacy of food fortification programs, and developing therapeutic interventions for folate-related disorders. Folic Acid-d2, a stable isotope-labeled form of folic acid, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The use of a stable isotope-labeled internal standard like this compound is the gold standard for robust and accurate quantification in bioanalytical methods. Because this compound is chemically identical to the unlabeled (endogenous) folic acid, it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly precise and accurate measurements of endogenous folate concentrations. Deuterium-labeled compounds, such as this compound, can offer advantages over non-deuterated forms by potentially altering clearance rates and metabolic pathways, which can be beneficial in specific study designs.[2]

In pharmacokinetic studies, subjects can be administered a known dose of deuterium-labeled folic acid, allowing researchers to trace the labeled molecule and its metabolites in biological matrices like plasma, serum, red blood cells, and urine over time.[3][4] This stable isotope tracer approach enables the determination of key pharmacokinetic parameters such as absorption rate, bioavailability, half-life, and pool sizes of total body folate.[3] The methodology avoids the use of radioactive isotopes, making it a safer alternative for human studies.

Experimental Protocols

In Vivo Study Design for Folate Pharmacokinetics

This protocol outlines a general approach for an in vivo pharmacokinetic study using deuterium-labeled folic acid in human subjects.

a. Subject Recruitment and Preparation:

  • Recruit healthy adult volunteers.

  • For a week prior to the study, subjects should consume a controlled diet with a known amount of folate. In some study designs, subjects may be given saturation doses of unlabeled folic acid (e.g., 2 mg/day) to ensure folate stores are replete.

b. Dosing:

  • After an overnight fast, administer a precisely known oral dose of deuterium-labeled folic acid (e.g., this compound, 3',5'-2H2-folic acid, or [2H4]folic acid). The exact dosage will depend on the specific aims of the study.

c. Sample Collection:

  • Collect blood samples into appropriate tubes (e.g., EDTA-containing tubes for plasma and red blood cells) at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48 hours).

  • Collect urine samples over specified intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Process blood samples to separate plasma and red blood cells. Store all biological samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes a solid-phase extraction (SPE) method for cleaning up serum/plasma samples prior to LC-MS/MS analysis.

a. Materials:

  • This compound internal standard (ISTD) solution (e.g., 1000 ng/mL).

  • SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2).

  • SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).

  • Elution buffer (e.g., 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid).

  • Solid-phase extraction plate (e.g., SOLA 10 mg/2mL).

b. Procedure:

  • To 200 µL of serum, calibrator, or quality control sample, add 20 µL of the this compound ISTD solution and vortex briefly.

  • Add 400 µL of SPE sample buffer and 200 µL of water. Vortex for 1 minute and centrifuge for 10 minutes at 13,000 rpm.

  • Condition the SPE plate with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of SPE sample buffer.

  • Load the supernatant from step 2 onto the SPE plate and allow it to pass through by gravity.

  • Wash the SPE plate with 3 mL of the SPE wash buffer.

  • Elute the folates with the elution buffer under positive pressure.

  • Dry the eluate under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., 9:1 water and methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides typical LC-MS/MS parameters for the quantification of folic acid and this compound.

a. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C8 or C18 column is commonly used (e.g., Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed with mobile phase A consisting of an aqueous buffer (e.g., 5.0 mmol/L ammonium acetate) and mobile phase B being an organic solvent like methanol or acetonitrile.

  • Flow Rate: A typical flow rate is 0.4 mL/minute.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C or 30°C.

  • Injection Volume: Typically 10-20 µL.

b. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both folic acid and this compound.

Data Presentation

ParameterFolic Acid (Analyte)This compound (Internal Standard)Reference
Chemical Formula C19H19N7O6C19H17D2N7O6
Molecular Weight 441.4 g/mol 443.4 g/mol
Precursor Ion (m/z) 442.2444.2Example
Product Ion (m/z) 295.1297.1Example
Retention Time ~1.70 min~1.70 min

Note: The exact m/z transitions should be optimized for the specific instrument being used.

Mandatory Visualization

experimental_workflow cluster_study_prep Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_sample_processing Sample Processing and Analysis cluster_data_analysis Data Analysis subject_prep Subject Preparation (Dietary Control/Saturation) dosing Oral Administration of This compound subject_prep->dosing sampling Blood and Urine Collection (Time Course) dosing->sampling centrifugation Plasma/RBC Separation sampling->centrifugation spe Solid-Phase Extraction (with this compound ISTD) centrifugation->spe lcms LC-MS/MS Analysis spe->lcms quantification Quantification of Folic Acid lcms->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling

Caption: Experimental workflow for a pharmacokinetic study using this compound.

folate_metabolism folic_acid Folic Acid (Diet/Supplement) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methyl_thf 5-Methyl-THF thf->methyl_thf MTHFR dna_synthesis DNA Synthesis (Purines, Thymidylate) thf->dna_synthesis methyl_thf->thf homocysteine Homocysteine methyl_thf->homocysteine methionine Methionine homocysteine->methionine Methionine Synthase

Caption: Simplified metabolic pathway of folic acid.

internal_standard_logic cluster_sample Biological Sample cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification endogenous_fa Endogenous Folic Acid (Unknown Amount) add_istd Add Known Amount of This compound (ISTD) endogenous_fa->add_istd extraction Extraction Process (e.g., SPE) add_istd->extraction measure_ratio Measure Peak Area Ratio (Folic Acid / this compound) extraction->measure_ratio calibration_curve Compare Ratio to Calibration Curve measure_ratio->calibration_curve determine_concentration Determine Concentration of Endogenous Folic Acid calibration_curve->determine_concentration

Caption: Logic of using this compound as an internal standard for quantification.

References

Application Note: Quantification of Folates in Red Blood Cells Using Folic Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a water-soluble B vitamin, is crucial for various metabolic processes, including nucleotide synthesis and red blood cell production.[1][2] Red blood cell (RBC) folate concentrations are a reliable indicator of long-term folate status, making their accurate quantification essential in clinical research and drug development.[2][3] This application note details a robust and sensitive method for the quantification of total folate in human red blood cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Folic Acid-d2 as an internal standard.[4] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Workflow

The overall experimental workflow for the quantification of folates in red blood cells is depicted below. The process begins with the collection of whole blood, followed by the preparation of a hemolysate, enzymatic deconjugation of folate polyglutamates, protein precipitation, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood Whole Blood Collection (EDTA) Hemolysate Preparation of Hemolysate (1% Ascorbic Acid) WholeBlood->Hemolysate Deconjugation Enzymatic Deconjugation (γ-glutamyl hydrolase) Hemolysate->Deconjugation Spike Spike with this compound (Internal Standard) Deconjugation->Spike Precipitation Protein Precipitation (Acidification) Spike->Precipitation Cleanup Solid Phase Extraction (SPE) Precipitation->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Reporting Data Reporting (nmol/L) Quantification->Reporting

Caption: Experimental workflow for RBC folate quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Whole blood collected in EDTA tubes

  • This compound (Internal Standard)

  • Folic Acid (Reference Standard)

  • Ascorbic acid

  • Human recombinant γ-glutamyl hydrolase (GGH)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Preparation of Hemolysate :

    • Mix the EDTA whole blood sample by inverting the tube 8-10 times.

    • Prepare a 1% (w/v) ascorbic acid solution in water. This solution acts as an antioxidant to protect folates from degradation.

    • Add 100 µL of whole blood to 1.0 mL of the 1% ascorbic acid solution.

    • Vortex the mixture thoroughly to ensure complete hemolysis.

  • Enzymatic Deconjugation :

    • To convert folate polyglutamates to monoglutamates for LC-MS/MS analysis, enzymatic deconjugation is necessary.

    • Treat the hemolysate with human recombinant γ-glutamyl hydrolase.

    • Incubate the mixture at 37°C for 3 hours to ensure complete deconjugation.

  • Internal Standard Spiking :

    • Spike the hemolysate with a known concentration of this compound internal standard.

  • Protein Precipitation and Solid Phase Extraction (SPE) :

    • Precipitate proteins by adding an appropriate volume of cold acetonitrile or by acidification.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Perform a solid-phase extraction (SPE) on the supernatant using a C18 cartridge to remove contaminants.

    • Elute the folates from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and can be optimized for the specific instrumentation used.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized to separate folic acid from matrix components. A typical gradient might start at a low percentage of B and ramp up.
Injection Volume 5 - 10 µL
Column Temperature 30 - 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Suggested LC-MS/MS Parameters

MRM Transitions

The specific mass transitions for folic acid and the this compound internal standard need to be optimized on the mass spectrometer being used. The transitions will be based on the precursor and product ions of each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Folic AcidTo be determinedTo be determined
This compoundTo be determinedTo be determined

Table 2: Example MRM Transitions (to be optimized)

Quantitative Data and Performance

The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ). The following table summarizes expected performance characteristics based on similar published methods.

ParameterExpected Performance
Linearity (R²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.5 - 1.0 nmol/L
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Table 3: Expected Method Performance Characteristics

Signaling Pathway and Logical Relationships

The accurate measurement of RBC folate is critical for understanding its role in one-carbon metabolism, which is fundamental for DNA synthesis and methylation reactions.

one_carbon_metabolism Folate Dietary Folate THF Tetrahydrofolate (THF) Folate->THF Reduction DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis One-Carbon Transfer Amino_Acid Amino Acid Metabolism (e.g., Homocysteine -> Methionine) THF->Amino_Acid One-Carbon Transfer RBC_Folate RBC Folate (Long-term Status) THF->RBC_Folate Incorporation

Caption: Role of folate in one-carbon metabolism.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate means for quantifying total folate in red blood cells. This methodology is well-suited for clinical research and drug development applications where precise assessment of long-term folate status is required. The detailed protocol and performance characteristics outlined in this application note serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols: Folic Acid-d2 in Clinical Diagnostic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (Vitamin B9) is a crucial water-soluble vitamin essential for numerous biological processes, including DNA synthesis, repair, and methylation. Folate deficiency is implicated in a range of health issues, from megaloblastic anemia to an increased risk of neural tube defects in newborns. Consequently, the accurate quantification of folic acid and its vitamers in clinical samples is of paramount importance for diagnosing deficiencies, monitoring nutritional status, and in drug development.

Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the precise and accurate measurement of folates. This method utilizes stable isotope-labeled internal standards, such as Folic Acid-d2, to correct for matrix effects and variations during sample preparation and analysis, ensuring high-quality, reliable data.

These application notes provide detailed protocols for the use of this compound in clinical diagnostic assays, guidance on data interpretation, and insights into its application in drug development.

Principle of the Assay

The quantitative analysis of folic acid in clinical matrices using this compound is based on the principle of stable isotope dilution. A known amount of this compound is spiked into the sample as an internal standard. This "spiked" sample is then subjected to extraction and purification to isolate the analyte of interest. During LC-MS/MS analysis, the endogenous, unlabeled folic acid and the deuterated internal standard are separated chromatographically and detected by the mass spectrometer. Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization efficiency. By measuring the ratio of the signal from the endogenous folic acid to that of the known amount of this compound, the concentration of folic acid in the original sample can be accurately determined.

Key Applications

  • Clinical Diagnostics: Diagnosis and monitoring of folate deficiency in patient populations.

  • Nutritional Science: Assessment of folate status in response to dietary interventions and fortification programs.

  • Pharmacokinetics: In drug development, deuterated folic acid can be used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of folic acid supplements or folate-based drugs.[1][2]

  • Drug Metabolism Studies: Investigating the influence of new chemical entities on folate metabolism pathways.[3]

Experimental Protocols

Protocol 1: Quantification of Folic Acid in Human Serum/Plasma by LC-MS/MS

This protocol details a method for the quantitative analysis of folic acid in human serum or plasma using this compound as an internal standard.

1. Materials and Reagents

  • Folic Acid analytical standard

  • This compound (or Folic Acid-d4 as a suitable alternative) internal standard[4]

  • HPLC-grade water, methanol, and acetonitrile

  • Formic acid, analytical grade

  • Ammonium formate, analytical grade

  • Ascorbic acid

  • Vitamin-depleted serum (for calibration standards)

  • Solid Phase Extraction (SPE) cartridges (e.g., SOLA 96-well SPE plate)[5]

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Solutions

  • Folic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of folic acid in 10 mL of 0.1 M NaOH.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the folic acid stock solution with a 50:50 methanol:water mixture.

  • Calibration Standards: Spike appropriate amounts of the working standard solutions into vitamin-depleted serum to create a calibration curve (e.g., 0.5 - 100 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol:water mixture containing 1 g/L ascorbic acid to prevent degradation.

  • SPE Sample Buffer (pH 3.2): 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water.

  • SPE Wash Buffer (pH 3.4): 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid in water.

  • SPE Elution Buffer: 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic Acid in water.

3. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of serum/plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution. Vortex briefly.

  • Add 400 µL of SPE sample buffer and 200 µL of water. Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Condition the SPE plate with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of SPE sample buffer.

  • Load the supernatant from the centrifuged sample onto the SPE plate and allow it to pass through under gravity.

  • Wash the SPE plate with 3 mL of SPE wash buffer.

  • Elute the folates with the SPE elution buffer under positive pressure.

  • Dry the eluate under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of 90:10 water:methanol.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm particle size, or equivalent.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 0.5% Acetic Acid in water.

  • Mobile Phase B: 80:20 Methanol:Acetonitrile.

  • Gradient Elution: A suitable gradient to separate folic acid from other matrix components. A typical gradient might be:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Ramp to 50% B

    • 4.1 - 4.5 min: Ramp to 95% B

    • 4.6 - 6.0 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.35 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative ESI (Negative mode often provides better sensitivity for folic acid).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of folic acid in the unknown samples is then determined from this calibration curve.

Data Presentation

Table 1: Mass Spectrometry Parameters for Folic Acid and Folic Acid-d4 (as a proxy for this compound)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Folic Acid442.2295.221Positive
Folic Acid440.4311.121Negative
Folic Acid-d4446.2299.221Positive
Folic Acid-d4444.4315.021Negative

Note: The exact m/z for this compound would be approximately 444.2 for the precursor ion in positive mode and 442.4 in negative mode, with a corresponding +2 Da shift in the product ion. These values should be optimized on the specific instrument used.

Table 2: Typical Validation Parameters for Folic Acid Quantification in Human Plasma/Serum
ParameterTypical ValueReference
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)90 - 110%
Recovery> 90%

Visualizations

Folate Metabolism Pathway

The following diagram illustrates the central role of folic acid and its conversion to the active form, tetrahydrofolate (THF), which is essential for one-carbon metabolism.

Folate_Metabolism cluster_one_carbon One-Carbon Metabolism Folic_Acid Folic Acid (Diet/Supplement) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR Homocysteine Homocysteine THF Tetrahydrofolate (THF) DHF->THF DHFR Methionine Methionine Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis SAM S-Adenosyl- methionine (SAM) Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate_Synthesis SAH S-Adenosyl- homocysteine (SAH) Methyl_THF->THF Methylation Methylation Reactions Homocysteine->Methionine Methionine Synthase Methionine->SAM SAM->SAH SAM->Methylation SAH->Homocysteine Methylation->SAH

Caption: Simplified diagram of the folate metabolism pathway.

Experimental Workflow for Folic Acid Analysis

This diagram outlines the major steps involved in the quantification of folic acid from a clinical sample using this compound.

Experimental_Workflow Start Start: Clinical Sample (Serum/Plasma) Spiking Spike with This compound (IS) Start->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction Cleanup Wash & Elute Extraction->Cleanup Drydown Drydown under N2 Cleanup->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis Data_Processing Data Processing: Peak Area Ratio (Analyte/IS) Analysis->Data_Processing Quantification Quantification (vs. Calibration Curve) Data_Processing->Quantification End Result: Folic Acid Concentration Quantification->End

Caption: Experimental workflow for folic acid quantification.

Logical Relationship: Stable Isotope Dilution Assay

This diagram illustrates the core principle of the stable isotope dilution assay.

SIDA_Principle Sample Clinical Sample (Unknown Analyte Conc.) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Known Amount of This compound (IS) IS->Spiked_Sample Processing Sample Preparation (Extraction, Cleanup) Spiked_Sample->Processing Final_Extract Final Extract Processing->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Calculation Calculate Unknown Concentration Ratio->Calculation

Caption: Principle of the Stable Isotope Dilution Assay (SIDA).

References

Application Note: Robust Analytical Method for Fod Fortification Analysis with Folic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for preventing neural tube defects and other developmental issues.[1] Food fortification programs have been implemented worldwide to increase folic acid intake in the general population.[2][3] To ensure the effectiveness and safety of these programs, accurate and robust analytical methods are required to quantify folic acid in various food matrices. This application note describes a sensitive and selective method for the determination of folic acid in fortified foods using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Folic Acid-d2. The use of an internal standard that co-elutes with the analyte provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

This method involves the extraction of folic acid from a food sample, followed by enzymatic treatment to release the analyte from the food matrix. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The purified extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using an internal standard, this compound, which is added at the beginning of the sample preparation process.

Materials and Reagents

  • Standards: Folic Acid (≥97% purity), this compound (≥98% purity)

  • Enzymes: α-amylase, protease, and conjugase (from chicken pancreas or rat serum)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium acetate, Ascorbic acid, 2-mercaptoethanol, Phosphate buffer

  • Solid-Phase Extraction (SPE) Cartridges: C18 or Phenyl cartridges

Instrumentation

  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

Experimental Protocols

Standard Solution Preparation

Prepare stock solutions of Folic Acid and this compound in a suitable solvent, such as 0.1 M ammonium acetate with 1% ascorbic acid, at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions and calibration standards by serial dilution.

Sample Preparation
  • Homogenization: Homogenize the food sample to ensure uniformity.

  • Extraction: Weigh an appropriate amount of the homogenized sample and add an extraction buffer (e.g., phosphate buffer, pH 7) containing an antioxidant like ascorbic acid. Add a known amount of the this compound internal standard solution.

  • Enzymatic Digestion: To release folic acid from the food matrix, perform a sequential enzymatic digestion with α-amylase (to break down starch), protease (to break down proteins), and conjugase (to cleave polyglutamate forms of folate to the monoglutamate form).

  • Purification: Centrifuge the extract and pass the supernatant through a pre-conditioned SPE cartridge. Wash the cartridge to remove impurities and then elute the folic acid and this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate folic acid from matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • MRM Transitions: Monitor at least two transitions for both Folic Acid and this compound for quantification and confirmation.

      • Folic Acid Example Transitions (Positive Mode): m/z 442 -> m/z 295 (quantifier), m/z 442 -> m/z 176 (qualifier)

      • This compound Example Transitions (Positive Mode): m/z 444 -> m/z 297 (quantifier), m/z 444 -> m/z 178 (qualifier)

Data Presentation

Quantitative Method Performance
ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/g
Limit of Quantification (LOQ)0.03 - 0.3 µg/g
Recovery90 - 110%
Precision (RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction with IS (this compound) Homogenization->Extraction Enzymatic_Digestion Enzymatic Digestion (Amylase, Protease, Conjugase) Extraction->Enzymatic_Digestion Purification Solid-Phase Extraction (SPE) Enzymatic_Digestion->Purification Final_Prep Evaporation & Reconstitution Purification->Final_Prep LC_MSMS LC-MS/MS Analysis (MRM Mode) Final_Prep->LC_MSMS Quantification Quantification using Internal Standard LC_MSMS->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the analysis of folic acid in fortified foods.

method_development_logic cluster_development Method Development cluster_validation Method Validation cluster_application Application Sample_Prep Optimize Sample Preparation (Extraction, Digestion, SPE) LC_Method Develop LC Method (Column, Mobile Phase, Gradient) Sample_Prep->LC_Method MS_Method Optimize MS/MS Parameters (Ionization, MRM Transitions) LC_Method->MS_Method Linearity Linearity & Range MS_Method->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Selectivity Selectivity & Matrix Effects Precision->Selectivity LOD_LOQ LOD & LOQ Selectivity->LOD_LOQ Routine_Analysis Routine Analysis of Fortified Foods LOD_LOQ->Routine_Analysis

Caption: Logical workflow for robust analytical method development and validation.

folic_acid_pathway cluster_synthesis DNA Synthesis cluster_methionine Methionine Cycle Folic_Acid Folic Acid DHFR1 Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR1 DHF Dihydrofolate (DHF) DHFR2 Dihydrofolate Reductase (DHFR) DHF->DHFR2 THF Tetrahydrofolate (THF) SHMT Serine Hydroxymethyl- transferase (SHMT) THF->SHMT Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Methylene_THF 5,10-Methylene-THF MTHFR Methylene-THF Reductase (MTHFR) Methylene_THF->MTHFR Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis Methyl_THF 5-Methyl-THF Homocysteine Homocysteine Methyl_THF->Homocysteine DHFR1->DHF DHFR2->THF SHMT->Methylene_THF MTHFR->Methyl_THF Methionine Methionine Homocysteine->Methionine

Caption: Simplified metabolic pathway of folic acid.

References

Application Notes and Protocols for Folic Acid-d2 in Cerebral Folate Deficiency Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral Folate Deficiency (CFD) is a neurological syndrome characterized by low levels of 5-methyltetrahydrofolate (5-MTHF), the active form of folate, in the cerebrospinal fluid (CSF), despite normal folate levels in the blood.[1][2] This deficiency can arise from several factors, including mutations in the folate receptor alpha (FOLR1) gene, the presence of autoantibodies that block this receptor, or other underlying metabolic or mitochondrial conditions.[1][3] The impaired transport of folate across the blood-CSF barrier leads to a range of neurological symptoms, including developmental delay, seizures, ataxia, and cognitive deficits.[1]

Stable isotope-labeled compounds, such as Folic Acid-d2, are invaluable tools for investigating the pathophysiology of CFD. By tracing the absorption, distribution, metabolism, and transport of folate into the central nervous system, researchers can elucidate the specific mechanisms of deficiency and evaluate the efficacy of therapeutic interventions. This compound, being chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry, allows for precise quantification of its transport and conversion to active forms without interfering with endogenous folate pools.

These application notes provide detailed protocols for utilizing this compound in preclinical and clinical research settings to study folate transport dynamics in the context of Cerebral Folate Deficiency.

Application Note 1: In Vivo Pharmacokinetic Study of this compound Transport into Cerebrospinal Fluid

This application note describes a method to assess the transport of orally administered this compound across the blood-CSF barrier in an animal model of CFD or in human subjects. The use of a stable isotope label allows for the differentiation of the administered dose from endogenous folate.

Objective

To quantify the rate and extent of this compound and its metabolite, d2-5-MTHF, appearance in the cerebrospinal fluid after oral administration. This provides a direct measure of the efficiency of the folate transport system.

Experimental Protocol: Pharmacokinetic Study
  • Subject/Animal Preparation:

    • For human studies, subjects should fast overnight (8-10 hours) prior to administration.

    • For animal models (e.g., Folr1 knockout mice), ensure animals are housed in a controlled environment with standardized diet and water access. A baseline period on a folate-defined diet is recommended to normalize endogenous levels.

  • Dosing:

    • Prepare a sterile aqueous solution of this compound.

    • Administer a single oral dose of this compound. The exact dose should be determined based on the model system (e.g., 1-5 mg/kg for animal studies).

    • Record the precise time of administration.

  • Sample Collection:

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant and antioxidant (e.g., EDTA and ascorbic acid).

    • Collect CSF samples via lumbar puncture at specific, ethically approved time points (e.g., 4, 8, and 24 hours post-dose). Due to the invasive nature, CSF collection points are typically less frequent than blood draws.

    • Immediately process blood samples by centrifugation at 4°C to separate plasma.

    • Store all plasma and CSF samples at -80°C in the dark until analysis to prevent folate degradation.

  • Sample Analysis (LC-MS/MS):

    • Samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection of this compound and its metabolites.

    • See Protocol 1 for a detailed LC-MS/MS methodology.

Data Presentation

The primary outcomes are the concentrations of this compound and its key metabolite, d2-5-MTHF, in plasma and CSF over time. This data can be used to calculate key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Data of this compound in a CFD Model vs. Control

Time Point (Hours)AnalytePlasma Conc. (nmol/L) - ControlPlasma Conc. (nmol/L) - CFD ModelCSF Conc. (nmol/L) - ControlCSF Conc. (nmol/L) - CFD Model
4 This compound15.216.10.50.4
d2-5-MTHF45.844.58.21.5
8 This compound8.99.50.20.2
d2-5-MTHF30.129.515.52.8
24 This compound1.51.8<0.1<0.1
d2-5-MTHF10.311.012.12.1

This table represents illustrative data to highlight expected trends where the CFD model shows significantly lower accumulation of the active metabolite (d2-5-MTHF) in the CSF compared to control, despite similar plasma concentrations.

Visualizations

G cluster_workflow Pharmacokinetic Study Workflow Dosing Oral Administration of this compound Blood Serial Blood Sampling (Plasma) Dosing->Blood CSF CSF Sampling (Lumbar Puncture) Dosing->CSF Processing Sample Processing & Storage (-80°C) Blood->Processing CSF->Processing Analysis LC-MS/MS Analysis (Quantification of d2-Analytes) Processing->Analysis PK Pharmacokinetic Modeling Analysis->PK G cluster_blood Bloodstream cluster_csf Cerebrospinal Fluid (CSF) FA_d2_blood This compound MTHF_d2_blood d2-5-MTHF (Active Metabolite) FA_d2_blood->MTHF_d2_blood Metabolism (Liver) FRa Folate Receptor α (FRα) MTHF_d2_blood->FRa Binding MTHF_d2_csf d2-5-MTHF FRa->MTHF_d2_csf Transport Block Autoantibodies (In CFD) Block->FRa Inhibition

References

Troubleshooting & Optimization

How to resolve matrix effects in folic acid quantification with Folic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to matrix effects in folic acid quantification using Folic Acid-d2 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect folic acid quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting endogenous components in a sample matrix.[1][2] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of folic acid, components in biological samples like plasma or serum can interfere with the ionization of folic acid and its internal standard, this compound.[3] This interference can lead to inaccurate and imprecise quantification.[1] Ion suppression is the more common phenomenon observed.[3]

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in resolving matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis. Because it is chemically almost identical to the analyte (folic acid), it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be compensated for, leading to more accurate and reliable quantification.

Q3: Are there any potential issues with using deuterium-labeled internal standards like this compound?

A3: While highly effective, deuterium-labeled standards can sometimes exhibit different chromatographic retention times or recoveries compared to the unlabeled analyte. This is known as the "isotope effect." Additionally, there is a possibility of the deuterium atoms exchanging with protons from the solvent, which would compromise the integrity of the standard. Careful selection of the labeling position on the molecule can minimize these risks.

Troubleshooting Guides

Problem 1: I am observing significant ion suppression for both folic acid and this compound, leading to low sensitivity.

Possible Causes and Solutions:

  • Inadequate Sample Preparation: The most effective way to combat matrix effects is to remove interfering endogenous components through rigorous sample preparation.

    • Recommendation: Evaluate and optimize your sample preparation method. Common techniques include:

      • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering phospholipids.

      • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Provides selective extraction of the analyte, leading to a significantly cleaner sample and reduced matrix effects.

  • Chromatographic Co-elution: Interfering matrix components may be co-eluting with your analyte and internal standard.

    • Recommendation: Optimize your chromatographic conditions to improve the separation between folic acid and matrix interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

Problem 2: The peak area ratio of Folic Acid to this compound is not consistent across different samples from the same study.

Possible Causes and Solutions:

  • Differential Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression for the analyte and internal standard.

    • Recommendation: Ensure that your calibration standards and quality control (QC) samples are prepared in the same matrix as your study samples. This helps to mimic the matrix effects experienced by the unknown samples.

  • Instability of Folic Acid or this compound: Folates are known to be unstable and can degrade during sample preparation and storage, especially when exposed to light.

    • Recommendation: Incorporate antioxidants like ascorbic acid or 2-mercaptoethanol in your extraction and reconstitution solutions to prevent degradation. Store samples and standards in amber vials at low temperatures (-20°C or -80°C) to protect them from light and heat.

Problem 3: I am observing a slight shift in the retention time of this compound compared to Folic Acid.

Possible Cause and Solution:

  • Isotope Effect: As mentioned in the FAQs, deuterium labeling can sometimes lead to a slight difference in retention time.

    • Recommendation: This is often a minor issue and can be managed by ensuring that the integration windows for both the analyte and the internal standard are appropriate to capture their respective peaks accurately. If the shift is significant and affects integration, consider using a Folic Acid internal standard labeled with 13C or 15N, which are less prone to this effect.

Experimental Protocols

Protocol 1: Folic Acid Extraction from Human Plasma using Protein Precipitation

This protocol is a simplified example based on common practices.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect

This protocol allows for the quantitative assessment of the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of folic acid at low and high concentrations in the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma (or the matrix of interest) using your established protocol. After the final step, spike the extracted matrix with folic acid standards at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with folic acid standards at the same low and high concentrations as Set A before performing the extraction.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation

Table 1: Example LC-MS/MS Parameters for Folic Acid and Folic Acid-d4 Analysis

ParameterFolic AcidFolic Acid-d4
Precursor Ion (m/z)442.1446.1
Product Ion (m/z)295.1299.1
Collision Energy (eV)2020
Dwell Time (ms)100100

Note: Folic Acid-d4 is often used interchangeably with this compound and provides a greater mass difference. The principles remain the same. These values are illustrative and should be optimized for your specific instrument.

Table 2: Acceptance Criteria for Matrix Effect and Recovery

ParameterAcceptance Criteria
Matrix Effect The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
Recovery Should be consistent, precise, and reproducible.

These criteria are based on general bioanalytical method validation guidelines.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: Experimental workflow for folic acid quantification.

matrix_effect_logic cluster_ionsource Mass Spectrometer Ion Source cluster_detector Detector Signal fa Folic Acid ionization Ionization Process fa->ionization fad2 This compound fad2->ionization matrix Matrix Components matrix->ionization Ion Suppression fa_signal Reduced Folic Acid Signal ionization->fa_signal fad2_signal Reduced this compound Signal ionization->fad2_signal ratio Calculate Ratio (FA Signal / FA-d2 Signal) fa_signal->ratio fad2_signal->ratio result Accurate Quantification ratio->result

Caption: Logic of matrix effect compensation using a SIL-IS.

References

Technical Support Center: Folic Acid and Folic Acid-d2 LC Gradient Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the separation of folic acid and its deuterated analog, Folic Acid-d2, using liquid chromatography (LC). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when developing and running your LC method for folic acid and this compound.

Problem: Poor or No Separation Between Folic Acid and this compound Peaks

This is the most common challenge, as isotopically labeled and unlabeled compounds are chemically very similar and tend to co-elute. Deuterated compounds, however, can sometimes elute slightly earlier than their non-deuterated counterparts.

  • Initial Assessment Workflow

    G cluster_0 Troubleshooting Poor Separation start Observe Co-elution or Poor Resolution check_gradient Is a shallow gradient being used? start->check_gradient adjust_gradient Decrease ramp speed of the organic modifier check_gradient->adjust_gradient No check_mobile_phase Is the mobile phase optimized? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase modify_mobile_phase Alter mobile phase composition (e.g., different organic solvent, buffer pH, or additive) check_mobile_phase->modify_mobile_phase No check_column Is the column chemistry and dimension appropriate? check_mobile_phase->check_column Yes modify_mobile_phase->check_column change_column Test a different column (e.g., different stationary phase, longer column, smaller particle size) check_column->change_column No no_sep Separation still not optimal check_column->no_sep Yes end Achieved Separation change_column->end no_sep->start Re-evaluate

    Figure 1. Troubleshooting workflow for poor separation of folic acid and this compound.

  • Solutions & Methodologies

    • Modify the Gradient Profile:

      • Action: Decrease the gradient slope (the rate of change in the organic solvent percentage per unit of time). A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance the separation of closely eluting compounds.

      • Protocol: If your current gradient is, for example, a linear ramp from 10% to 90% acetonitrile over 5 minutes, try extending the ramp to 10 minutes or longer over the elution window of your analytes.

    • Adjust Mobile Phase Composition:

      • Action: The choice of organic solvent and aqueous buffer can influence selectivity.

      • Protocol:

        • Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of acetonitrile and methanol. The different solvent properties can alter the interactions with the stationary phase.

        • Aqueous Phase pH: The retention of folic acid is sensitive to pH. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid, acetic acid, or an ammonium acetate buffer) can change the ionization state of folic acid and potentially improve separation.[1]

        • Additives: Ion-pairing reagents, such as sodium heptanesulfonate, can be added to the mobile phase to improve the retention and resolution of ionic compounds like folic acid.

    • Change the Column:

      • Action: The column's stationary phase chemistry, length, and particle size are critical for separation.

      • Protocol:

        • Stationary Phase: If you are using a standard C18 column, consider trying a different chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase column.

        • Column Dimensions: A longer column provides more theoretical plates and can improve resolution. Decreasing the particle size (e.g., moving from a 5 µm to a 3 µm or sub-2 µm column) can also increase efficiency and resolution.

Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and integration accuracy.

  • Solutions & Methodologies

    • Optimize Mobile Phase pH:

      • Action: Folic acid has multiple pKa values, and operating at a pH close to one of these can lead to peak tailing.

      • Protocol: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. Using a buffer can help maintain a stable pH.

    • Check for Column Overload:

      • Action: Injecting too much sample can lead to peak fronting.

      • Protocol: Dilute your sample and inject a smaller amount to see if the peak shape improves.

    • Ensure Proper Column Equilibration:

      • Action: Insufficient column equilibration between injections can lead to inconsistent retention times and poor peak shape.

      • Protocol: Increase the column equilibration time at the initial gradient conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate folic acid and this compound?

A1: Folic acid and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition (this compound has two deuterium atoms in place of two hydrogen atoms). This makes them chemically and physically very similar. Chromatographic separation relies on differences in the physical and chemical interactions of analytes with the stationary and mobile phases. The subtle differences between these two compounds require a highly optimized LC method to achieve resolution.

Q2: Should I use a gradient or isocratic elution?

A2: While some rapid methods for folic acid analysis use isocratic elution, a shallow gradient is generally recommended for separating closely related compounds like folic acid and this compound.[2][3] A gradient elution allows for fine-tuning of the mobile phase strength, which is often necessary to resolve these two analytes.

Q3: What type of column is best for this separation?

A3: Reversed-phase columns, particularly C18 and C8, are commonly used for folic acid analysis.[2][4] The choice between them depends on the specific mobile phase and other chromatographic conditions. For challenging separations, experimenting with different stationary phase chemistries can be beneficial.

Q4: How does deuterium labeling affect retention time?

A4: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is known as the "isotope effect." While often small, this effect can be exploited to achieve separation.

Q5: What are typical mobile phases used for folic acid analysis?

A5: Common mobile phases consist of an aqueous component and an organic modifier.

  • Aqueous Component: Often water with an acidic modifier like formic acid or acetic acid, or a buffer such as ammonium acetate or phosphate buffer.

  • Organic Modifier: Typically acetonitrile or methanol.

Experimental Protocols

Optimized LC Gradient Method for Folic Acid and this compound Separation

This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Mass Spectrometer (MS) for detection is recommended for its high selectivity and sensitivity.

  • Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 30% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode

  • Method Development Logic

    G cluster_1 LC Method Development Pathway start Define Analytes: Folic Acid & this compound select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phases (e.g., A: 0.1% FA in Water, B: 0.1% FA in ACN) select_column->select_mobile_phase scouting_gradient Run Scouting Gradient (e.g., 5-95% B in 5 min) select_mobile_phase->scouting_gradient evaluate_elution Evaluate Elution Window scouting_gradient->evaluate_elution optimize_gradient Optimize Gradient (Shallow gradient around elution time) evaluate_elution->optimize_gradient fine_tune Fine-Tune Parameters (Flow rate, temperature) optimize_gradient->fine_tune validate Validate Method fine_tune->validate

    Figure 2. Logical workflow for LC method development.

References

Troubleshooting poor signal intensity of Folic Acid-d2 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor signal intensity of Folic Acid-d2 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal intensity for this compound in ESI-MS?

Poor signal intensity for this compound can stem from several factors, including suboptimal instrument parameters, issues with the deuterated standard itself, and matrix effects. Key areas to investigate include:

  • Suboptimal ESI Source Parameters: Incorrect voltage, gas flow rates, or temperature can lead to inefficient ionization.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency.

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium labels on this compound may be susceptible to exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the desired signal and an increase in the signal of unlabeled folic acid.

  • Chromatographic Issues: Poor peak shape or a chromatographic shift between this compound and its unlabeled counterpart can result in differential ion suppression.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

  • Isotopic Purity of the Standard: Low isotopic purity of the this compound standard can result in a weaker than expected signal.

Q2: Which ionization mode, positive or negative, is better for this compound analysis?

Both positive and negative ionization modes have been successfully used for the analysis of folic acid and its deuterated analogs. However, negative ion mode is often preferred and has been shown to provide a better signal-to-noise ratio for both folic acid and Folic Acid-d4.[1] The choice of ionization mode should be optimized based on your specific instrumentation and experimental conditions.

Q3: Can the deuterium labels on this compound exchange with hydrogen from the solvent?

Yes, Hydrogen-Deuterium (H/D) exchange can occur, particularly if the deuterium atoms are located at labile positions on the molecule, such as on carboxyl or amine groups.[1] The structure of folic acid contains several -NH and -OH groups where deuterium exchange can potentially happen, especially under acidic or basic conditions. The specific labeling pattern of your this compound standard should be reviewed to assess this risk. For instance, this compound labeled on the 3',5'-positions of the p-aminobenzoyl moiety is generally considered stable.

Q4: I am observing a shift in retention time between Folic Acid and this compound. Is this normal and how can I address it?

A slight retention time shift between a deuterated internal standard and its corresponding analyte is a known phenomenon in reversed-phase chromatography. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While a small shift is common, a significant separation can be problematic if it leads to differential matrix effects.

To address this, you can:

  • Modify the chromatographic gradient: A shallower gradient can help to ensure better co-elution.

  • Adjust the mobile phase composition: Small changes to the organic modifier or aqueous component can alter selectivity.

Troubleshooting Guides

Optimizing ESI-MS Source Parameters

If you are experiencing low signal intensity, the first step is to ensure that your ESI source parameters are optimized for this compound.

Recommended Starting Parameters:

The following table provides a summary of ESI-MS parameters reported in the literature for the analysis of folic acid and its deuterated analogs. These should be used as a starting point and further optimized for your specific instrument.

ParameterPositive Ion ModeNegative Ion ModeReference
Capillary Voltage +5500 V-[2][3]
Nebulizer Gas 50 psi-[2]
Heater Gas/Drying Gas 40 psi-
Source Temperature 600 °C-

Experimental Protocol for Source Parameter Optimization:

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent mixture representative of your mobile phase (e.g., 50:50 methanol:water with 5 mM ammonium acetate).

  • Infuse the Solution: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Vary Parameters Systematically: While monitoring the signal intensity of the this compound precursor ion, systematically vary one source parameter at a time (e.g., capillary voltage, nebulizer pressure, drying gas flow rate, and temperature) to find the optimal setting for each.

  • Optimize Fragmentation (for MS/MS): If using tandem mass spectrometry, optimize the collision energy to achieve the most intense and stable fragment ion signal. For folic acid, a common fragment corresponds to the loss of the glutamic acid residue.

Mobile Phase and Chromatographic Conditions

The composition of the mobile phase is critical for both chromatographic separation and ionization efficiency.

Recommended LC Conditions:

ParameterConditionReference
Column C18 (e.g., 3 µm; 50 x 3.00 mm)
Mobile Phase A 1 mM Ammonium Acetate with 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic (e.g., 9.9:0.1:90 v/v/v of A:Acetic Acid:B)
Flow Rate 0.5 mL/min

Troubleshooting Mobile Phase Issues:

  • Poor Peak Shape: If you observe poor peak shape, consider adjusting the pH of the mobile phase. Folic acid has multiple pKa values, and controlling the pH can improve peak symmetry. The use of volatile buffers like ammonium acetate or ammonium formate is recommended.

  • Low Signal: The choice of acidic modifier can impact signal intensity. Some studies have found that acetic acid provides a better signal for folates compared to formic acid in positive ion mode. For negative ion mode, adding a small amount of a weak base like ammonium hydroxide to the sample solvent may improve the signal.

  • Ion-Pairing Reagents: While ion-pairing reagents can improve chromatography for charged analytes, they can also cause signal suppression in ESI-MS. If you are using ion-pairing reagents, use the lowest effective concentration and select volatile options.

Investigating Matrix Effects

Matrix effects, where co-eluting components from the sample matrix interfere with the ionization of the analyte, are a common cause of poor signal and variability.

Experimental Protocol for Assessing Matrix Effects:

  • Post-Column Infusion:

    • Infuse a constant flow of a this compound standard solution into the MS source post-column.

    • Inject a blank matrix extract onto the LC column.

    • Monitor the this compound signal. Any dips in the signal intensity indicate regions of ion suppression.

  • Quantitative Assessment:

    • Prepare three sets of samples:

      • Set A: this compound in a clean solvent.

      • Set B: Blank matrix extract spiked with this compound post-extraction.

      • Set C: Matrix sample spiked with this compound pre-extraction.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

    • Calculate the recovery using: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.

Mitigation Strategies for Matrix Effects:

  • Improve Sample Preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Modify Chromatography: Adjust the chromatographic method to separate this compound from the regions of ion suppression.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.

Visualizations

TroubleshootingWorkflow Start Poor Signal Intensity of this compound Check_MS Step 1: Verify MS Performance - Check instrument calibration - Infuse standard directly Start->Check_MS Optimize_Source Step 2: Optimize ESI Source Parameters - Capillary Voltage - Gas Flows & Temperatures Check_MS->Optimize_Source Check_LC Step 3: Evaluate Chromatography - Peak shape & retention time - Mobile phase composition Optimize_Source->Check_LC Investigate_Standard Step 4: Assess Deuterated Standard - H/D Exchange - Isotopic Purity Check_LC->Investigate_Standard Assess_Matrix Step 5: Investigate Matrix Effects - Post-column infusion - Quantitative assessment Investigate_Standard->Assess_Matrix Signal_OK Signal Intensity Improved Assess_Matrix->Signal_OK

Caption: A step-by-step workflow for troubleshooting poor this compound signal intensity.

HD_Exchange_Pathway cluster_0 Environment cluster_1 Analyte cluster_2 Observed Effect Solvent Solvent Protons (H+) (e.g., from H2O, acidic/basic mobile phase) Folic_Acid_d2 This compound (with labile deuteriums, e.g., on -COOH, -NH2) Solvent->Folic_Acid_d2 H/D Exchange Folic_Acid_d1 Partially Exchanged Folic Acid-d1 Folic_Acid_d2->Folic_Acid_d1 Loss of D Folic_Acid_d0 Fully Exchanged Folic Acid (unlabeled) Folic_Acid_d1->Folic_Acid_d0 Further Loss of D Signal_Loss Decreased Signal Intensity of this compound Folic_Acid_d0->Signal_Loss

Caption: Logical pathway illustrating how H/D exchange can lead to a decrease in the this compound signal.

References

Preventing in-source fragmentation of Folic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Folic Acid-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation and resolve other common issues encountered during LC-MS analysis.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

In-source fragmentation is a phenomenon in mass spectrometry where precursor ions fragment in the ion source before they reach the mass analyzer.[1] This can lead to a decreased signal for the precursor ion and an increased signal for fragment ions, complicating quantification and identification. For this compound, this can be particularly problematic. This guide provides a systematic approach to mitigate this issue.

Question: I am observing a high abundance of fragment ions and a low signal for my this compound precursor ion. How can I reduce in-source fragmentation?

Answer: In-source fragmentation is primarily influenced by the ion source temperature and the voltages applied to the ion optics.[1][2] A systematic optimization of these parameters is crucial.

Step 1: Optimization of Cone/Fragmentor Voltage

The cone voltage (also known as fragmentor voltage or declustering potential) accelerates ions from the atmospheric pressure region to the high vacuum region of the mass spectrometer.[1] While this is necessary for desolvation, excessive voltage can impart enough energy to cause fragmentation.

Experimental Protocol for Cone Voltage Optimization:

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.

  • Initial MS Settings: Begin with your standard instrument settings. Set the source and desolvation temperatures to moderate values.

  • Acquire Data in Full Scan Mode: This will allow you to monitor both the precursor ion and its fragments simultaneously.

  • Systematic Voltage Adjustment: Start with a relatively high cone voltage where you observe significant fragmentation. Gradually decrease the cone voltage in small increments (e.g., 5-10 V) and acquire a mass spectrum at each step.[3]

  • Data Analysis: Plot the intensity of the this compound precursor ion and its major fragment ions as a function of the cone voltage.

  • Select Optimal Voltage: Choose the cone voltage that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ions. This may be a compromise to maintain a sufficient overall signal.

Step 2: Optimization of Source and Desolvation Temperatures

High source and desolvation temperatures can cause thermal degradation of the analyte, leading to fragmentation.

Experimental Protocol for Temperature Optimization:

  • Use Optimal Cone Voltage: Set the cone voltage to the optimal value determined in the previous step.

  • Systematic Temperature Adjustment:

    • Desolvation Temperature: Decrease the desolvation temperature in increments of 25-50 °C and acquire a mass spectrum at each step.

    • Source Temperature: Subsequently, decrease the source temperature in increments of 10-20 °C and acquire a mass spectrum at each step.

  • Data Analysis: Monitor the intensity of the this compound precursor ion.

  • Select Optimal Temperatures: Select the lowest temperatures that maintain good desolvation and a strong precursor ion signal. Inefficient desolvation can lead to the formation of solvent clusters and a reduced signal.

Quantitative Data Summary:

The following table summarizes the general effects of adjusting key source parameters to reduce in-source fragmentation. The optimal values are instrument and compound-specific and should be determined empirically.

ParameterAdjustmentRationalePotential Trade-offs
Cone/Fragmentor Voltage Decrease in 5-10 V incrementsReduces the kinetic energy of ions, leading to "softer" ionization.May decrease overall ion signal if set too low.
Desolvation Temperature Decrease in 25-50 °C incrementsReduces thermal energy imparted to the ions, preserving the precursor ion.Inefficient desolvation can lead to solvent clusters and reduced signal intensity.
Source Temperature Decrease in 10-20 °C incrementsMinimizes thermal stress on the analyte.May affect ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common fragment ions of Folic Acid?

Q2: Should I use positive or negative ionization mode for this compound analysis?

Both positive and negative ionization modes have been successfully used for the analysis of folic acid. The choice often depends on the specific instrument and mobile phase composition to achieve the best signal-to-noise ratio. One study found that a better signal-to-noise ratio was obtained in negative mode for both folic acid and its deuterated internal standard, Folic Acid-d4. It is recommended to test both modes during method development.

Q3: How does the mobile phase composition affect the in-source fragmentation of this compound?

The mobile phase can influence ionization efficiency and, to some extent, in-source fragmentation. The use of volatile buffers like ammonium acetate or ammonium formate is common. The pH of the mobile phase is also a critical parameter. For folic acid analysis, mobile phases containing weak acids like acetic acid or formic acid are frequently used. One study found that using aqueous acetic acid as a buffer resulted in a considerable gain in signal intensity for all folate forms compared to formic acid. The H+ content in the mobile phase can play a role in triggering in-source fragmentation for some compounds.

Q4: Can a contaminated ion source increase fragmentation?

Yes, a dirty ion source can lead to an unstable electrospray and contribute to increased in-source fragmentation. Regular cleaning and maintenance of the ion source are crucial for robust and reproducible results.

Q5: Are deuterated compounds like this compound more susceptible to fragmentation?

Deuterated compounds may exhibit slightly different fragmentation patterns or propensities compared to their non-deuterated counterparts due to isotope effects. However, the fundamental principles for minimizing in-source fragmentation by optimizing source parameters remain the same.

Visualizations

InSourceFragmentationWorkflow cluster_0 Troubleshooting Workflow for In-Source Fragmentation Start High In-Source Fragmentation Observed (Low Precursor, High Fragment) InfuseStd Infuse this compound Standard Start->InfuseStd OptimizeCV Optimize Cone/Fragmentor Voltage DecreaseCV Decrease Voltage Systematically (5-10 V steps) OptimizeCV->DecreaseCV InfuseStd->OptimizeCV AnalyzeCV Plot Ion Intensities vs. Voltage DecreaseCV->AnalyzeCV SelectCV Select Optimal Voltage (Max Precursor / Min Fragment) AnalyzeCV->SelectCV OptimizeTemp Optimize Source & Desolvation Temps SelectCV->OptimizeTemp DecreaseTemp Decrease Temperatures Systematically (Desolvation: 25-50°C, Source: 10-20°C) OptimizeTemp->DecreaseTemp AnalyzeTemp Monitor Precursor Ion Intensity DecreaseTemp->AnalyzeTemp SelectTemp Select Optimal Temperatures (Lowest T for good signal & desolvation) AnalyzeTemp->SelectTemp End Minimized In-Source Fragmentation SelectTemp->End

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

ESI_InSourceFragmentation cluster_1 Mechanism of In-Source Fragmentation in ESI ESI ESI Capillary Analyte (M) in Solution Droplet {Charged Droplet [M+H]+} ESI->Droplet Nebulization IonEvaporation Ion Evaporation [M+H]+ (gas phase) Droplet->IonEvaporation Solvent Evaporation SamplingCone Sampling Cone High Voltage Gradient IonEvaporation->SamplingCone Acceleration Fragment {Fragment Ion | [F]+} SamplingCone->Fragment Collision with Gas Molecules (In-Source Fragmentation) MassAnalyzer To Mass Analyzer SamplingCone->MassAnalyzer Intact [M+H]+ Fragment->MassAnalyzer

References

Addressing Folic Acid-d2 instability during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Folic Acid-d2 during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound?

A1: The stability of this compound, much like its unlabeled counterpart, is primarily influenced by five key factors: pH, temperature, light, oxygen, and concentration.[1] Deuterium-labeled compounds can also be susceptible to isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix.

Q2: How does pH affect the stability of this compound?

A2: Folic acid is generally more stable in neutral or slightly alkaline solutions.[1][2] Acidic conditions can lead to the degradation of the folic acid molecule.[2] For instance, the rate of photodegradation of folic acid is significantly higher at pH 2.5 compared to pH 10.0.[3]

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures accelerate the degradation of folic acid. For long-term storage, it is recommended to keep this compound samples at -70°C or lower, as storage at -20°C has been shown to result in significant degradation over time. One study observed a decline to 55% of the original folate value after one month of storage at -20°C.

Q4: Is this compound sensitive to light?

A4: Yes, folic acid is susceptible to photodegradation, particularly by ultraviolet (UV) radiation. Exposure to light can lead to the cleavage of the folic acid molecule. Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: Can isotopic back-exchange be a problem with this compound?

A5: Isotopic back-exchange, the substitution of deuterium for hydrogen, can be a concern for deuterated internal standards, including this compound. This is more likely to occur with deuterium labels on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, especially under acidic or basic conditions. To minimize this, it is advisable to prepare and store stock solutions in aprotic solvents and minimize the time the standard spends in aqueous solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound as an internal standard.

Problem 1: Decreasing this compound signal over time in stored samples.

Possible Cause Troubleshooting Steps
Degradation due to improper storage temperature. 1. Review storage conditions. For long-term storage, ensure samples are consistently kept at -70°C or below. 2. Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes for single use.
Photodegradation from exposure to light. 1. Confirm that all sample containers (vials, plates) are light-protective (e.g., amber). 2. Minimize exposure of samples to ambient light during all stages of handling and preparation.
Degradation due to inappropriate pH. 1. Measure the pH of your sample matrix and solutions. Folic acid is more stable at neutral to alkaline pH. 2. If possible, adjust the pH of your sample preparation solutions to be within a stable range (pH 6-8).
Oxidation. 1. Consider adding an antioxidant, such as ascorbic acid, to your samples to improve stability, particularly for serum or plasma samples.

Problem 2: Inconsistent or variable this compound response between samples.

Possible Cause Troubleshooting Steps
Isotopic back-exchange. 1. Evaluate the stability of this compound in your sample matrix and mobile phase by performing an incubation experiment (see Experimental Protocol 1). 2. If back-exchange is confirmed, consider preparing stock solutions in aprotic solvents and minimizing exposure to aqueous environments.
Matrix effects (ion suppression or enhancement). 1. Perform a post-extraction addition experiment to assess the degree of matrix effects. 2. Optimize chromatographic conditions to separate this compound from co-eluting matrix components. 3. Consider sample dilution to reduce the concentration of interfering matrix components.
Inconsistent sample preparation. 1. Review your sample preparation workflow for any inconsistencies in reagent addition, incubation times, or extraction procedures. 2. Ensure thorough mixing at each step.

Problem 3: Presence of unlabeled folic acid signal in this compound-only samples.

Possible Cause Troubleshooting Steps
Impurity in the this compound standard. 1. Analyze a high-concentration solution of the this compound standard alone to check for the presence of the unlabeled analyte. 2. Review the Certificate of Analysis (CoA) for the isotopic and chemical purity of the standard.
In-source fragmentation of this compound. 1. Optimize mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize fragmentation.

Data Presentation

The following table summarizes the expected stability of folic acid under various storage conditions. While this data is for unlabeled folic acid, it provides a reasonable estimate for the stability of this compound. It is crucial to perform your own stability assessments for your specific matrix and conditions.

Storage ConditionDurationpHEstimated Percent Loss of Folic AcidReference(s)
Room Temperature (in solution, exposed to light)48 hours7.0Minimal
Refrigerated (4°C, in serum)4 daysN/A~17%
Frozen (-20°C, in serum)14 daysN/A~14%
Frozen (-20°C, in serum)1 monthN/A~45%
Frozen (-70°C, in serum)4 yearsN/A≤10%
Aqueous Solution (UV irradiation)1 hour2.5Significant
Aqueous Solution (UV irradiation)1 hour10.0Moderate
Fortified Juice (dark storage)1 year~3.5~46%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Sample Matrix

Objective: To evaluate the stability of this compound under conditions that mimic sample storage and preparation.

Methodology:

  • Sample Preparation:

    • Prepare three sets of quality control (QC) samples at low and high concentrations in the relevant biological matrix (e.g., plasma, urine).

    • Set 1 (Baseline): Analyze immediately after preparation.

    • Set 2 (Short-Term Stability): Store at room temperature for a duration representative of the sample preparation time (e.g., 4-6 hours) before analysis.

    • Set 3 (Freeze-Thaw Stability): Subject the samples to three freeze-thaw cycles (-20°C or -70°C to room temperature) before analysis.

  • LC-MS/MS Analysis:

    • Analyze all sample sets using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean concentration and coefficient of variation (%CV) for each set of QC samples.

    • Compare the mean concentrations of Set 2 and Set 3 to the baseline (Set 1). A deviation of >15% may indicate instability.

Protocol 2: Investigation of Isotopic Back-Exchange

Objective: To determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the solvent or matrix.

Methodology:

  • Incubation:

    • Prepare solutions of this compound in:

      • The mobile phase used for LC-MS/MS analysis.

      • The sample diluent/reconstitution solvent.

      • The biological matrix of interest.

    • Incubate these solutions at various relevant temperatures (e.g., room temperature, 37°C) and for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS/MS Analysis:

    • Analyze the incubated solutions by LC-MS/MS.

    • Monitor the mass transitions for both this compound and unlabeled folic acid.

  • Data Analysis:

    • Observe any decrease in the peak area of this compound over time.

    • Concurrently, look for an increase in the peak area of unlabeled folic acid. A concurrent increase is a strong indicator of back-exchange.

Mandatory Visualizations

Folic_Acid_Metabolic_Pathway Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate 5-Methyltetrahydrofolate 5-Methyltetrahydrofolate 5,10-Methylenetetrahydrofolate->5-Methyltetrahydrofolate DNA Synthesis DNA Synthesis 5,10-Methylenetetrahydrofolate->DNA Synthesis 5-Methyltetrahydrofolate->Tetrahydrofolate (THF) Methionine Methionine 5-Methyltetrahydrofolate->Methionine Methionine Synthase Homocysteine Homocysteine Homocysteine->Methionine

Caption: Simplified Folic Acid Metabolic Pathway.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_conditions Stability Conditions Prepare QC Samples (Low & High Conc.) Prepare QC Samples (Low & High Conc.) Baseline (T=0) Baseline (T=0) Prepare QC Samples (Low & High Conc.)->Baseline (T=0) Short-Term (Room Temp) Short-Term (Room Temp) Prepare QC Samples (Low & High Conc.)->Short-Term (Room Temp) Freeze-Thaw (3 cycles) Freeze-Thaw (3 cycles) Prepare QC Samples (Low & High Conc.)->Freeze-Thaw (3 cycles) LC-MS/MS Analysis LC-MS/MS Analysis Baseline (T=0)->LC-MS/MS Analysis Short-Term (Room Temp)->LC-MS/MS Analysis Freeze-Thaw (3 cycles)->LC-MS/MS Analysis Data Analysis & Comparison Data Analysis & Comparison LC-MS/MS Analysis->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Workflow for this compound Stability Assessment.

References

Improving peak shape and resolution in folic acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of folic acid, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing) in folic acid chromatography?

A1: Poor peak shape, particularly peak tailing, in folic acid analysis is often attributed to several factors:

  • Secondary Silanol Interactions: Folic acid, with its polar functional groups, can interact with residual silanol groups on the silica-based stationary phase of the column. This is a primary cause of peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of folic acid. If the pH is close to the pKa of folic acid, a mix of ionized and unionized forms can exist, leading to peak distortion.[1][3][4]

  • Column Overload: Injecting too much sample or a sample that is too concentrated can lead to asymmetrical peaks.

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shapes. This can be caused by harsh mobile phase conditions or sample contaminants.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can contribute to band broadening and peak tailing.

Q2: How does the mobile phase pH affect the retention and resolution of folic acid?

A2: The mobile phase pH is a critical parameter in the reversed-phase HPLC of ionizable compounds like folic acid. Folic acid is an acidic compound, and its retention is highly dependent on its ionization state.

  • At low pH (e.g., pH 2-4): Folic acid is in its less polar, unionized form. This leads to stronger interaction with the non-polar stationary phase (like C18), resulting in longer retention times. Operating at a low pH can also suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and improving peak shape.

  • At higher pH (e.g., pH > 5): Folic acid becomes more ionized and thus more polar. This reduces its affinity for the stationary phase, leading to shorter retention times.

By carefully controlling the pH, you can manipulate the retention time of folic acid to achieve better resolution from other components in the sample matrix. For robust methods, it is recommended to work at a pH that is at least 1.5-2 pH units away from the analyte's pKa.

Q3: What type of column is best suited for folic acid analysis?

A3: Reversed-phase columns, particularly C18 columns, are widely and successfully used for the determination of folic acid. Modern, high-purity silica columns with end-capping are recommended to minimize peak tailing caused by silanol interactions. For higher throughput and improved resolution, UHPLC columns with smaller particle sizes (e.g., sub-2 µm) can be employed.

Q4: What are the key considerations for sample preparation when analyzing folic acid?

A4: Proper sample preparation is crucial for accurate and reproducible results. Key considerations include:

  • Extraction: Folic acid is typically extracted from the sample matrix using a neutral or slightly alkaline buffer (pH 7-10).

  • Protection from Degradation: Folic acid is sensitive to light, extreme pH, and oxidizing agents. Sample extracts should be protected from light. Adding antioxidants like ascorbic acid to the extraction buffer can help prevent degradation.

  • Cleanup: For complex matrices like food or biological samples, a cleanup step is often necessary to remove interferences. Solid-phase extraction (SPE) is a common technique for this purpose.

  • Enzymatic Treatment: In food samples, folates can be present as polyglutamates. A trienzyme treatment (using α-amylase, protease, and conjugase) is often employed to convert these forms to the monoglutamate form (folic acid) for accurate quantification.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to prevent column clogging.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Peak Tailing Secondary interactions with residual silanol groups on the column.- Use a modern, end-capped C8 or C18 column.- Lower the mobile phase pH (e.g., to pH 2-3) to suppress silanol ionization.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime).
Mobile phase pH is too close to the pKa of folic acid.- Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of folic acid.
Column overload.- Dilute the sample or reduce the injection volume.
Column contamination or degradation.- Flush the column with a strong solvent.- Use a guard column to protect the analytical column.- If the problem persists, replace the column.
Extra-column dead volume.- Use shorter tubing with a smaller internal diameter.- Ensure all fittings are properly connected.
Poor Resolution Inadequate separation from interfering peaks.- Optimize the mobile phase composition (e.g., adjust the organic modifier concentration or use a gradient elution).- Adjust the mobile phase pH to alter the retention of folic acid and potentially co-eluting peaks.
Low column efficiency.- Use a column with a smaller particle size (UHPLC) or a longer column.- Ensure the column is properly equilibrated.
Variable Retention Times Unstable mobile phase pH.- Use a buffer in the mobile phase and ensure it is within its effective buffering range.- Prepare fresh mobile phase daily.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Column not properly equilibrated.- Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.

Experimental Protocols

Below are examples of HPLC methods that can be adapted for the analysis of folic acid.

Method 1: Isocratic RP-HPLC for Folic Acid in Tablets
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol and Acetate Buffer (pH 5.2) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection UV at 240 nm

Method adapted from a study on the estimation of folic acid in tablets.

Method 2: Gradient UHPLC for Folic Acid in Beverages
ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileIsocratic elution: 10% B
Flow Rate 0.2 mL/min (0-4 min), 0.5 mL/min (4.01-12 min)
Injection Volume 5 µL
Column Temperature 25°C
Detection UV at 284 nm

Method adapted from a study on the determination of folic acid in malt-based beverages.

Visualizations

Experimental Workflow for Folic Acid Analysis

Folic_Acid_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (e.g., Food, Tablet) Extraction Extraction with Buffer (pH 7-10, with Ascorbic Acid) Sample->Extraction Enzymatic_Treatment Enzymatic Treatment (for complex matrices) Extraction->Enzymatic_Treatment Optional Cleanup Cleanup (e.g., SPE) Enzymatic_Treatment->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration Injection HPLC/UHPLC Injection Filtration->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of folic acid.

pH Effect on Folic Acid Ionization and Retention

Caption: The effect of mobile phase pH on folic acid's state and retention.

Troubleshooting Peak Tailing

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is mobile phase pH ~2 units from pKa? Start->Check_pH Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_Column Is the column old or a non-end-capped type? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Replace_Column Use a new, end-capped column Check_Column->Replace_Column Yes Check_Overload Is the sample concentrated? Check_Column->Check_Overload No Replace_Column->Resolved Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Check_System Check for dead volume (fittings, tubing) Check_Overload->Check_System No Dilute_Sample->Resolved Check_System->Resolved

Caption: A decision tree for troubleshooting peak tailing issues.

References

Minimizing ion suppression for accurate folic acid measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression and ensure accurate folic acid measurement in various biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during folic acid analysis that may be indicative of ion suppression.

Observed Problem Potential Cause Recommended Solution
Low Analyte Signal or Poor Sensitivity Ion Suppression: Co-eluting matrix components are competing with folic acid for ionization.[1][2][3]1. Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2] 2. Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or use a different column to separate folic acid from interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression as the SIL-IS will be affected similarly to the analyte.
Poor Reproducibility (High %RSD) Inconsistent Matrix Effects: Variable amounts of interfering substances in different samples are causing fluctuating ion suppression.1. Implement Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the sample matrix to account for consistent matrix effects. 2. Thoroughly Validate Sample Preparation: Ensure the sample cleanup method is robust and consistently removes interferences across all samples.
Inaccurate Quantification Uncompensated Ion Suppression or Enhancement: The signal of the analyte is being artificially decreased or increased by the matrix.1. Employ a Stable Isotope Dilution Assay (SIDA): This is the gold standard for accurate quantification as the isotope-labeled internal standard co-elutes and experiences the same matrix effects as the analyte. 2. Perform a Post-Column Infusion Experiment: This will help identify regions in the chromatogram where ion suppression is occurring, allowing for chromatographic adjustments.
Peak Shape Issues (Tailing, Splitting) Matrix Overload or Specific Interactions: High concentrations of matrix components can affect the column performance or interact with the analyte.1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 2. Consider Alternative Ionization Sources: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain analytes.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect folic acid analysis?

A1: Ion suppression is a type of matrix effect where the presence of other components in the sample (the matrix) reduces the ionization efficiency of the target analyte, in this case, folic acid, in the mass spectrometer's ion source. This leads to a decreased signal for folic acid, which can result in inaccurate and imprecise measurements, including underestimation of its concentration. Common sources of ion suppression in biological samples include salts, proteins, lipids, and phospholipids.

Q2: What is a Stable Isotope Dilution Assay (SIDA) and why is it recommended for folic acid quantification?

A2: A Stable Isotope Dilution Assay (SIDA) is a highly accurate quantification method that utilizes a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled folic acid) as an internal standard. This internal standard is chemically identical to the analyte and will behave the same way during sample preparation, chromatography, and ionization. Therefore, any ion suppression or enhancement that affects the folic acid will also affect the isotope-labeled standard to the same degree. By measuring the ratio of the analyte to the internal standard, SIDA effectively cancels out the matrix effects, leading to highly accurate and precise quantification.

Q3: What are the best sample preparation techniques to minimize ion suppression for folic acid analysis in plasma or serum?

A3: While simple protein precipitation (PPT) with solvents like acetonitrile or methanol is a quick method, it is often insufficient for removing all interfering matrix components, particularly phospholipids, which are major contributors to ion suppression. For more robust and cleaner sample preparation, the following techniques are recommended:

  • Solid-Phase Extraction (SPE): This technique provides excellent cleanup by selectively retaining the analyte on a solid sorbent while washing away interfering compounds.

  • Liquid-Liquid Extraction (LLE): LLE can effectively separate folic acid from many matrix components based on its solubility in immiscible solvents.

Improving sample preparation is generally the most effective way to circumvent ion suppression.

Q4: How can I optimize my LC method to reduce ion suppression?

A4: Chromatographic separation plays a crucial role in minimizing ion suppression by separating folic acid from co-eluting matrix interferences. Consider the following optimizations:

  • Gradient Elution: Adjust the gradient profile to increase the separation between folic acid and the regions where ion suppression is observed (which can be identified via a post-column infusion experiment).

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives, like formic acid or ammonium formate, can influence ionization efficiency and chromatographic separation.

Q5: Can my LC-MS/MS instrument settings affect ion suppression?

A5: Yes, instrument settings can influence the extent of ion suppression. While not a primary solution, optimizing the following can help:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used but is susceptible to ion suppression. If applicable to your analyte, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects.

  • Source Parameters: Optimizing parameters like spray voltage, gas flows, and temperature can sometimes mitigate the effects of interfering compounds.

  • Flow Rate: Reducing the mobile phase flow rate to the nanoliter-per-minute range may reduce signal suppression by generating smaller, more highly charged droplets that are more tolerant of non-volatile salts.

Experimental Protocols

Protocol 1: Folic Acid Extraction from Human Plasma using Protein Precipitation

This protocol is a basic method for sample cleanup. While quick, it may not be sufficient for eliminating all sources of ion suppression.

  • Sample Preparation:

    • To 100 µL of human plasma, add 300 µL of methanol containing an appropriate concentration of stable isotope-labeled folic acid as an internal standard.

    • The methanol solution should also contain stabilizers like 2-mercaptoethanol and ammonium hydroxide to prevent folate degradation.

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Stable Isotope Dilution LC-MS/MS Analysis of Folates in Tissue

This protocol, adapted from Kopp et al. (2016), is a robust method for accurate folate quantification.

  • Homogenization:

    • Homogenize 5-25 mg of tissue in a suitable extraction buffer containing stable isotope-labeled internal standards for the folate vitamers of interest.

  • Enzymatic Deconjugation (if measuring total folates):

    • Treat the homogenate with a chicken pancreas suspension to deconjugate polyglutamated folates to their monoglutamate forms.

  • Extraction:

    • Perform a heat-assisted extraction to release folates from binding proteins.

  • Centrifugation and Filtration:

    • Centrifuge the extract to pellet cellular debris and filter the supernatant.

  • LC-MS/MS Analysis:

    • Column: YMC Pack Pro C18 (150 x 3 mm, 3 µm) or equivalent.

    • Mobile Phase A: 0.1% (v/v) aqueous formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, increase linearly to 10% B over 5 minutes.

    • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific transitions for each folate vitamer and its corresponding stable isotope-labeled internal standard.

Visualizations

IonSuppressionWorkflow start Sample Collection (e.g., Plasma, Tissue) sample_prep Sample Preparation start->sample_prep ppt Protein Precipitation sample_prep->ppt Basic spe Solid-Phase Extraction (More Effective Cleanup) sample_prep->spe Advanced lle Liquid-Liquid Extraction (More Effective Cleanup) sample_prep->lle Advanced lc_separation LC Separation ppt->lc_separation spe->lc_separation lle->lc_separation ms_detection MS Detection (Ion Source) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis accurate_result Accurate Folic Acid Quantification data_analysis->accurate_result No Significant Ion Suppression inaccurate_result Inaccurate Result (Ion Suppression) data_analysis->inaccurate_result Significant Ion Suppression troubleshooting Troubleshooting inaccurate_result->troubleshooting troubleshooting->sample_prep Optimize troubleshooting->lc_separation Optimize

Caption: Workflow for Folic Acid Analysis and Troubleshooting Ion Suppression.

SIDA_Principle cluster_compensation Compensation for Matrix Effects sample Biological Sample (Contains Folic Acid) add_is Add Known Amount of Stable Isotope-Labeled Folic Acid (SIL-FA) sample->add_is extraction Sample Extraction (FA and SIL-FA experience same losses) add_is->extraction lcms LC-MS/MS Analysis (FA and SIL-FA experience same ion suppression) extraction->lcms ratio Measure Peak Area Ratio (Folic Acid / SIL-FA) lcms->ratio quantification Calculate Folic Acid Concentration ratio->quantification

Caption: Principle of Stable Isotope Dilution Assay (SIDA) for Accurate Quantification.

References

Technical Support Center: Overcoming Folic Acid-d2 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Folic Acid-d2 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a deuterated form of Folic Acid (Vitamin B9), where two hydrogen atoms have been replaced by deuterium.[1] This labeling is often used in metabolic research and as an internal standard in quantitative analyses.[1] Like its non-deuterated counterpart, this compound has low solubility in aqueous solutions, which can pose a significant challenge for in-vitro experiments, creating stock solutions, and in formulation development.[2][3]

Q2: What are the general solubility properties of this compound?

The solubility of this compound is expected to be very similar to that of Folic Acid. Folic acid is sparingly soluble in aqueous buffers.[2] Its solubility is pH-dependent. It is more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide.

Q3: How does pH affect the solubility and stability of this compound?

The solubility of folic acid, and by extension this compound, is influenced by pH. Generally, folic acid is more stable at a neutral or alkaline pH. In acidic conditions, particularly below pH 4.0, its stability decreases. Studies have shown that folic acid is relatively stable across a pH range of 2 to 10, but degradation can occur at the lower end of this range, especially with heat. For instance, folic acid is stable for up to 10 hours at 100°C in a pH range of 4-12, but its stability rapidly declines below pH 4.

Q4: Can I dissolve this compound directly in an aqueous buffer?

Directly dissolving this compound in aqueous buffers can be difficult and may result in incomplete dissolution or precipitation. A more effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

  • Solution 1: Use an Organic Solvent Stock Solution. The recommended method is to first dissolve the this compound in an organic solvent such as DMSO.

    • Experimental Protocol:

      • Weigh the required amount of this compound crystalline solid.

      • Add a small volume of DMSO to the solid.

      • Gently vortex or sonicate until the solid is completely dissolved.

      • Slowly add the desired aqueous buffer to the DMSO stock solution while vortexing to reach the final desired concentration.

      • Note: It is advisable to purge the solvent with an inert gas.

  • Solution 2: Adjust the pH of the Buffer. Since solubility is pH-dependent, adjusting the pH of your aqueous buffer to a more neutral or slightly alkaline pH (e.g., pH 7.2) may improve solubility. Folic acid has been found to be most stable at a neutral or alkaline pH.

Issue: My this compound solution is cloudy or has precipitated after dilution.

  • Cause: This often occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, or due to a significant change in pH upon dilution.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Try preparing a more dilute final solution.

    • Increase the Proportion of Organic Solvent: While keeping the final concentration of the organic solvent as low as possible for your experimental system, a slightly higher percentage may be necessary to maintain solubility. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a folic acid solubility of approximately 0.5 mg/mL.

    • Check the pH: Ensure the final pH of the solution is in the stable range for folic acid (neutral to alkaline).

Issue: My this compound solution appears to be degrading over time.

  • Cause: Folic acid solutions, particularly in aqueous buffers, can be unstable. It is not recommended to store aqueous solutions for more than one day. Stability is also affected by pH and temperature.

  • Recommendations:

    • Prepare fresh aqueous solutions of this compound for each experiment.

    • If a stock solution in an organic solvent is prepared, store it appropriately (as recommended by the manufacturer, typically at -20°C) and protected from light.

    • Avoid acidic conditions (pH < 5) and high temperatures to minimize degradation.

Data Presentation

Table 1: Solubility of Folic Acid in Different Solvents

SolventApproximate SolubilityReference
DMSO~20 mg/mL
Dimethylformamide~10 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Table 2: pH Stability of Folic Acid

pH RangeStability NotesReference
2 - 4Less stable, degradation increases at lower pH.
4 - 8Generally stable, especially at 37°C.
7 - 12High stability, even with heating.

Visual Guides

Below are diagrams illustrating the recommended workflow for preparing this compound solutions and a troubleshooting decision tree.

G cluster_workflow Recommended Workflow for this compound Solution Preparation start Start: this compound Solid dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute with Aqueous Buffer (e.g., PBS pH 7.2) stock->dilute final Final Aqueous Solution (Ready for use) dilute->final G cluster_troubleshooting Troubleshooting this compound Precipitation start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes check_solvent Is the organic solvent percentage too low? check_conc->check_solvent No success Solution is clear lower_conc->success inc_solvent Increase organic solvent ratio check_solvent->inc_solvent Yes check_ph Is the final pH acidic? check_solvent->check_ph No inc_solvent->success adjust_ph Adjust pH to neutral/alkaline check_ph->adjust_ph Yes check_ph->success No adjust_ph->success

References

How to correct for isotopic interference in Folic Acid-d2 based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for isotopic interference in Folic Acid-d2 based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of a this compound assay?

A: Isotopic interference, or "crosstalk," occurs when the signal of the analyte (unlabeled Folic Acid) overlaps with the signal of its stable isotope-labeled internal standard (this compound) in a mass spectrometry assay. This happens in two primary ways:

  • Analyte Contribution: Folic Acid naturally contains a small percentage of heavier isotopes (like ¹³C). This results in a small signal at a mass-to-charge ratio (m/z) of M+1 and M+2, where M is the monoisotopic mass of Folic Acid. The M+2 signal from the unlabeled Folic Acid can be detected in the same mass channel as the this compound internal standard, artificially inflating the standard's signal.

  • Internal Standard Impurity: The this compound internal standard may contain a small amount of the unlabeled Folic Acid as an impurity.[1][2] This contributes to the signal in the analyte's mass channel, leading to an overestimation of the Folic Acid concentration.[1]

Q2: What are the consequences of uncorrected isotopic interference?

A: Failing to correct for isotopic interference can severely compromise the quality of your data. The primary consequences include:

  • Inaccurate Quantification: The "crosstalk" between the analyte and the internal standard leads to misrepresentation of their true signal ratios, resulting in biased and inaccurate concentration measurements.[3]

  • Non-Linear Calibration Curves: The interference is often concentration-dependent. At high analyte concentrations, the contribution of the analyte's M+2 isotope to the internal standard's signal becomes more pronounced, causing the calibration curve to become non-linear.[3]

Q3: How can I assess if isotopic interference is affecting my assay?

A: A systematic assessment is crucial. You should analyze two key solutions:

  • High-Concentration Analyte Solution: Prepare a sample containing the highest expected concentration of unlabeled Folic Acid without adding the this compound internal standard. Analyze this sample and monitor the mass channel for the internal standard. Any signal detected is a direct measurement of the analyte's isotopic contribution.

  • Internal Standard Working Solution: Analyze your this compound internal standard solution as prepared for spiking into samples. Monitor the mass channel for the unlabeled analyte. Any signal detected here represents the level of unlabeled impurity in your standard.

Q4: What are the primary methods to correct for isotopic interference?

A: A multi-faceted approach is most effective:

  • Pre-Analytical Selection: Start with a high-purity this compound internal standard, ideally with an isotopic enrichment of ≥98%, to minimize impurities.

  • Analytical Optimization: If possible, use high-resolution mass spectrometry to differentiate between the analyte's M+2 peak and the d2-internal standard. Further optimization of Multiple Reaction Monitoring (MRM) transitions can also help enhance specificity.

  • Post-Analytical Correction: Implement a mathematical correction using a nonlinear calibration function or an algorithm that subtracts the contributing signals based on experimentally determined interference percentages.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Non-linear calibration curve, especially at the high end. The isotopic contribution from the high-concentration analyte is significantly inflating the internal standard signal.Implement a mathematical correction algorithm to account for the crosstalk. A non-linear curve fit that models the interference may also be appropriate.
Significant signal detected for the analyte in blank samples (matrix + internal standard). The this compound internal standard is contaminated with unlabeled Folic Acid.Verify the purity of the internal standard with the supplier. If a purer standard is unavailable, calculate the contribution of this impurity to the analyte signal and subtract it from all samples.
Poor assay precision and accuracy across the curve. Isotopic interference is inconsistent, potentially exacerbated by matrix effects. The deuterium label may be on an unstable position, leading to H-D exchange.Confirm that the analyte and internal standard co-elute chromatographically to ensure they experience the same matrix effects. Select a deuterated standard where the labels are on chemically stable positions (e.g., not on -OH, -NH, or -SH groups).

Experimental Protocols

Protocol 1: Experimental Assessment of Isotopic Crosstalk

Objective: To quantify the percentage of signal contribution between the analyte (Folic Acid) and the internal standard (this compound).

Methodology:

  • Prepare Stock Solutions: Create separate, concentrated stock solutions of Folic Acid and this compound in an appropriate solvent (e.g., methanol with 0.1% formic acid).

  • Prepare Test Samples:

    • Analyte Contribution Sample: Prepare a sample with a high concentration of Folic Acid (e.g., the highest point on your calibration curve) in the final sample matrix. Do not add the internal standard.

    • Internal Standard Contribution Sample: Prepare a sample containing only the this compound internal standard at its working concentration in the final sample matrix.

  • LC-MS/MS Analysis:

    • Inject and analyze both samples using your established LC-MS/MS method.

    • For the "Analyte Contribution Sample," measure the peak area in the MRM transition channel for this compound.

    • For the "Internal Standard Contribution Sample," measure the peak area in the MRM transition channel for Folic Acid.

  • Calculate Crosstalk Percentage:

    • % Analyte Crosstalk = (Area in IS Channel / Area in Analyte Channel) * 100 (from the Analyte Contribution Sample)

    • % IS Crosstalk = (Area in Analyte Channel / Area in IS Channel) * 100 (from the Internal Standard Contribution Sample)

Protocol 2: Applying Mathematical Correction

Objective: To correct raw peak area data for isotopic interference.

Methodology:

  • Determine Correction Factors: Use the crosstalk percentages calculated in Protocol 1. Let's call them CF_A (Analyte Crosstalk) and CF_IS (IS Crosstalk).

  • Acquire Raw Data: For each sample, measure the raw peak areas for the analyte (Area_A_raw) and the internal standard (Area_IS_raw).

  • Apply Correction Equations: Calculate the corrected peak areas using the following formulas:

    • Corrected Area A = Area_A_raw - (Area_IS_raw * CF_IS)

    • Corrected Area IS = Area_IS_raw - (Area_A_raw * CF_A)

  • Calculate Final Concentration: Use the ratio of the corrected areas (Corrected Area A / Corrected Area IS) to calculate the concentration of Folic Acid from your calibration curve, which should also be generated using corrected area ratios.

Quantitative Data Summary

Table 1: Example LC-MS/MS MRM Transitions for Folic Acid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Folic Acid442.2295.2Positive
Folic Acid-d4446.4299.2Negative
5-MTHF460.2313.3Positive

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. This compound would have a precursor ion m/z of approximately 444.2.

Table 2: Example Data for Isotopic Crosstalk Assessment

Sample AnalyzedAnalyte Channel Peak AreaInternal Standard Channel Peak AreaCalculated Crosstalk
High Conc. Folic Acid2,500,00055,0002.2% (Analyte to IS)
This compound Standard4,5003,000,0000.15% (IS to Analyte)

Visualizations

cluster_workflow Workflow for Correcting Isotopic Interference A Assay Development: Observe Non-Linearity or Inaccuracy B Investigate Interference: Analyze Standards Separately (Protocol 1) A->B C Assess Crosstalk: Is Interference > 1%? B->C D Implement Mathematical Correction (Protocol 2) C->D Yes F Proceed with Routine Analysis C->F No E Validate Corrected Assay: Confirm Linearity, Precision, and Accuracy D->E E->F

Caption: A workflow diagram illustrating the decision-making process for identifying and correcting isotopic interference.

cluster_logic Logic of Mathematical Correction Algorithm raw_a Raw Analyte Signal (Area_A_raw) correct Correction Equations: Corrected = Raw - (Interfering Signal * CF) raw_a->correct raw_is Raw IS Signal (Area_IS_raw) raw_is->correct cf_a CF_A (% Analyte Crosstalk) cf_a->correct cf_is CF_IS (% IS Crosstalk) cf_is->correct corr_a Corrected Analyte Signal correct->corr_a corr_is Corrected IS Signal correct->corr_is

Caption: A diagram showing the logical flow of the mathematical correction algorithm, from raw signals to corrected signals.

References

Optimization of extraction recovery for folic acid from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of folic acid from complex matrices such as food, biological fluids, and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting folic acid extraction recovery?

A1: The most critical factors include the sample matrix composition, the form of folate present (natural folates vs. synthetic folic acid), the chosen extraction method, pH of the extraction buffer, temperature, and the presence of antioxidants. Folates are susceptible to degradation from heat, oxidation, light, and extreme pH levels.[1][2]

Q2: Why is an enzymatic digestion step often necessary for food matrices?

A2: Natural folates in food are often bound within complex carbohydrate and protein structures.[3] A tri-enzyme treatment using α-amylase, protease, and a conjugase (or pectinase for high-pectin foods) is crucial to break down these matrices and release the bound folates, making them available for extraction.[4][5] The conjugase enzyme is also essential for hydrolyzing polyglutamyl forms of folate, which are common in natural foods, into monoglutamyl forms that are easier to analyze.

Q3: What is the role of antioxidants in the extraction buffer?

A3: Antioxidants, such as ascorbic acid or 2-mercaptoethanol, are essential to protect labile reduced folates from oxidation during the extraction process. Their inclusion in the extraction buffer is critical for preventing the loss of the target analyte.

Q4: How do I choose the appropriate extraction method for my sample type?

A4:

  • Food Matrices: A tri-enzyme extraction is typically the most effective method for natural folates. For fortified foods containing synthetic folic acid, a simpler aqueous or buffer extraction may be sufficient.

  • Biological Fluids (Plasma/Serum): Solid-phase extraction (SPE) is a common and effective technique for cleaning up and concentrating folates from plasma and serum prior to analysis.

  • Pharmaceutical Formulations (Tablets/Capsules): Dissolving the formulation in an appropriate buffer, often a slightly alkaline solution like 0.1 M sodium hydroxide or a phosphate buffer, is a standard approach.

Q5: At what pH should I perform the extraction?

A5: The optimal pH depends on the specific folate form and the extraction method. Folic acid is more soluble in neutral to mildly alkaline conditions (pH 7-10). However, for some extraction techniques, like reactive extraction with certain ionic liquids, a more acidic pH (around 4) has been shown to be highly efficient. It is crucial to maintain the pH within a range that ensures the stability of the target folate vitamers, as some are unstable at low pH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Folic Acid Recovery Incomplete release of folate from the sample matrix.For food samples, ensure complete homogenization and consider optimizing the duration and concentration of the tri-enzyme digestion (α-amylase, protease, conjugase/pectinase).
Degradation of labile folates during extraction.Add or increase the concentration of antioxidants (e.g., ascorbic acid, 2-mercaptoethanol) in the extraction buffer. Protect samples from light and excessive heat throughout the process.
Suboptimal pH of the extraction buffer.Verify and adjust the pH of the extraction buffer. Folic acid solubility increases with pH, with a neutral to slightly alkaline pH (7-10) often being optimal for aqueous extractions. However, specific methods may require different pH values.
Inefficient solid-phase extraction (SPE).Ensure the SPE column is properly conditioned and not overloaded. Optimize the pH of the sample before loading and use appropriate wash and elution solvents.
For fortified foods, incomplete dissolution of the synthetic folic acid.Use a neutral or mildly alkaline buffer (pH 7-10) for extraction, as folic acid is more soluble under these conditions.
High Variability in Results Inconsistent sample homogenization.Ensure a uniform and consistent homogenization procedure for all samples to guarantee that the portion taken for extraction is representative.
Inter-conversion of folate vitamers.Maintain consistent pH and temperature across all samples and standards, as changes can cause inter-conversion of some folate forms.
Instability of extracted folates before analysis.Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at low temperatures (-20°C or -80°C) and protect them from light. The use of antioxidants in the storage solution is also recommended.
Poor Chromatographic Peak Shape or Resolution Matrix interference.Incorporate a sample clean-up step, such as solid-phase extraction (SPE) or immunoaffinity column chromatography, to remove interfering compounds from the sample extract.
Inappropriate mobile phase composition or pH.Optimize the mobile phase of your HPLC/LC-MS method. The pH of the mobile phase can significantly impact the retention and peak shape of folate vitamers.
Immunoaffinity Column (IAC) Failure Exceeding the column's binding capacity.Ensure that the amount of folic acid loaded onto the IAC does not exceed the manufacturer's specified capacity (typically around 0.45 µg). Dilute the sample extract if necessary.
Clogged column due to particulate matter.Centrifuge and filter the sample extract (e.g., using a 0.45 µm filter) before applying it to the IAC to remove any precipitates or particulate matter.

Quantitative Data on Extraction Parameters

Table 1: Effect of pH on Folic Acid Extraction Efficiency

pHExtraction MethodMatrixRecovery/EfficiencyReference
3.0Reactive Extraction (Amberlite LA-2 in Dichloromethane)Aqueous Solution~80%
4.0Reactive Extraction (CYPHOS IL103 in Heptane)Aqueous Solution99.56%
5.2Reactive Extraction (Amberlite LA-2 in Dichloromethane)Aqueous Solution~55%
7.0Pancreatin Digestion & Immunoaffinity CleanupInfant Formula>95% (spiked sample)
8.5Aqueous Buffer with 0.1% Sodium AscorbateVitamin Premix>95% (spiked sample)
11.10.1 M Sodium CarbonateFortified SaltNot specified, but effective

Table 2: Effect of Temperature on Folic Acid Extraction and Stability

Temperature (°C)ConditionMatrix/BufferObservationReference
35Pectinase IncubationDate Palm FruitOptimal temperature for folate extraction yield in one study.
37Tri-enzyme IncubationFood SamplesStandard incubation temperature for enzymatic digestion.
40Pectinase IncubationDate Palm FruitOptimized temperature in another study, yielding high folate content.
>40High Pressure/Thermal TreatmentPhosphate Buffer (pH 7)Synergistic effect of pressure and temperature on 5-methyltetrahydrofolic acid degradation.
>65Thermal TreatmentPhosphate Buffer (pH 7)Degradation of folic acid and 5-methyltetrahydrofolic acid follows first-order kinetics. Folic acid is more stable than 5-methyltetrahydrofolic acid.
100Denaturation of EnzymesFood ExtractsUsed for 20 minutes to stop enzymatic activity after incubation. Folic acid is stable at this temperature between pH 5.0 and 12.0 when protected from light.

Table 3: Reported Recovery Rates for Folic Acid from Various Matrices

MatrixExtraction MethodAnalytical TechniqueRecovery RateReference
Human PlasmaNot specifiedUHPLC-MS/MS79.16% - 92.95%
Fortified Malt BeverageSolid-Phase ExtractionUHPLC97.8% - 106%
Fortified Fruit JuicesSolid-Phase ExtractionRP-HPLC78% - 93%
Fortified FoodstuffsSolid-Phase Extraction (SAX)HPLC-UV≥96.00%
Infant FormulaEnzymatic Digestion & Immunoaffinity CleanupHPLC~60% (cloudy extract) vs. >95% (clear extract)

Experimental Protocols

Protocol 1: Tri-Enzyme Extraction for Natural Folates in Food Matrices

This protocol is a general guideline for the extraction of natural folates from food matrices, adapted from various established methods.

  • Homogenization:

    • Weigh a representative portion of the homogenized food sample (1-2 g) into a 50 mL centrifuge tube.

    • Add 25 mL of extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0) containing an antioxidant (e.g., 1% ascorbic acid).

    • Vortex thoroughly to create a uniform suspension.

  • Enzymatic Digestion:

    • Add α-amylase (e.g., 100 mg) and protease (e.g., 100 mg) to the suspension.

    • Incubate in a shaking water bath at 37°C for 2-3 hours.

    • Add conjugase (from chicken pancreas or recombinant source) to hydrolyze polyglutamates. For high-pectin foods, consider using pectinase.

    • Continue incubation at 37°C for another 1-2 hours.

  • Enzyme Deactivation:

    • Stop the enzymatic reactions by placing the tube in a boiling water bath for 5-10 minutes.

    • Cool the tube rapidly in an ice bath.

  • Centrifugation and Filtration:

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Folic Acid in Plasma

This protocol provides a general workflow for the cleanup and concentration of folic acid from plasma samples.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 1 mL of plasma, add a protein precipitation agent (e.g., 2 mL of cold acetonitrile).

    • Vortex for 30 seconds and then centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dilute with an appropriate buffer to adjust the pH for optimal SPE retention.

  • SPE Column Conditioning:

    • Condition a reversed-phase or anion-exchange SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer matching the sample's pH).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering substances while retaining the folic acid. The composition of the wash solvent will depend on the type of SPE sorbent used.

  • Elution:

    • Elute the folic acid from the cartridge using a stronger solvent (e.g., methanol or an acidified/basified organic solvent).

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the mobile phase for injection into the analytical system.

Protocol 3: Extraction of Folic Acid from Pharmaceutical Tablets

This protocol is a general procedure for extracting folic acid from solid dosage forms.

  • Sample Preparation:

    • Accurately weigh and finely powder a number of tablets (e.g., 20 tablets) to create a homogenous sample.

    • Accurately weigh a portion of the powder equivalent to a single dose of folic acid.

  • Dissolution:

    • Transfer the powder to a volumetric flask.

    • Add a portion of the dissolution solvent (e.g., 0.1 M Sodium Hydroxide or a suitable buffer) and sonicate or shake until the powder is completely dispersed and the folic acid is dissolved.

    • Dilute to the final volume with the same solvent and mix well.

  • Clarification:

    • Centrifuge an aliquot of the solution to pellet any insoluble excipients.

    • Filter the supernatant through a 0.45 µm filter.

  • Dilution and Analysis:

    • Perform any necessary further dilutions with the mobile phase to bring the concentration within the calibration range of the analytical method.

    • Analyze by HPLC-UV or another suitable method.

Visualizations

experimental_workflow_tri_enzyme start Sample Homogenization (1-2g in Buffer + Antioxidant) digestion Enzymatic Digestion (α-amylase, protease, conjugase) 37°C, 3-5 hours start->digestion deactivation Enzyme Deactivation (Boiling Water Bath, 5-10 min) digestion->deactivation centrifugation Centrifugation (10,000 x g, 15-20 min) deactivation->centrifugation filtration Filtration (0.45 µm syringe filter) centrifugation->filtration analysis Analysis (HPLC / LC-MS) filtration->analysis

Caption: Workflow for Tri-Enzyme Folic Acid Extraction from Food.

troubleshooting_low_recovery start Low Folic Acid Recovery matrix_type What is the sample matrix? start->matrix_type food Food Matrix matrix_type->food Food biofluid Biological Fluid matrix_type->biofluid Bio-fluid pharma Pharmaceutical matrix_type->pharma Pharma food_q1 Was tri-enzyme digestion performed? food->food_q1 biofluid_q1 Was protein precipitation complete? biofluid->biofluid_q1 pharma_q1 Is the formulation fully dissolved? pharma->pharma_q1 food_a1_no Implement tri-enzyme protocol (amylase, protease, conjugase) food_q1->food_a1_no No food_q2 Was an antioxidant used? food_q1->food_q2 Yes food_a2_no Add ascorbic acid to buffer food_q2->food_a2_no No food_q3 Was pH optimized? food_q2->food_q3 Yes food_a3_no Adjust pH to 7-8 for stability food_q3->food_a3_no No biofluid_a1_no Optimize precipitation agent/volume biofluid_q1->biofluid_a1_no No biofluid_q2 Was SPE cleanup used? biofluid_q1->biofluid_q2 Yes biofluid_a2_no Incorporate SPE step biofluid_q2->biofluid_a2_no No biofluid_q3 Was SPE elution efficient? biofluid_q2->biofluid_q3 Yes biofluid_a3_no Optimize elution solvent biofluid_q3->biofluid_a3_no No pharma_a1_no Use sonication and/or alkaline buffer (e.g., pH 9) pharma_q1->pharma_a1_no No pharma_q2 Are there insoluble excipients? pharma_q1->pharma_q2 Yes pharma_a2_yes Centrifuge and filter extract pharma_q2->pharma_a2_yes Yes

Caption: Troubleshooting Logic for Low Folic Acid Recovery.

References

Validation & Comparative

A Comparative Guide to Folic Acid Analysis: Method Validation Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of folic acid in biological matrices is paramount. This guide provides a detailed comparison of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for folic acid analysis, utilizing Folic Acid-d2 as an internal standard, against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most appropriate method for your research needs.

LC-MS/MS Method with this compound Internal Standard: A High Standard in Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, primarily due to its ability to compensate for variability during sample preparation and analysis. This approach offers high sensitivity, selectivity, and accuracy.[1][2]

Experimental Protocol

A typical LC-MS/MS method for the determination of folic acid in human plasma involves a straightforward protein precipitation step for sample preparation.[1][3]

1. Preparation of Standards and Quality Control Samples:

  • Stock Solutions: Prepare individual stock solutions of folic acid and this compound in a suitable solvent, such as a mixture of 0.1% ammonium hydroxide and methanol.[3]

  • Calibration Standards: Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of folic acid.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to evaluate the accuracy and precision of the method.

2. Sample Preparation:

  • To a small volume of plasma sample (e.g., 200 µL), add the this compound internal standard solution.

  • Precipitate proteins by adding a precipitating agent like acetonitrile.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Employ a C18 reverse-phase column for the separation of folic acid and its internal standard. An isocratic mobile phase, for instance, a mixture of ammonium acetate, acetic acid, and acetonitrile, can be used for elution.

  • Mass Spectrometry: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode for optimal sensitivity. Monitor the specific precursor-to-product ion transitions for both folic acid and this compound in Multiple Reaction Monitoring (MRM) mode.

Method Validation Parameters

The validation of a bioanalytical method is crucial to ensure its reliability and is guided by regulatory bodies like the FDA and EMA. Key validation parameters for the LC-MS/MS method are summarized below.

Validation ParameterTypical Performance
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 13.17 ng/mL in human plasma
Accuracy (% Bias) Within ±15% of the nominal concentration (except for LLOQ, which can be ±20%)
Precision (% CV) ≤15% (except for LLOQ, which can be ≤20%)
Recovery Consistent and reproducible across the concentration range
Selectivity & Specificity No significant interference from endogenous matrix components
Matrix Effect Assessed to ensure it does not compromise the accuracy and precision of the method
Stability Analyte stability established under various storage and handling conditions

Comparison with Alternative Methods

While the LC-MS/MS method with a deuterated internal standard offers superior performance, other methods are available for folic acid analysis, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS with Deuterated Internal Standard Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard.High sensitivity, specificity, and accuracy. Short analysis time.Higher initial instrument cost.
Microbiological Assay Measures the growth of a specific microorganism that requires folate for its growth.Provides a measure of total folate biological activity.Susceptible to interference from other compounds and can have higher variability.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Chromatographic separation with detection based on the analyte's absorbance of UV light or its fluorescence.Lower instrument cost compared to LC-MS/MS.Lower sensitivity and selectivity compared to LC-MS/MS. May require more extensive sample cleanup.
Spectrophotometric Methods Measures the absorbance of light by the folic acid molecule at a specific wavelength.Simple, rapid, and low-cost.Lower sensitivity and prone to interference from other compounds in the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Involves derivatization of folic acid to a volatile compound before separation and detection.An alternative for specific applications.Requires a derivatization step which can add complexity and variability.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps involved in the LC-MS/MS analysis of folic acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation HPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: Experimental workflow for folic acid analysis by LC-MS/MS.

logical_relationship cluster_method Analytical Method cluster_validation Validation Parameters cluster_outcome Outcome LC_MSMS LC-MS/MS with This compound IS Linearity Linearity LC_MSMS->Linearity Accuracy Accuracy LC_MSMS->Accuracy Precision Precision LC_MSMS->Precision LLOQ LLOQ LC_MSMS->LLOQ Selectivity Selectivity LC_MSMS->Selectivity Stability Stability LC_MSMS->Stability Reliable_Data Reliable Quantitative Data Linearity->Reliable_Data Accuracy->Reliable_Data Precision->Reliable_Data LLOQ->Reliable_Data Selectivity->Reliable_Data Stability->Reliable_Data

Caption: Relationship between method validation and reliable data.

References

The Analytical Edge: A Comparative Guide to Folic Acid-d2 for Linearity, Accuracy, and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of robust and reliable quantitative bioanalytical methods is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, profoundly influencing the linearity, accuracy, and precision of an assay. This guide provides an in-depth comparison of Folic Acid-d2 as an internal standard against its common alternatives, supported by experimental data and detailed methodologies, to empower informed decisions in the development of high-performance analytical methods.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for mitigating variability in sample preparation and analysis. This compound, a deuterated form of folic acid, is frequently employed to ensure the accurate quantification of this essential B vitamin in various biological matrices. Its utility, however, is best understood in the context of its performance against other stable isotope-labeled variants, such as Folic Acid-d4 and ¹³C-labeled Folic Acid.

Performance Comparison: Linearity, Accuracy, and Precision

The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte, co-eluting chromatographically and experiencing similar ionization effects. This ensures that any variations encountered during the analytical process are mirrored in both the analyte and the internal standard, allowing for accurate normalization of the signal. While direct head-to-head comparative studies are not always available, data from validated methods using different internal standards provide valuable insights into their relative performance.

The following tables summarize the expected performance characteristics for this compound, based on data from a validated LC-MS/MS method for folic acid in human plasma using the closely related Folic Acid-d4 as an internal standard, and provides a qualitative comparison with ¹³C-labeled Folic Acid.

Table 1: Linearity Assessment

ParameterThis compound (Expected Performance)¹³C-Labeled Folic Acid (Expected Performance)Non-Isotopically Labeled Analog (e.g., Methotrexate)
Calibration Range Wide, typically spanning several orders of magnitude (e.g., 10 - 4000 ng/mL)[1][2]Similar wide linear rangeMay have a more restricted linear range due to differing ionization efficiencies
Correlation Coefficient (r²) ≥ 0.995[1][2]≥ 0.995Often lower, may struggle to consistently achieve ≥ 0.99
Rationale Co-elution and similar ionization to the analyte lead to a highly proportional response.Near-identical physicochemical properties provide the most accurate signal normalization.Differences in chemical structure can lead to non-linear responses due to varying matrix effects.

Table 2: Accuracy and Precision Assessment

ParameterThis compound (Expected Performance)¹³C-Labeled Folic Acid (Expected Performance)Non-Isotopically Labeled Analog (e.g., Methotrexate)
Accuracy (% Bias) Within ±15% of the nominal concentration (often better)[2]Within ±15% of the nominal concentration (often with the lowest bias)Can exceed ±15%, particularly at the lower and upper ends of the calibration range
Precision (% CV) Intra- and inter-day precision typically <15%Intra- and inter-day precision typically <15% (often demonstrating the highest precision)Precision can be more variable, sometimes exceeding 15%
Rationale Effectively compensates for variability in extraction recovery and matrix effects.Considered the most superior choice for minimizing analytical variabilityStructural differences lead to less effective compensation for matrix effects and extraction inconsistencies.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any reliable quantitative bioanalytical method. The following section details a representative methodology for the analysis of folic acid in human plasma using a deuterated internal standard, such as this compound.

Preparation of Standard Stock, Calibration Standards, and Quality Control Samples
  • Standard Stock Solutions: Prepare individual stock solutions of folic acid and this compound in a suitable solvent, such as a mixture of 0.1% ammonium hydroxide and methanol (e.g., 40:60, v/v). Store these stock solutions at an appropriate temperature (e.g., -20°C or below) to ensure stability.

  • Working Solutions: Prepare a series of working solutions of folic acid by diluting the stock solution with methanol or another appropriate solvent. Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the folic acid working solutions to achieve a range of concentrations covering the expected in-study sample concentrations. A typical calibration curve might include 8-10 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the folic acid working solutions. These QC samples are used to assess the accuracy and precision of the method during validation and sample analysis.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is often sufficient for the extraction of folic acid from plasma samples.

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 25 µL) of the this compound working solution and vortex briefly.

  • Add a protein precipitating agent, such as acetonitrile or methanol (e.g., 300 µL), and vortex thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions for the analysis of folic acid. Optimization of these parameters will be necessary for specific instrumentation and applications.

  • LC Column: A C18 reversed-phase column is commonly used for the separation of folic acid.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is often used for the detection of folic acid and its deuterated internal standards.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for folic acid and this compound. For example:

    • Folic Acid: m/z 440.1 → 293.1

    • This compound: m/z 442.1 → 295.1

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical framework for selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (CS, QC, Unknown) add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for folic acid quantification.

logical_comparison start Choice of Internal Standard for Folic Acid Analysis d2 This compound start->d2 d4 Folic Acid-d4 start->d4 c13 ¹³C-Labeled Folic Acid start->c13 analog Non-Isotopically Labeled Analog start->analog linearity Linearity d2->linearity accuracy Accuracy d2->accuracy precision Precision d2->precision coelution Chromatographic Co-elution d2->coelution stability Isotopic Stability d2->stability d4->linearity d4->accuracy d4->precision d4->coelution d4->stability c13->linearity c13->accuracy c13->precision c13->coelution c13->stability analog->linearity analog->accuracy analog->precision analog->coelution

Caption: Decision framework for internal standard selection.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust quantitative bioanalysis. This compound stands as a reliable and effective choice for the accurate quantification of folic acid in biological matrices. Its performance in terms of linearity, accuracy, and precision is expected to be excellent, closely mirroring that of Folic Acid-d4. While ¹³C-labeled internal standards may offer a theoretical advantage in terms of chromatographic co-elution and isotopic stability, deuterated standards like this compound provide a cost-effective and widely accessible solution that delivers high-quality data when used within a properly validated method. For researchers and drug development professionals, a thorough understanding of the principles outlined in this guide will facilitate the development of reliable and defensible bioanalytical assays essential for advancing scientific discovery and therapeutic innovation.

References

A Comparative Guide to Folic Acid-d2 and Folic Acid-d4 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative bioanalytical assays. For the analysis of folic acid, stable isotope-labeled (SIL) internal standards are the gold standard, offering a means to correct for variability during sample preparation and analysis. This guide provides an objective comparison of two commonly used deuterated analogues, Folic Acid-d2 and Folic Acid-d4, supported by experimental data and detailed methodologies to inform your selection process.

Introduction to Deuterated Folic Acid Internal Standards

Deuterated internal standards are synthetic versions of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This mass difference allows the internal standard to be distinguished from the endogenous analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly throughout the analytical workflow. This co-elution and co-ionization behavior is fundamental to correcting for variations in extraction efficiency, matrix effects, and instrument response, thereby enhancing the accuracy and precision of quantification.

Performance Comparison: this compound vs. Folic Acid-d4

A key consideration when choosing between this compound and Folic Acid-d4 is the position and number of deuterium labels, which can influence isotopic stability and potential for chromatographic shifts. This compound is typically labeled on the 3' and 5' positions of the p-aminobenzoyl ring, while Folic Acid-d4 is commonly deuterated on the glutamic acid moiety or the p-aminobenzoic acid ring.

A pivotal in vivo study directly compared the bioavailability of 3',5'-dideuterofolic acid (this compound) and glutamate-labeled tetradeuterofolic acid (Folic Acid-d4) in human subjects. The study concluded that the absorption and metabolism of these two labeled forms of the vitamin were equivalent, suggesting comparable performance as internal standards in biological matrices[1].

The following tables summarize typical performance data for Folic Acid-d4 as an internal standard in a validated LC-MS/MS method for the quantification of folic acid in human plasma. While a directly comparable, comprehensive validation report for this compound was not identified in the public domain, the demonstrated equivalence in biological handling supports its suitability.

Table 1: Quantitative Performance of Folic Acid-d4 in Human Plasma
ParameterResult
Linearity (r²)> 0.995
LLOQ13.17 ng/mL
Intra-day Precision (%CV)2.1% - 5.8%
Inter-day Precision (%CV)3.5% - 7.2%
Accuracy (% Bias)-4.3% to 6.5%
Recovery~95%
Matrix EffectMinimal

Data synthesized from a validated HPLC-ESI-MS/MS method.[2]

Isotopic Stability and Potential for H/D Exchange

The deuterium labels in both this compound (on the aromatic p-aminobenzoyl ring) and Folic Acid-d4 (often on the glutamic acid or p-aminobenzoic acid moiety) are generally stable under typical bioanalytical conditions. The C-D bonds on an aromatic ring are particularly robust and not prone to back-exchange with protons from the solvent. While deuteriums on the glutamate portion of Folic Acid-d4 are also stable, extreme pH conditions during sample preparation should be avoided to prevent any potential for H/D exchange.

Experimental Protocols

Below is a representative experimental protocol for the quantification of folic acid in human plasma using a deuterated internal standard.

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., Folic Acid-d4 at a fixed concentration).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate folic acid from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the optimized method.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Folic Acid: e.g., m/z 442.1 → 295.1

    • Folic Acid-d4: e.g., m/z 446.1 → 299.1

Visualizing the Workflow

The following diagrams illustrate the logical relationship of using a deuterated internal standard and a typical experimental workflow.

logical_relationship Analyte Analyte (Folic Acid) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound/d4) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Co-elution Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification Corrects for Variability experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Plasma Sample Spike Spike with IS (this compound/d4) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Detect MRM Detection (Analyte & IS Transitions) Inject->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Ratio & Quantify Integrate->Calculate Result Result Calculate->Result Final Concentration

References

Inter-laboratory comparison of folic acid quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Inter-laboratory Comparison of Folic Acid Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of folic acid is paramount for a multitude of applications, from nutritional assessment to clinical trials. This guide provides an objective comparison of the most prevalent analytical methods used for folic acid determination, supported by available experimental data from various studies.

Comparison of Analytical Methods for Folic Acid Quantification

The selection of an appropriate analytical method for folic acid quantification is critical and depends on factors such as the matrix, required sensitivity, desired specificity, and available instrumentation. The three primary methods employed are High-Performance Liquid Chromatography (HPLC), Microbiological Assay, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Automated immunoassays are also commonly used in clinical settings.

Inter-laboratory comparison studies, often referred to as round-robin or proficiency testing programs, have highlighted significant variability in the results obtained using different methods and by different laboratories. This underscores the importance of method standardization and the use of certified reference materials to ensure accuracy and comparability of data.

Quantitative Performance Data

The following table summarizes the performance characteristics of the key folic acid quantification methods based on data from various single-laboratory validations and inter-laboratory studies. It is important to note that direct comparison can be challenging due to variations in study design, sample matrix, and the specific folate forms measured.

Parameter HPLC-UV/DAD Microbiological Assay LC-MS/MS Automated Immunoassay
Limit of Detection (LOD) 0.089 µg/mL (in dietary supplements)Not typically reported in this format; dependent on microbial growth.0.011 - 0.10 µ g/100g (in infant formula); 0.249 ng/mL (in plasma)0.05 ng/mL (in serum)
Limit of Quantification (LOQ) 0.268 µg/mL (in dietary supplements)Not typically reported in this format.0.033 - 0.33 µ g/100g (in infant formula); 0.249 ng/mL (in plasma)Not consistently reported.
Linearity (Range) 0.45 - 7.37 µg/mLDependent on standard curve (e.g., 0-10 ng/tube)0.249 - 19.9 ng/mL (for folic acid in plasma)Varies by manufacturer; e.g., up to ~25 ng/mL
Precision (Repeatability, %RSD) 1.15 - 4.82%Can be higher than other methods; CVs of 27.6% (serum) and 35.7% (whole blood) in inter-lab studies.<5.5% (intermediate precision)<10% (acceptable imprecision)
Recovery (%) 95.48 - 104.72%96.7 ± 2.1% (in whole blood)90 - 110% (in infant formula)93 - 110%
Inter-laboratory Variation (%CV) Can be significant; bias can range from -47% to 578% for folic acid in serum in some studies.High; overall CVs of 27.6% in serum and 35.7% in whole blood have been reported.Improved with standardized methods, but variability exists. Bias can range from -3.3% to 67% for folic acid in serum.Varies significantly between different commercial kits.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the sources of variability in analytical results. Below are outlines of the typical experimental protocols for the key folic acid quantification methods.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often with UV or diode-array detection (DAD), are widely used for the quantification of folic acid in pharmaceutical preparations and fortified foods.

a. Sample Preparation:

  • Solid Samples (e.g., dietary supplements): Accurately weigh and dissolve the sample in a suitable solvent, often with the aid of sonication or heating. This may involve an extraction step with a buffer solution.

  • Liquid Samples: Dilute the sample as necessary to fall within the linear range of the assay.

  • Filtration: Filter the final sample solution through a 0.45 µm filter before injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Detection: UV detection at a wavelength of approximately 280 nm is common for folic acid.

  • Quantification: The concentration of folic acid is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Microbiological Assay

The microbiological assay is the traditional method for determining total folate activity and is considered a functional assay as it measures the ability of all biologically active forms of folate to promote the growth of a specific microorganism.

a. Sample Preparation:

  • Extraction: Folic acid is extracted from the sample matrix, often using a tri-enzyme treatment (protease, α-amylase, and conjugase) to release bound folates and convert polyglutamates to monoglutamates.

  • Dilution: The extract is diluted to a concentration that falls within the responsive range of the microorganism.

b. Assay Procedure:

  • Test Organism: Lactobacillus rhamnosus (formerly Lactobacillus casei) is the most commonly used microorganism.

  • Assay Medium: A basal medium that contains all the necessary nutrients for the growth of the microorganism except for folic acid is used.

  • Incubation: A series of tubes containing the assay medium, the sample extract, and a standard folic acid solution at various concentrations are inoculated with the test organism and incubated.

  • Measurement: The growth of the microorganism is measured by turbidimetry (absorbance) or by titrating the acid produced during growth.

  • Quantification: A standard curve is constructed by plotting the growth response against the concentration of the folic acid standards. The folate concentration in the sample is then determined from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that can differentiate between various forms of folate.

a. Sample Preparation:

  • Extraction: This often involves protein precipitation (e.g., with acetonitrile) for biological fluids like plasma or serum. For food matrices, an enzymatic extraction similar to the microbiological assay may be necessary.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-folic acid) is added to the sample to correct for matrix effects and variations in extraction and ionization.

  • Clean-up: Solid-phase extraction (SPE) may be used to remove interfering substances.

b. LC-MS/MS Conditions:

  • Chromatography: Reversed-phase or HILIC chromatography is used to separate the different folate vitamers.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each folate vitamer and the internal standard.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.

Experimental Workflow and Signaling Pathways

To visualize the general process of folic acid analysis, the following diagrams illustrate a typical experimental workflow and the logical relationship between the analytical methods.

Experimental_Workflow Sample Sample Collection (e.g., Serum, Food) Preparation Sample Preparation (Extraction, Dilution, Clean-up) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Chromatographic Separation Microbio Microbiological Assay Preparation->Microbio Inoculation & Incubation LCMS LC-MS/MS Analysis Preparation->LCMS Chromatographic Separation & MS Detection Data Data Acquisition HPLC->Data Microbio->Data LCMS->Data Quant Quantification & Reporting Data->Quant Method_Relationship TotalFolate Total Folate Activity SpecificVitamers Specific Folate Vitamers SpecificVitamers->TotalFolate Summation provides total folate Microbio Microbiological Assay Microbio->TotalFolate Measures functional activity HPLC HPLC HPLC->SpecificVitamers Can separate some vitamers LCMS LC-MS/MS LCMS->SpecificVitamers Highly specific for multiple vitamers Immunoassay Automated Immunoassay Immunoassay->TotalFolate Typically measures total folate

A Comparative Guide: Cross-Validation of LC-MS/MS and Microbiological Assays for Folate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of folate is critical in nutrition research, clinical diagnostics, and drug development. Two primary methods dominate the landscape of folate analysis: the traditional microbiological assay and the modern liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Principles of Folate Analysis

Microbiological Assay: This method relies on the growth of folate-dependent bacteria, typically Lactobacillus rhamnosus. In a folate-deficient medium, the bacterial growth is directly proportional to the amount of biologically active folate present in the sample. This assay is considered a "gold standard" as it measures all biologically active forms of folate.[1][2]

LC-MS/MS: This powerful analytical technique separates different folate vitamers using liquid chromatography, followed by their detection and quantification based on their unique mass-to-charge ratios using tandem mass spectrometry. This method offers high specificity and the ability to measure individual folate forms.[3]

Performance Characteristics: A Head-to-Head Comparison

The choice between LC-MS/MS and the microbiological assay often depends on the specific requirements of the study, including the need for speciation, sample throughput, and desired level of accuracy and precision. The following tables summarize the key performance characteristics of each method based on published literature.

Table 1: General Performance Comparison

FeatureLC-MS/MSMicrobiological Assay
Specificity High; can differentiate and quantify individual folate vitamers.Measures total biologically active folate; does not distinguish between different forms.[1]
Sensitivity High; pg/mL to ng/mL range.[4]High; sensitive to low folate concentrations.
Throughput High; amenable to automation with 96-well plates, processing ~192 samples per day.Lower; requires incubation periods of 48-72 hours.
Interference Less prone to interference from antibiotics or other compounds.Susceptible to interference from antibiotics and other substances that affect bacterial growth.
Cost Higher initial instrument cost; lower per-sample cost with high throughput.Lower initial setup cost; can be more labor-intensive.
Information Provided Provides concentrations of individual folate vitamers (e.g., 5-methyltetrahydrofolate, folic acid).Provides a single value for total folate.

Table 2: Quantitative Performance Data

ParameterLC-MS/MSMicrobiological Assay
Linearity (R²) >0.98 - >0.99Generally linear over the standard concentration range.
Limit of Detection (LOD) ≤0.3 nmol/L for most vitamers. Can reach pg/mL levels.Dependent on assay conditions, but generally in the low nmol/L range.
Limit of Quantification (LOQ) 22.6 nmol/L RBC folate. Determined as 10:1 signal-to-noise.Not always explicitly reported, but sufficient for clinical and nutritional assessment.
Precision (CV%) Intra-assay: <7% to <10%. Inter-assay: 2.8-8.7% for major vitamers.Intra-assay: <5%. Inter-assay: <5%.
Accuracy (Recovery %) 91.7-108% for various vitamers.Generally good, but can be vitamer-dependent (e.g., lower recovery for folic acid).

Correlation Between Methods

Numerous studies have demonstrated a strong correlation between the total folate measured by the sum of individual vitamers from LC-MS/MS and the total folate determined by the microbiological assay.

A study comparing the two methods on 327 serum samples found a good correlation with an R² of 0.97. However, the microbiological assay values were, on average, 6% lower than the LC-MS/MS results. Another study on whole blood folate also showed good agreement, particularly when 5-methyltetrahydrofolate (the main folate form in blood) was used as the calibrator for the microbiological assay. Discrepancies can arise from the different responses of the microbiological assay to various folate vitamers and the presence of inactive folate oxidation products that are not measured by the assay but may be detected by LC-MS/MS.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative workflows for both LC-MS/MS and microbiological assays for the analysis of folate in human samples.

LC-MS/MS Experimental Workflow

The following diagram outlines a typical workflow for the analysis of serum folate using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample (200 µL) ISTD Add Internal Standard Mixture Sample->ISTD Buffer Add SPE Sample Buffer ISTD->Buffer Vortex1 Vortex & Centrifuge Buffer->Vortex1 Load_Sample Load Supernatant onto SPE Plate Vortex1->Load_Sample SPE_Condition Condition SPE Plate SPE_Condition->Load_Sample Wash Wash SPE Plate Load_Sample->Wash Elute Elute Folates Wash->Elute Dry Dry Eluate under Nitrogen Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (e.g., C18 column) Inject->LC MS Tandem Mass Spectrometry Detection (MRM mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Folate Vitamers Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis of serum folate.

Microbiological Assay Experimental Workflow

The following diagram illustrates a general workflow for the microbiological assay of red blood cell folate.

Microbio_Workflow cluster_prep Sample Preparation cluster_assay Microbiological Assay cluster_data Data Analysis WB_Sample Whole Blood Sample Hemolysis Prepare Hemolysate (dilute in ascorbic acid) WB_Sample->Hemolysis Incubate_Deconjugate Incubate for Deconjugation Hemolysis->Incubate_Deconjugate Dilute Further Dilute Hemolysate Incubate_Deconjugate->Dilute Plate_Setup Pipette Samples & Standards into 96-well plate Dilute->Plate_Setup Add_Medium Add Folate-deficient Medium Plate_Setup->Add_Medium Inoculate Inoculate with Lactobacillus rhamnosus Add_Medium->Inoculate Incubate_Growth Incubate at 37°C for 48h Inoculate->Incubate_Growth Measure_Turbidity Measure Turbidity (OD) Incubate_Growth->Measure_Turbidity Std_Curve Generate Standard Curve Measure_Turbidity->Std_Curve Calculate_Folate Calculate Total Folate Concentration Std_Curve->Calculate_Folate

Caption: Workflow for microbiological assay of red blood cell folate.

Conclusion: Choosing the Right Method

Both LC-MS/MS and the microbiological assay are valuable tools for folate analysis, each with its own set of strengths and limitations.

The microbiological assay remains a relevant and cost-effective method for determining total biologically active folate, and it is the method upon which historical deficiency cutoffs are based. Its main drawbacks are lower throughput and susceptibility to interferences.

LC-MS/MS offers superior specificity, allowing for the individual quantification of different folate vitamers, which is crucial for understanding folate metabolism in detail. Its high throughput and reduced susceptibility to interferences make it well-suited for large-scale clinical and epidemiological studies.

The decision of which method to employ should be guided by the specific research question, the required level of detail in the results, available resources, and the number of samples to be analyzed. For studies requiring the differentiation of folate forms or high-throughput analysis, LC-MS/MS is the preferred method. For applications where a measure of total biological folate activity is sufficient and resources are limited, the microbiological assay remains a viable and reliable option. Cross-validation between these methods is essential when transitioning from one to the other to ensure the consistency and comparability of results.

References

A Researcher's Guide: Determining Folic Acid Limits of Detection and Quantification Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of folic acid is critical. This guide provides a comprehensive comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of folic acid, with a focus on the robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Folic Acid-d2 as an internal standard.

This document outlines a detailed experimental protocol, presents comparative data for different analytical techniques, and offers visual representations of the workflow and the principles behind LOD and LOQ determination. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of high-quality bioanalysis, offering superior accuracy and precision by correcting for matrix effects and variations in sample processing.

Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)

In analytical chemistry, the LOD and LOQ are fundamental parameters that define the performance of a quantitative method.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is often estimated as the concentration that produces a signal-to-noise ratio (S/N) of 3.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. The LOQ is typically defined as the concentration that yields a signal-to-noise ratio of 10 or is determined from the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol: Folic Acid Quantification in Human Plasma using LC-MS/MS and this compound

This section details a standard protocol for the analysis of folic acid in human plasma utilizing this compound as an internal standard.

1. Materials and Reagents:

  • Folic Acid reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Sample Preparation (Protein Precipitation):

A simple and rapid protein precipitation method is often employed for plasma samples.[1]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the this compound internal standard at a known concentration.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of folic acid.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for folic acid analysis.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both folic acid and this compound to ensure selectivity and sensitivity.

    • Folic Acid: m/z 442.2 → 295.1

    • This compound: m/z 444.2 → 297.1

  • Instrument Parameters: Dwell time, collision energy, and other instrument-specific parameters should be optimized for maximum signal intensity.

5. Calibration and Quantification:

A calibration curve is constructed by plotting the peak area ratio of folic acid to this compound against the concentration of the folic acid standards. The concentration of folic acid in the unknown samples is then determined from this calibration curve.

Performance Data: A Comparative Overview

The following table summarizes typical LOD and LOQ values for folic acid quantification using various analytical methods. The use of a stable isotope-labeled internal standard with LC-MS/MS generally provides the lowest detection and quantification limits.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS This compound (or similar) Human Plasma ~0.04 - 0.2 ng/mL ~0.1 - 0.5 ng/mL [2]
LC-MS/MS¹³C₅-Folic AcidHuman Serum0.07 - 0.52 nmol/LNot specified[3]
HPLC-UVNot specifiedPharmaceutical Formulations0.64 - 0.75 mg/L1.80 - 2.85 mg/L[4]
SpectrophotometryNot applicableFortified Salt0.011 µg/mL0.033 µg/mL

Visualizing the Process

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the conceptual basis for determining LOD and LOQ.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of Folic Acid calibration_curve->quantification

Figure 1: Experimental workflow for folic acid quantification.

lod_loq_determination cluster_concept Conceptual Determination cluster_criteria Signal-to-Noise Ratio (S/N) cluster_interpretation Interpretation lod LOD (Limit of Detection) sn3 S/N ≥ 3 lod->sn3 loq LOQ (Limit of Quantification) sn10 S/N ≥ 10 loq->sn10 noise Background Noise noise->lod noise->loq reliable_detection Reliable Detection sn3->reliable_detection reliable_quantification Reliable Quantification sn10->reliable_quantification

Figure 2: Relationship between LOD, LOQ, and S/N.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly sensitive, specific, and reliable method for the quantification of folic acid in complex biological matrices. This approach offers significant advantages over other techniques, particularly in achieving low limits of detection and quantification, which are essential for accurate pharmacokinetic and clinical studies. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.

References

Evaluating Analytical Method Robustness: A Comparative Guide Using Folic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the assurance of a robust analytical method is a cornerstone of reliable and reproducible data. This guide provides an objective comparison of analytical method performance for the quantification of folic acid, with a focus on evaluating robustness when using a deuterated internal standard, Folic Acid-d2, versus other alternatives. The use of a stable isotope-labeled internal standard is widely recognized as a best practice in quantitative mass spectrometry to enhance accuracy and precision.[1][2]

The Critical Role of an Internal Standard in Robustness Testing

Robustness testing is a critical component of analytical method validation that examines the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] A robust method consistently delivers reliable results despite minor fluctuations that can occur during routine use. The choice of an internal standard (IS) is paramount in achieving this, as an ideal IS will mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for potential variability.[2]

Deuterated internal standards, such as this compound, are considered the gold standard in LC-MS bioanalysis. By being chemically identical to the analyte, with only a mass difference due to the deuterium atoms, this compound co-elutes with folic acid and experiences the same matrix effects and instrument response variations. This leads to more accurate and precise quantification, significantly improving the method's robustness.

Performance Comparison: The Impact of Internal Standard Selection

The selection of an internal standard directly influences the outcome of robustness testing and the overall reliability of the analytical method. The following table summarizes the expected performance characteristics when using this compound, a non-deuterated structural analog, or no internal standard during the analysis of folic acid.

Performance Parameter This compound (Deuterated IS) Non-Deuterated Alternative (Structural Analog IS) No Internal Standard
Accuracy & Precision High accuracy and precision due to excellent compensation for variability.Moderate accuracy and precision; may not fully compensate for differential matrix effects or extraction recovery.Low accuracy and precision; highly susceptible to variations in sample preparation and instrument response.
Robustness to Matrix Effects Excellent. Co-elution ensures that both the analyte and IS are equally affected by matrix suppression or enhancement.Variable. Differences in chemical properties can lead to different responses to matrix components.Poor. Results are directly impacted by matrix variability, leading to a lack of robustness.
Compensation for Extraction Variability Excellent. As a close chemical mimic, it tracks the analyte through the extraction process.Good, but potential for slight differences in recovery due to structural dissimilarities.None. Any loss of analyte during sample preparation will directly affect the final result.
Linearity Excellent linearity is typically achieved over a wide concentration range.Good linearity is possible, but may be more prone to variability at the lower and upper ends of the curve.Linearity can be difficult to achieve and maintain due to uncompensated variability.
Overall Method Robustness High. The method is less susceptible to minor changes in experimental conditions.Moderate. The method's robustness is dependent on how closely the analog mimics the analyte's behavior.Low. The method is considered non-robust as it is highly sensitive to minor variations.

Experimental Protocols

A robust analytical method for folic acid is typically developed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The following is a representative protocol for a robustness study of such a method.

Robustness Study Protocol for Folic Acid Analysis by HPLC-MS/MS

1. Objective: To evaluate the robustness of the analytical method for the quantification of folic acid in a given matrix (e.g., human plasma) using this compound as an internal standard.

2. Analytical Method Parameters:

  • HPLC System: A validated HPLC system.

  • Mass Spectrometer: A validated tandem mass spectrometer.

  • Column: C18 column (e.g., 3 µm; 50 × 3.00 mm).

  • Mobile Phase: An isocratic mobile phase, for instance, consisting of ammonium acetate (1 mM), acetic acid, and acetonitrile (e.g., 9.9:0.1:90, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Internal Standard: this compound.

3. Robustness Factors and Variations: The following method parameters will be deliberately varied to assess their impact on the analytical results. Variations are typically set around the nominal method parameters.

Parameter Nominal Value Variation 1 (-) Variation 2 (+)
Mobile Phase pH 4.54.34.7
Column Temperature 30°C28°C32°C
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Mobile Phase Composition (% Acetonitrile) 40%38%42%

4. Experimental Procedure:

  • Prepare a set of quality control (QC) samples at low, medium, and high concentrations of folic acid in the matrix of interest.

  • For each condition of the robustness study (i.e., each combination of varied parameters), prepare and analyze a set of QC samples in triplicate.

  • Spike each sample with a constant concentration of this compound internal standard early in the sample preparation process.

  • Process the samples using the established extraction procedure (e.g., protein precipitation).

  • Analyze the samples using the HPLC-MS/MS method with the specified variations.

  • Calculate the concentration of folic acid in each sample using the ratio of the analyte peak area to the internal standard peak area.

5. Acceptance Criteria: The results from the varied conditions should be compared to the results obtained under the nominal method conditions. The %RSD of the results for each set of QC samples should not exceed 15%. The mean accuracy of the results under each varied condition should be within 85-115% of the nominal value.

Visualizing the Workflow and Logic

To better understand the experimental process and the logical framework of a robust analytical method, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike_FA Spike with Folic Acid (QC Samples) Matrix->Spike_FA Spike_IS Spike with this compound (IS) Spike_FA->Spike_IS Extraction Protein Precipitation / Extraction Spike_IS->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection HPLC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for a robustness study using an internal standard.

G cluster_method Analytical Method cluster_variations Method Variations cluster_output Result Analyte Folic Acid Matrix_Var Matrix Effects Analyte->Matrix_Var Prep_Var Sample Prep Variability Analyte->Prep_Var Inst_Var Instrument Variability Analyte->Inst_Var Robust_Result Accurate & Precise Quantification IS This compound IS->Matrix_Var IS->Prep_Var IS->Inst_Var IS->Robust_Result Compensation Matrix_Var->Robust_Result Prep_Var->Robust_Result Inst_Var->Robust_Result

Caption: Logical relationship in a robust analytical method with an internal standard.

References

A Comparative Analysis of Solid-Phase Extraction Cartridges for Enhanced Folate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of folates is critical. This guide provides a comparative analysis of various Solid-Phase Extraction (SPE) cartridges used for folate extraction from diverse biological and food matrices. We present a synthesis of performance data from multiple studies, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate SPE strategy for your analytical needs.

The selection of an appropriate Solid-Phase Extraction (SPE) cartridge is a pivotal step in the analytical workflow for folate determination, directly impacting the accuracy, sensitivity, and reproducibility of results. Folates, a group of water-soluble B vitamins, are notoriously labile and present in complex matrices at low concentrations, making their extraction and purification challenging. This guide compares the performance of several common SPE sorbents: Strong Anion-Exchange (SAX), Phenyl-based, Reversed-Phase (C18), and Polymer-based (Hydrophilic-Lipophilic Balanced - HLB).

Performance Comparison of SPE Cartridges

The choice of SPE cartridge chemistry significantly influences the recovery and purity of the extracted folates. Strong Anion-Exchange (SAX) cartridges are frequently cited as a preferred option for quantitative folate analysis due to their high recovery rates.[1][2] Phenyl-based cartridges also demonstrate good performance, and a combination of SAX and Phenyl-endcapped cartridges has been reported to yield the cleanest extracts.[1] Polymer-based cartridges, such as Oasis HLB, offer the advantage of simplified protocols. Below is a summary of performance data compiled from various studies. It is important to note that direct comparison is challenging as the data originates from different studies using varied matrices and analytical methods.

Cartridge TypeSorbent ChemistryPrinciple of SeparationReported Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesCommon Matrices
Strong Anion-Exchange (SAX) Silica-based with quaternary amine functional groupsAnion-exchange≥96.00%[3]2.57% (inter-day)[3]0.006 µg/mL0.020 µg/mLHigh recovery and specificity for acidic folate molecules.Food, Infant Formula, Serum
Phenyl Silica-based with phenyl functional groupsReversed-phase and π-π interactionsGood, but quantitative data variesNot consistently reportedNot consistently reportedNot consistently reportedProvides clean extracts, can be used in combination with SAX.Food, Serum
Reversed-Phase (C18) Silica-based with octadecyl functional groupsReversed-phase (hydrophobic interactions)~34% (relative peak intensity compared to SAX)Not consistently reportedNot consistently reportedNot consistently reportedLess effective for polar folates compared to SAX.Yeast
Polymer-based (Oasis HLB) N-vinylpyrrolidone and divinylbenzene copolymerHydrophilic-Lipophilic Balanced (Reversed-phase)~26% (relative peak intensity compared to SAX)Not consistently reportedNot consistently reportedNot consistently reportedSimplified 3-step protocol (Load-Wash-Elute).Yeast, Plasma, Urine

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible folate extraction. Below are representative protocols for the different types of SPE cartridges, compiled from various research articles.

Strong Anion-Exchange (SAX) SPE Protocol

This protocol is based on a method for the extraction of folic acid from fortified foodstuffs.

a. Sample Pre-treatment:

  • For solid samples, perform a tri-enzyme extraction (amylase, protease, and conjugase) to release folates from the food matrix.

  • Centrifuge the extract and collect the supernatant.

  • Adjust the pH of the supernatant to the optimal binding pH for the SAX cartridge (typically between 5 and 7).

b. SPE Procedure:

  • Conditioning: Condition the SAX cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 5 mL of the sample loading buffer (e.g., phosphate buffer at the optimal binding pH).

  • Sample Loading: Load 2.5 mL of the pre-treated sample extract onto the cartridge at a flow rate of approximately 3 mL/min.

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., ethanol) to remove non-polar interferences. The flow rate should be around 1.5 mL/min.

  • Elution: Elute the retained folates with 2.5 mL of an appropriate elution buffer (e.g., phosphate buffer at pH 9) at a flow rate of 1.5 mL/min.

  • Post-Elution: The eluate can be directly injected into an HPLC or LC-MS/MS system for analysis.

Phenyl SPE Protocol

This protocol is a general representation for folate extraction from biological fluids.

a. Sample Pre-treatment:

  • For serum or plasma samples, precipitate proteins using an equal volume of a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge and collect the supernatant.

  • Dilute the supernatant with a loading buffer to adjust the organic solvent concentration.

b. SPE Procedure:

  • Conditioning: Condition the Phenyl cartridge with 1-2 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1-2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute the folates with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Polymer-based (Oasis HLB) Simplified 3-Step Protocol

This streamlined protocol is a key advantage of the Oasis HLB cartridges.

a. Sample Pre-treatment:

  • Dilute the sample (e.g., plasma, urine) with an appropriate aqueous solution.

b. SPE Procedure:

  • Sample Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge.

  • Washing: Wash the cartridge with a solution of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution: The eluate can be directly injected or evaporated and reconstituted for analysis.

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the general SPE workflow and the specific steps for each cartridge type.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological or Food Sample Homogenization Homogenization/ Enzymatic Digestion Sample->Homogenization Centrifugation Centrifugation/ Protein Precipitation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant pH_Adjustment pH Adjustment Supernatant->pH_Adjustment Loading 3. Sample Loading pH_Adjustment->Loading Conditioning 1. Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Analysis HPLC or LC-MS/MS Analysis Elution->Analysis

Figure 1: General workflow for folate extraction using Solid-Phase Extraction.

SPE_Protocols cluster_sax SAX Protocol cluster_phenyl Phenyl Protocol cluster_hlb Oasis HLB (3-Step) Protocol SAX_Cond Condition: Methanol, Water SAX_Equil Equilibrate: Loading Buffer SAX_Cond->SAX_Equil SAX_Load Load Sample SAX_Equil->SAX_Load SAX_Wash Wash: Ethanol SAX_Load->SAX_Wash SAX_Elute Elute: High pH Buffer SAX_Wash->SAX_Elute Phenyl_Cond Condition: Methanol Phenyl_Equil Equilibrate: Water Phenyl_Cond->Phenyl_Equil Phenyl_Load Load Sample Phenyl_Equil->Phenyl_Load Phenyl_Wash Wash: Aq. Organic Phenyl_Load->Phenyl_Wash Phenyl_Elute Elute: Organic Solvent Phenyl_Wash->Phenyl_Elute HLB_Load Load Sample HLB_Wash Wash: 5% Methanol HLB_Load->HLB_Wash HLB_Elute Elute: Organic Solvent HLB_Wash->HLB_Elute

Figure 2: Comparison of procedural steps for different SPE cartridges.

Conclusion

The selection of an SPE cartridge for folate extraction is a critical decision that depends on the specific analytical goals, the nature of the sample matrix, and the available analytical instrumentation. Strong Anion-Exchange (SAX) cartridges generally offer the highest recoveries for quantitative analysis of folates. Phenyl-based cartridges provide an effective means of obtaining clean extracts, particularly when used in conjunction with SAX. Polymer-based cartridges like Oasis HLB present a compelling option for high-throughput applications where a simplified and rapid workflow is a priority, though potentially with some compromise in recovery compared to SAX for certain folate vitamers. Researchers should carefully consider the trade-offs between recovery, extract cleanliness, and procedural simplicity when selecting an SPE cartridge for their specific folate analysis needs. Validation of the chosen method with the specific matrix of interest is always recommended to ensure data quality and accuracy.

References

A Comparative Guide to the Performance of Folic Acid-d2 and its Alternatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of folic acid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of Folic Acid-d2 against other commonly used stable isotope-labeled internal standards, primarily Folic Acid-¹³C₅, in various biological matrices. The information presented is based on a compilation of data from multiple studies, offering insights into the analytical performance of these standards in matrices such as plasma, serum, and urine.

Executive Summary

Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous molecules like folic acid in complex biological samples. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and compensate for variations during sample preparation and analysis. While both deuterated and ¹³C-labeled internal standards are widely used, they possess distinct characteristics that can influence analytical outcomes.

Generally, ¹³C-labeled standards are considered superior due to their higher isotopic stability and minimal chromatographic shift from the native analyte. This ensures a more accurate correction for matrix effects and other analytical variabilities. In contrast, deuterated standards like this compound, while being a more cost-effective option, may exhibit slight differences in retention time and are potentially susceptible to hydrogen-deuterium (H/D) exchange, which could impact accuracy under certain conditions.

This guide presents a detailed comparison of their performance metrics, experimental protocols, and the metabolic context of folic acid analysis.

Performance Characteristics: this compound vs. Folic Acid-¹³C₅

The following tables summarize the performance characteristics of this compound (represented by Folic Acid-d4 in some studies) and Folic Acid-¹³C₅ as internal standards for the quantification of folic acid in different biological matrices. It is important to note that the data presented below is collated from various studies, and direct comparison should be considered with caution due to potential variations in experimental conditions.

Table 1: Performance in Human Plasma/Serum

Performance MetricFolic Acid-d4 as Internal StandardFolic Acid-¹³C₅ as Internal StandardKey Considerations
Linearity (r²) > 0.995> 0.99Both standards demonstrate excellent linearity over a wide concentration range.
Lower Limit of Quantification (LLOQ) 0.07 - 13.17 ng/mL0.07 - 0.52 nmol/LLLOQs are comparable and suitable for endogenous level quantification.
Intra-assay Precision (%CV) < 10%< 10%Both standards enable high precision in measurements.
Inter-assay Precision (%CV) < 15%< 15%Good reproducibility is achieved with both types of standards.
Accuracy/Recovery 85-115%82.3-110.8%Both standards provide high accuracy and recovery.
Matrix Effect Generally low and compensatedGenerally low and effectively compensated¹³C-labeled standards may offer more reliable compensation due to closer co-elution.

Table 2: Performance in Human Urine

Performance MetricThis compound/d4 as Internal StandardFolic Acid-¹³C₅ as Internal StandardKey Considerations
Linearity (r²) > 0.99Not explicitly found in a direct comparisonDeuterated standards show good linearity in urine.
Lower Limit of Detection (LOD) 1.65-2.05 ng/mLNot explicitly found in a direct comparisonMethods using deuterated standards achieve low detection limits.
Recovery 94.3 - 98.2%Not explicitly found in a direct comparisonHigh recovery is achievable with appropriate extraction methods.
Precision (%RSD) < 6%Not explicitly found in a direct comparisonGood precision is reported for methods using deuterated standards.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the extraction and analysis of folic acid from common biological matrices.

Protocol 1: Folic Acid Extraction and Analysis from Human Plasma/Serum

This protocol is a generalized procedure based on common practices in the cited literature.

1. Sample Preparation:

  • To 200 µL of serum or plasma, add 20 µL of the internal standard solution (this compound or Folic Acid-¹³C₅).

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing an antioxidant like ascorbic acid).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both folic acid and the internal standard are monitored.

Protocol 2: Folic Acid Extraction and Analysis from Human Urine

This protocol outlines a common approach for preparing urine samples for folic acid analysis.

1. Sample Preparation:

  • Centrifuge the urine sample to remove any particulate matter.

  • To 1 mL of the supernatant, add 50 µL of the internal standard solution (this compound or Folic Acid-¹³C₅).

  • Depending on the method, a solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) step may be employed for sample clean-up and concentration.

  • For a simple protein precipitation, add a suitable volume of cold acetonitrile or methanol, vortex, and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are generally similar to those used for plasma/serum analysis, with potential modifications to the gradient profile to optimize separation from urine matrix components.

Visualizing the Workflow and Metabolic Pathway

To further illustrate the analytical process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Serum, Urine) Add_IS Addition of Internal Standard (this compound or ¹³C₅) Sample->Add_IS Extraction Protein Precipitation / SPE / LLE Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Concentration of Folic Acid Quantification->Result

A generalized workflow for the quantification of folic acid in biological samples.

Folic_Acid_Metabolism Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methyl_THF 5-Methyl-THF THF->Methyl_THF MTHFR DNA_Synthesis DNA Synthesis (Purines, Thymidine) THF->DNA_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism Methyl_THF->THF Homocysteine Homocysteine Methyl_THF->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12 dependent) SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM

The Gold Standard: Justification for Stable Isotope-Labeled Internal Standards in Folate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of folates, a group of essential B vitamins, is critical in various fields, from clinical diagnostics and nutritional monitoring to drug development. Due to their complex biochemistry and the challenging nature of biological matrices, achieving reliable and reproducible results is a significant analytical challenge. This guide provides a comprehensive comparison of analytical methodologies for folate analysis, with a primary focus on the justification for using stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Challenge of Folate Analysis

Folate analysis is inherently complex due to several factors:

  • Multiple Vitamers: Folates exist in numerous biologically active forms, known as vitamers, which differ in their oxidation state and the number of glutamate residues.

  • Instability: Many folate vitamers are susceptible to degradation from heat, light, and oxidation, necessitating careful sample handling and preparation.[1]

  • Matrix Effects: Biological samples such as serum, plasma, and red blood cells are complex matrices that can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry-based assays.[2]

  • Low Concentrations: Folates are often present at very low concentrations, requiring highly sensitive analytical methods.

Stable Isotope Dilution Analysis (SIDA): The Superior Approach

Stable Isotope Dilution Analysis (SIDA) coupled with LC-MS/MS has emerged as the gold standard and reference method for folate quantification.[3] This technique involves the addition of a known amount of a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte of interest to the sample at the earliest stage of the analytical workflow.[4] These labeled internal standards are chemically identical to the native analytes but have a different mass, allowing them to be distinguished by the mass spectrometer.

The fundamental justification for using stable isotope-labeled internal standards lies in their ability to accurately correct for two major sources of error in quantitative analysis: analyte loss during sample preparation and matrix effects during analysis .

Mitigating Matrix Effects

Matrix effects, the alteration of ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a major source of inaccuracy and imprecision in LC-MS/MS analysis.[2] A stable isotope-labeled internal standard co-elutes with the native analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable results.

Correcting for Procedural Losses

The multi-step process of extracting folates from biological matrices can lead to analyte loss at various stages, including protein precipitation, solid-phase extraction, and derivatization. As the stable isotope-labeled internal standard behaves identically to the endogenous analyte throughout the sample preparation process, any losses will affect both equally. Consequently, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is corrected for any procedural losses.

Comparative Performance of Analytical Methods

The superiority of SIDA LC-MS/MS over other methods, such as external calibration LC-MS/MS and microbiological assays, is evident in its enhanced accuracy, precision, and specificity.

Quantitative Data Comparison

The following tables summarize key performance metrics for different folate analysis methodologies.

Table 1: Comparison of Method Validation Parameters for Folate Analysis

ParameterSIDA LC-MS/MSExternal Standard LC-MS/MSMicrobiological Assay
Accuracy (Bias/Recovery) High (typically >95% recovery)Variable, susceptible to matrix effectsGenerally good, but can show bias depending on the calibrator used
Precision (CV%) Excellent (typically <10%)Moderate to Poor, affected by matrix variabilityModerate (can be >15%)
Specificity High (distinguishes between different folate vitamers)HighLow (measures total folate activity, cannot distinguish vitamers)
Matrix Effect Compensation ExcellentNoneLess susceptible, but matrix can affect bacterial growth

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Folate Vitamers by LC-MS/MS

Folate VitamerLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
5-Methyltetrahydrofolate (5-MTHF)0.5 µ g/100 g-
Folic Acid0.1 µ g/100 g-
Tetrahydrofolate (THF)0.1 µ g/100 g-
5-Formyltetrahydrofolate0.1 µ g/100 g-
pABA (from total folate)22.6 nmol/L RBC56.6 nmol/L RBC

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for Stable Isotope Dilution Analysis by LC-MS/MS and the Microbiological Assay.

Protocol 1: Stable Isotope Dilution LC-MS/MS Analysis of Serum Folate

1. Sample Preparation:

  • To 100 µL of serum, add 10 µL of a mixed stable isotope-labeled internal standard solution (containing known concentrations of ¹³C-labeled 5-MTHF, folic acid, etc.).
  • Add 200 µL of an antioxidant solution (e.g., 1% ascorbic acid) to prevent folate degradation.
  • Vortex mix for 30 seconds.
  • Perform protein precipitation by adding 400 µL of methanol.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Ionization: Electrospray ionization (ESI) in positive or negative mode.
  • Data Analysis: Quantify the native folates by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this to a calibration curve constructed using the same methodology.

Protocol 2: Microbiological Assay of Serum Folate

1. Preparation of Materials:

  • Microorganism: Lactobacillus rhamnosus (ATCC 7469) is typically used as it requires folate for growth.
  • Assay Medium: A folate-free growth medium is prepared.
  • Calibrator: A standard solution of a known folate vitamer (e.g., 5-methyltetrahydrofolate or folic acid) is used to create a calibration curve.

2. Sample and Standard Preparation:

  • Dilute serum samples and folate standards with an ascorbate buffer to protect folates from oxidation.
  • For red blood cell folate, lyse the cells in an ascorbic acid solution to release the folates.

3. Assay Procedure:

  • Add diluted samples, standards, and controls to the wells of a 96-well microtiter plate.
  • Add the folate-free medium to all wells.
  • Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.
  • Incubate the plate at 37°C for 24-48 hours.

4. Data Analysis:

  • Measure the bacterial growth in each well by monitoring the turbidity (optical density) using a microplate reader.
  • Construct a calibration curve by plotting the optical density against the known concentrations of the folate standards.
  • Determine the folate concentration in the samples by interpolating their optical density readings on the calibration curve.

Visualizing the Justification and Workflow

Diagrams created using Graphviz (DOT language) illustrate the logical justification for using stable isotope-labeled internal standards and the comparative experimental workflows.

Justification cluster_Challenges Analytical Challenges in Folate Measurement cluster_Solution The Role of Stable Isotope-Labeled Internal Standard (SIL-IS) cluster_Outcome Improved Analytical Performance AnalyteLoss Analyte Loss during Sample Preparation IdenticalBehavior SIL-IS behaves identically to the native analyte AnalyteLoss->IdenticalBehavior MatrixEffects Matrix Effects (Ion Suppression/Enhancement) CoElution SIL-IS co-elutes with the native analyte MatrixEffects->CoElution SIL_IS Addition of SIL-IS at the start of the workflow SIL_IS->CoElution SIL_IS->IdenticalBehavior CorrectionMatrix Correction for Matrix Effects CoElution->CorrectionMatrix CorrectionLoss Correction for Procedural Losses IdenticalBehavior->CorrectionLoss AccurateQuant Accurate & Precise Quantification CorrectionLoss->AccurateQuant CorrectionMatrix->AccurateQuant

Caption: Justification for using a stable isotope-labeled internal standard.

Workflows cluster_SIDA SIDA LC-MS/MS Workflow cluster_External External Standard/Microbiological Assay Workflow S_Start Sample Collection S_IS Add Stable Isotope- Labeled Internal Standard S_Start->S_IS S_Extract Extraction & Cleanup S_IS->S_Extract S_LCMS LC-MS/MS Analysis S_Extract->S_LCMS S_Ratio Calculate Analyte/IS Ratio S_LCMS->S_Ratio S_Quant Quantification S_Ratio->S_Quant E_Start Sample Collection E_Extract Extraction & Cleanup E_Start->E_Extract E_Analysis Analysis (LC-MS/MS or Microbiological) E_Extract->E_Analysis E_Curve Compare to External Calibration Curve E_Analysis->E_Curve E_Quant Quantification E_Curve->E_Quant

Caption: Comparison of analytical workflows.

Conclusion

The use of stable isotope-labeled internal standards in folate analysis by LC-MS/MS provides a robust and reliable method that overcomes the inherent challenges of quantifying these vital nutrients in complex biological matrices. By effectively compensating for procedural losses and matrix effects, SIDA delivers superior accuracy and precision compared to alternative methods. For researchers, scientists, and drug development professionals who require the highest quality data, the adoption of SIDA LC-MS/MS is unequivocally justified and represents the current gold standard in folate analysis.

References

Safety Operating Guide

Navigating the Disposal of Folic Acid-d2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Folic acid itself is not classified as a hazardous substance.[1] However, it is imperative to handle all chemicals with care and to follow established safety protocols to minimize any potential risks. The disposal of Folic Acid-d2 should adhere to local, state, and federal regulations.

Key Chemical and Safety Data

The following table summarizes essential information for Folic Acid, which is analogous to this compound for disposal purposes in the absence of specific data for the deuterated form.

PropertyValueReference
Physical State Powder Solid[2]
Appearance Yellow-orange[2]
Molecular Formula C19H17D2N7O6[3]
Molecular Weight 443.41 g/mol
Melting Point 250 °C / 482 °F
pH 4.0 - 4.8
Incompatible Materials Bases, Strong oxidizing agents
Recommended Storage 15 – 25 °C in a dry place

Step-by-Step Disposal Protocol

This protocol provides a general workflow for the proper disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Gloves

  • Laboratory coat

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, clearly labeled, and sealed container.

  • Do not mix with other chemical waste streams to avoid unintended reactions.

3. Small Quantity Disposal (Uncontaminated): For small quantities of uncontaminated this compound, which is not considered hazardous, at-home disposal techniques can be adapted for a laboratory setting if permitted by your institution's policies and local regulations. The US Food and Drug Administration (FDA) provides the following safety instructions for discarding medications and supplements not on the FDA's flush list:

  • Remove the this compound from its original container.

  • Mix the expired or unused product with an unappealing substance such as coffee grounds, dirt, or cat litter. This prevents accidental ingestion by wildlife or humans.

  • Place the mixture in a sealed, leak-proof container.

  • Dispose of the container in the regular trash, ensuring it is out of reach of children or pets.

4. Large Quantity or Contaminated Waste Disposal: For larger quantities or if the this compound is contaminated with other hazardous chemicals, it is crucial to use a licensed chemical waste disposal service.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

  • Package and label the waste container according to your institution's and local regulatory requirements.

5. Environmental Precautions:

  • Do not empty this compound into drains or dispose of it in a way that could contaminate soil or water sources.

  • Although Folic Acid is not known to cause significant environmental pollution, it is best practice to prevent any chemical from entering the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity and Contamination Status ppe->assess_quantity small_uncontaminated Small Quantity & Uncontaminated assess_quantity->small_uncontaminated Small & Uncontaminated large_contaminated Large Quantity or Contaminated assess_quantity->large_contaminated Large or Contaminated mix_waste Mix with Inert Material (e.g., coffee grounds, sand) small_uncontaminated->mix_waste consult_ehs Consult Institutional EHS Guidelines large_contaminated->consult_ehs seal_container Seal in a Labeled, Leak-Proof Container mix_waste->seal_container trash_disposal Dispose in General Waste seal_container->trash_disposal end End: Proper Disposal trash_disposal->end licensed_disposal Dispose via Licensed Chemical Waste Vendor consult_ehs->licensed_disposal licensed_disposal->end

Caption: Decision workflow for this compound disposal.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Folic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for Folic Acid-d2, a deuterated form of Folic Acid. While Folic Acid is not classified as a hazardous substance, adherence to proper laboratory protocols is crucial to maintain a safe working environment.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, the following personal protective equipment is recommended to minimize exposure and prevent contamination.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety glasses with side shields or gogglesEN166 or OSHA 29 CFR 1910.133 compliantProtects eyes from dust particles.
Hand Protection Nitrile or neoprene glovesASTM D6978 compliant for chemotherapy gloves is a good practicePrevents skin contact.[2]
Body Protection Laboratory coat or disposable gownSolid front, long sleeves, and tight-fitting cuffsProtects clothing and skin from contamination.[3]
Respiratory Protection Not generally required under normal use with good ventilationUse a particulate filter respirator (e.g., N95) if dust is generatedMinimizes inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a structured workflow is critical for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill cluster_disposal Disposal prep_area Designate Handling Area (Well-ventilated) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh Compound (Avoid generating dust) don_ppe->weigh 2. Proceed dissolve Dissolve in Solvent weigh->dissolve 3. Experiment decontaminate Decontaminate Surfaces dissolve->decontaminate 4. Post-Experiment waste_collection Collect Waste (Labeled containers) decontaminate->waste_collection spill Spill Response spill->decontaminate Emergency dispose Dispose via Institutional Protocol waste_collection->dispose 5. Finalize

Caption: Safe handling workflow for this compound.
  • Preparation :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form.

    • Before handling, put on all required PPE as specified in the table above.

  • Handling :

    • Avoid all personal contact, including inhalation of dust.

    • When weighing, use techniques that minimize dust generation.

    • Keep containers securely sealed when not in use.

    • Do not eat, drink, or smoke in the handling area.

  • In Case of a Spill :

    • Minor Spills : For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.

    • Major Spills : Alert personnel in the area and, if necessary, emergency responders. Control personal contact by wearing appropriate PPE. Prevent spillage from entering drains or water courses.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact : Wash the affected area with soap and water.

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion : Rinse mouth with water and seek medical advice.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material : Dispose of waste material in accordance with national and local regulations. Do not mix with other waste and leave chemicals in their original containers if possible.

  • Contaminated Materials : PPE and other materials contaminated with this compound should be placed in a sealed, labeled container for disposal.

  • Empty Containers : Handle uncleaned containers as you would the product itself.

  • General Guidance : For non-hazardous substances like Folic Acid, at-home disposal guidance for unused medicines can be adapted for small research quantities where permitted. This involves mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed plastic bag, and disposing of it in the trash. However, for laboratory settings, always follow your institution's specific waste disposal protocols.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of Folic Acid, which are expected to be very similar for this compound.

PropertyValue
Molecular Formula C19H19N7O6 (for Folic Acid)
Molecular Weight 441.4 g/mol (for Folic Acid)
Appearance Yellow-orange powder solid
Melting Point 250 °C / 482 °F
pH 4.0 - 4.8
Solubility No information available
Stability Stable under normal conditions; light sensitive.

By following these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.